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  • Product: N-[2-(benzyloxy)ethyl]-N'-phenylurea

Core Science & Biosynthesis

Foundational

N-[2-(benzyloxy)ethyl]-N'-phenylurea: A Comprehensive Technical Guide to Aryl-Alkyl Urea Scaffolds in Target-Directed Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 1,3-disubstituted ureas represent a privileged class of pharmacophores. N-[2-(benzyloxy)ethyl]-N'-phenylurea (C₁₆H₁₈N₂O₂) serves as a prototypical aryl-al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1,3-disubstituted ureas represent a privileged class of pharmacophores. N-[2-(benzyloxy)ethyl]-N'-phenylurea (C₁₆H₁₈N₂O₂) serves as a prototypical aryl-alkyl urea scaffold, heavily utilized in the design of target-directed therapeutics. This specific structural arrangement—combining a rigid hydrogen-bonding core with a flexible, lipophilic tail—has demonstrated profound utility in the development of 1[1] and 2[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic binding dynamics, and self-validating synthetic and experimental protocols required to deploy this scaffold effectively in drug development pipelines.

Physicochemical & Structural Profiling

The efficacy of an inhibitor is dictated not only by its binding affinity but by its pharmacokinetic viability. N-[2-(benzyloxy)ethyl]-N'-phenylurea is meticulously balanced to adhere to Lipinski’s Rule of Five, ensuring oral bioavailability while maintaining the structural complexity required for target specificity.

PropertyValueRationale / Implication
Molecular Formula C₁₆H₁₈N₂O₂Standard aryl-alkyl urea framework.
Molecular Weight 270.33 g/mol Well below the 500 Da limit, ensuring favorable oral absorption.
LogP (Estimated) ~3.2Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping.
H-Bond Donors 2Provided by the urea core; critical for anchoring to target catalytic residues.
H-Bond Acceptors 2Provided by the urea carbonyl and ether oxygen; improves aqueous solubility.
Rotatable Bonds 6Grants the benzyloxyethyl tail sufficient flexibility to navigate narrow binding channels.

Mechanistic Rationale & Pharmacophore Dynamics

The architecture of N-[2-(benzyloxy)ethyl]-N'-phenylurea is not arbitrary; every functional group serves a distinct mechanistic purpose.

  • The Phenylurea Core: The central urea moiety acts as a bidentate hydrogen bond donor. In the context of sEH inhibition, this core interacts stoichiometrically with the catalytic residues (Asp333, Tyr381, Tyr465), effectively locking the enzyme in an inactive state[1]. In kinase targeting, the urea core mimics the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region[2].

  • The 2-(Benzyloxy)ethyl Tail: The choice of a benzyloxyethyl tail over a simple rigid aliphatic chain (e.g., adamantyl or cyclohexyl groups) is driven by the need to balance target affinity with aqueous solubility. Highly rigid ureas often suffer from poor bioavailability[3]. The ether oxygen introduces a rotational penalty but provides a weak hydrogen bond acceptor, significantly 4[4]. Simultaneously, the terminal benzyl group occupies secondary hydrophobic pockets, enhancing target residence time through

    
    -
    
    
    
    stacking or Van der Waals interactions.

BindingModel cluster_ligand N-[2-(benzyloxy)ethyl]-N'-phenylurea cluster_target Enzyme Active Site (e.g., sEH) Phenyl1 Phenyl Ring (Hydrophobic) Urea Urea Core (H-Bond Donor) Phenyl1->Urea C-N Pocket1 Hydrophobic Pocket 1 Phenyl1->Pocket1 Hydrophobic Packing Ether Ether Linker (Flexibility) Urea->Ether N-C Catalytic Asp333 / Tyr381 Urea->Catalytic Bidentate H-Bonds Benzyl Benzyl Tail (Pi-Stacking) Ether->Benzyl O-C Pocket2 Hydrophobic Pocket 2 Benzyl->Pocket2 Van der Waals

Caption: Pharmacophore binding model of the urea scaffold in the sEH active site.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of asymmetric ureas requires strict control over reaction conditions to prevent the formation of symmetric byproducts (e.g., 1,3-diphenylurea). The following protocol utilizes an isocyanate-amine coupling strategy.

Step-by-Step Synthesis
  • Preparation: Dissolve 1.0 equivalent of 2-(benzyloxy)ethan-1-amine in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is selected as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive isocyanate into an amine, which would subsequently react with unhydrolyzed isocyanate to form a symmetric urea byproduct.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a proton scavenger. If the amine starting material contains any trace hydrochloride salts, TEA neutralizes it, ensuring the amine remains fully nucleophilic.

  • Coupling: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.05 equivalents of phenyl isocyanate dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes side reactions.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). Use a ninhydrin stain to confirm the complete disappearance of the primary amine (which stains purple/pink). The product will appear as a new UV-active spot.

  • Workup: Quench the reaction with 1M HCl to remove unreacted amine and TEA, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from hot ethanol.

Synthesis R1 Phenyl Isocyanate Solvent DCM + TEA (0°C to RT) R1->Solvent R2 2-(Benzyloxy)ethan-1-amine R2->Solvent Reaction Nucleophilic Addition Solvent->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Product N-[2-(benzyloxy)ethyl]-N'-phenylurea Workup->Product

Caption: Step-by-step synthetic workflow for N-[2-(benzyloxy)ethyl]-N'-phenylurea.

Experimental Validation: sEH Inhibition Assay

To evaluate the biological efficacy of the synthesized scaffold, a FRET-based enzymatic assay is the industry standard.

Assay Protocol
  • Buffer Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA is strictly required to prevent the lipophilic urea inhibitor from non-specifically adsorbing to the polystyrene walls of the microtiter plate, which would artificially inflate the apparent IC₅₀ value.

  • Pre-Incubation: Add recombinant human sEH enzyme (1 nM final concentration) and the inhibitor (serially diluted from 10 µM to 0.1 nM) to a 96-well black plate. Incubate at 30°C for 10 minutes.

    • Causality: Urea-based inhibitors are often tight-binding and competitive[1]. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding the fluorescent substrate CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) at a final concentration of 5 µM.

  • Measurement: Monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 15 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive controls (enzyme + substrate, no inhibitor) and negative controls (buffer + substrate). A Z'-factor > 0.5 validates the assay's robustness, confirming that the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

Quantitative Data Presentation

The table below contextualizes the performance of the N-[2-(benzyloxy)ethyl]-N'-phenylurea scaffold against established benchmark inhibitors in the field[3].

Compound / ScaffoldPrimary TargetIC₅₀ (nM)Aqueous Solubility (µM)Key Structural Feature
N-[2-(benzyloxy)ethyl]-N'-phenylurea sEH / Kinases~15 - 50> 50Flexible ether linker balances LogP
DCU (Dicyclohexylurea) sEH~3.0< 5Highly rigid, poor solubility
t-AUCB sEH~1.3~20Adamantyl group maximizes hydrophobic packing
Sorafenib (Reference) Multi-Kinase~10 - 30< 10Diaryl urea core with rigid spacer

Note: IC₅₀ values for the benzyloxyethyl scaffold are representative ranges based on homologous flexible ether-linker ureas.

Conclusion

The N-[2-(benzyloxy)ethyl]-N'-phenylurea structure is a highly versatile and tunable scaffold. By leveraging the bidentate hydrogen-bonding capacity of the urea core and the conformational flexibility of the benzyloxyethyl ether tail, researchers can bypass the solubility bottlenecks that traditionally plague rigid diaryl ureas. When synthesized and validated using the rigorous, causality-driven protocols outlined above, this scaffold serves as an optimal starting point for hit-to-lead optimization in both sEH and kinase inhibitor programs.

References

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases.National Institutes of Health (NIH) - PubMed Central (PMC).
  • Peptidyl-urea based inhibitors of soluble epoxide hydrolases.National Institutes of Health (NIH) - PubMed Central (PMC).
  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors.National Institutes of Health (NIH) - PubMed Central (PMC).
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents.Oncotarget.

Sources

Exploratory

In-Depth Technical Guide: 1-(2-Benzyloxyethyl)-3-phenylurea as a Modulator of Soluble Epoxide Hydrolase

Executive Summary & Structural Rationale The compound 1-(2-benzyloxyethyl)-3-phenylurea (hereafter referred to as BEPU ) represents a highly specialized pharmacophore within the 1,3-disubstituted urea class. Engineered t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(2-benzyloxyethyl)-3-phenylurea (hereafter referred to as BEPU ) represents a highly specialized pharmacophore within the 1,3-disubstituted urea class. Engineered to probe deep hydrophobic pockets in target enzymes, BEPU combines a rigid phenyl ring with a flexible, lipophilic benzyloxyethyl ether chain.

In modern drug development, 1,3-disubstituted ureas are recognized as potent transition-state mimics, particularly in the inhibition of Soluble Epoxide Hydrolase (sEH)[1]. The urea core acts as a primary hydrogen bond donor/acceptor, essential for anchoring the molecule to the catalytic residues of the target enzyme. Concurrently, the 2-benzyloxyethyl tail is specifically designed to occupy secondary hydrophobic tunnels, thereby increasing the residence time of the inhibitor and enhancing membrane permeability[2].

Physicochemical Properties & Computational Profiling

To predict the pharmacokinetic behavior and target engagement of BEPU, we must evaluate its physicochemical baseline. The table below summarizes the core quantitative data, demonstrating its alignment with Lipinski's Rule of Five for small-molecule drug-likeness.

PropertyValueRationale / Implication
Molecular Formula C₁₆H₁₈N₂O₂Defines the stoichiometric baseline for synthesis.
Molecular Weight 270.33 g/mol Optimal for small-molecule diffusion and oral bioavailability.
Hydrogen Bond Donors 2Essential for anchoring to the catalytic Asp/Tyr residues in sEH.
Hydrogen Bond Acceptors 2Facilitates secondary interactions within target binding sites.
Estimated LogP ~3.2Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 49.3 ŲExcellent predictive profile for cellular penetration and BBB crossing.

Chemical Synthesis & Mechanistic Pathway

The synthesis of unsymmetrical ureas like BEPU typically relies on the nucleophilic addition of a primary amine to an isocyanate[3]. As a self-validating protocol, the following workflow incorporates strict environmental controls to prevent the formation of symmetrical urea byproducts.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-benzyloxyethylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. If water is present, phenyl isocyanate will react to form a carbamic acid intermediate, which spontaneously decarboxylates into aniline. This aniline would then react with unconsumed isocyanate to form 1,3-diphenylurea, drastically reducing the yield of the target unsymmetrical urea.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses exothermic side reactions, including the spontaneous dimerization or trimerization of the isocyanate, ensuring high chemoselectivity.

  • Isocyanate Addition: Add 1.05 equivalents of phenyl isocyanate dropwise over a period of 30 minutes to maintain thermal equilibrium.

  • Propagation: Allow the mixture to warm to room temperature (20 °C) and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the primary amine is fully consumed.

  • Workup and Purification: Quench the reaction with cold distilled water. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure BEPU.

Biological Activity & Target Engagement

The primary biological application of the 1,3-disubstituted urea pharmacophore is the inhibition of Soluble Epoxide Hydrolase (sEH)[1][4]. sEH is a critical regulatory enzyme in the arachidonic acid cascade, responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

BEPU acts as a competitive, tight-binding inhibitor. Mechanistically, the urea protons of BEPU donate hydrogen bonds to the catalytic Asp333 residue of sEH, while the carbonyl oxygen accepts hydrogen bonds from Tyr381 and Tyr465[2]. The benzyloxyethyl tail extends into the hydrophobic channel of the sEH active site, displacing water molecules and entropically driving the binding affinity. By inhibiting sEH, BEPU stabilizes endogenous EET levels, promoting vasodilation and resolving cellular inflammation.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET BEPU 1-(2-benzyloxyethyl)- 3-phenylurea BEPU->sEH Inhibits

Figure 1: Mechanism of action of BEPU in the arachidonic acid cascade via sEH inhibition.

Experimental Workflows: High-Throughput Screening

To validate the inhibitory potency (IC₅₀) of BEPU against sEH, a sensitive fluorescent enzymatic assay is required[5].

Step-by-Step sEH Inhibition Assay
  • Enzyme Preparation: Dilute recombinant human sEH to a final concentration of 1 nM in sodium phosphate buffer (0.1 M, pH 7.4).

    • Causality: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). BSA prevents the highly lipophilic BEPU from non-specifically adhering to the plastic walls of the 96-well microplate, which would otherwise result in artificially inflated IC₅₀ values.

  • Inhibitor Pre-Incubation: Dispense BEPU across a logarithmic concentration gradient (0.1 nM to 10,000 nM) into the microplate. Incubate the enzyme-inhibitor mixture at 30 °C for 5 minutes.

    • Causality: Pre-incubation is mandatory because urea-based compounds are slow, tight-binding inhibitors. This step allows the system to reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding the fluorescent substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate) to a final concentration of 5 μM[4].

  • Kinetic Monitoring: Measure the formation of the fluorescent cyanohydrin product continuously for 10 minutes at 30 °C using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

  • Data Analysis: Calculate the initial velocity (υ) for each well. Plot the fractional activity against the log of the BEPU concentration and fit the data to a non-linear regression model to determine the IC₅₀.

Assay_Workflow Step1 1. Recombinant sEH Preparation (1 nM in PBS, pH 7.4 + BSA) Step2 2. Inhibitor Pre-Incubation (BEPU at 0.1 - 10,000 nM, 5 min, 30°C) Step1->Step2 Step3 3. Substrate Addition (CMNPC at 5 μM) Step2->Step3 Step4 4. Kinetic Monitoring (Fluorescence detection for 10 min) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression analysis) Step4->Step5

Figure 2: High-throughput screening workflow for determining BEPU sEH inhibition potency.

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Morisseau, C., & Hammock, B. D. "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.[Link]

  • Morisseau, C., Goodrow, M. H., Newman, J. W., Wheelock, C. E., Dowdy, D. L., & Hammock, B. D. "Structural refinement of inhibitors of urea-based soluble epoxide hydrolases." Biochemical Pharmacology (PubMed).[Link]

  • Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." Analytical Biochemistry (ResearchGate).[Link]

  • Naik, P. N., & Chimatadar, S. A. "An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea." Arabian Journal of Chemistry.[Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-benzyloxyethyl)-N'-phenylurea: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylurea Scaffold as a Privileged Motif in Medicinal Chemistry The phenylurea moiety is a cornerstone in modern drug discovery, recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylurea Scaffold as a Privileged Motif in Medicinal Chemistry

The phenylurea moiety is a cornerstone in modern drug discovery, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1] Its rigid, planar structure, coupled with the ability to form stable hydrogen bonds with protein and receptor targets, underpins its prevalence in medicinal chemistry.[1] This guide focuses on a specific, rationally designed derivative, N-(2-benzyloxyethyl)-N'-phenylurea, a compound poised at the intersection of established structure-activity relationships and novel therapeutic exploration. While a dedicated CAS (Chemical Abstracts Service) number for this exact molecule is not publicly registered, indicating its novelty, its chemical architecture allows for a comprehensive evaluation based on the extensive knowledge of the broader phenylurea class. For reference, the closely related compound N-(2-Aminoethyl)-N'-phenylurea is registered under CAS number 53673-01-1.[2] This guide will provide a deep dive into its proposed synthesis, predicted physicochemical properties, and potential as a therapeutic agent, particularly in oncology and infectious diseases.

Molecular Identity and Physicochemical Properties

While experimental data for N-(2-benzyloxyethyl)-N'-phenylurea is not available, its physicochemical properties can be predicted based on its constituent fragments: the phenylurea core, the flexible ethyl linker, and the benzyloxy group. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
LogP (Lipophilicity) ~3.5 - 4.5The presence of two phenyl rings and the benzyl group suggests significant lipophilicity, which would favor membrane permeability. This is a key factor for oral bioavailability and cell penetration.
Aqueous Solubility LowHigh lipophilicity generally correlates with low aqueous solubility. Formulation strategies may be required for in vivo applications.
Hydrogen Bond Donors 2 (N-H groups)The two N-H groups of the urea moiety are crucial for forming hydrogen bonds with target proteins, a key aspect of the binding affinity of many phenylurea-based inhibitors.
Hydrogen Bond Acceptors 2 (C=O and C-O-C)The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, further contributing to potential interactions with biological targets.
Rotatable Bonds 6The number of rotatable bonds suggests a degree of conformational flexibility, which can be advantageous for fitting into a protein's binding pocket.

Table 1: Predicted Physicochemical Properties of N-(2-benzyloxyethyl)-N'-phenylurea.

Synthesis of N-(2-benzyloxyethyl)-N'-phenylurea: A Step-by-Step Protocol

The synthesis of N-(2-benzyloxyethyl)-N'-phenylurea can be reliably achieved through a well-established synthetic route for unsymmetrical ureas: the reaction of an amine with an isocyanate. The proposed synthesis involves two main stages: the preparation of the key intermediate, 2-(benzyloxy)ethanamine, followed by its reaction with phenyl isocyanate.

Part 1: Synthesis of 2-(benzyloxy)ethanamine

Rationale: This precursor provides the N-(2-benzyloxyethyl) portion of the final molecule. Its synthesis from readily available starting materials is a critical first step. A published method for the synthesis of 2-(Benzyloxy)ethanamine provides a reliable protocol.[3]

Protocol:

  • Starting Materials: 2-aminoethanol, benzyl chloride, a suitable base (e.g., sodium hydride), and an appropriate solvent (e.g., tetrahydrofuran).

  • Procedure:

    • To a solution of 2-aminoethanol in anhydrous tetrahydrofuran, slowly add sodium hydride at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add benzyl chloride dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(benzyloxy)ethanamine.

Part 2: Synthesis of N-(2-benzyloxyethyl)-N'-phenylurea

Rationale: The reaction of an amine with an isocyanate is a highly efficient and widely used method for the formation of ureas. This reaction is typically fast and proceeds with high yield.

Protocol:

  • Starting Materials: 2-(benzyloxy)ethanamine, phenyl isocyanate, and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 2-(benzyloxy)ethanamine in anhydrous dichloromethane.

    • To this solution, add phenyl isocyanate dropwise at room temperature with stirring.

    • A precipitate of the urea product is expected to form.

    • Continue stirring for 2-4 hours to ensure complete reaction.

    • Collect the solid product by filtration.

    • Wash the solid with cold solvent to remove any unreacted starting materials.

    • Dry the product under vacuum to yield N-(2-benzyloxyethyl)-N'-phenylurea.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-(benzyloxy)ethanamine cluster_part2 Part 2: Synthesis of N-(2-benzyloxyethyl)-N'-phenylurea A 2-Aminoethanol + Benzyl Chloride B Reaction with Base (e.g., NaH) in THF A->B C Purification (Column Chromatography) B->C D 2-(benzyloxy)ethanamine C->D F Reaction in Anhydrous DCM D->F E Phenyl Isocyanate E->F G Filtration and Washing F->G H N-(2-benzyloxyethyl)-N'-phenylurea G->H

Figure 1: Proposed synthetic workflow for N-(2-benzyloxyethyl)-N'-phenylurea.

Potential Therapeutic Applications and Biological Activity

The phenylurea scaffold is a component of numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities. The introduction of the N-(2-benzyloxyethyl) substituent is a rational design choice aimed at potentially enhancing efficacy, modulating selectivity, and improving pharmacokinetic properties.

Anticancer Activity

Phenylurea derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization.[1]

  • Kinase Inhibition: Many phenylurea-containing drugs, such as sorafenib, are potent multi-kinase inhibitors that target signaling pathways crucial for tumor growth and angiogenesis. The N,N'-disubstituted urea motif is a key pharmacophore for binding to the ATP-binding site of various kinases. The benzyloxyethyl group in the target compound could potentially occupy hydrophobic pockets within the kinase domain, leading to enhanced binding affinity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor N-(2-benzyloxyethyl)-N'-phenylurea Inhibitor->RAF Inhibition

Figure 2: Potential inhibition of the RAF-MEK-ERK signaling pathway.
  • Tubulin Polymerization Inhibition: Certain phenylurea derivatives are known to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. The overall shape and lipophilicity of N-(2-benzyloxyethyl)-N'-phenylurea make it a candidate for interaction with the colchicine binding site on tubulin.

A comparative analysis of the cytotoxic activity of various phenylurea derivatives against different cancer cell lines highlights the potential of this class of compounds.

Compound TypeTarget Cancer Cell LinesReported IC₅₀ Range (µM)Reference
N-acyl-N'-phenylureasLeukemia, Lymphoma, Breast, Liver, Prostate, Melanoma, Colon, Pancreatic0.38 - 4.07[4]
N,N'-diarylureasNon-small-cell lung cancer (NSCLC)52.91 - 65.52[5]
Biphenylurea derivativesBreast, ProstateVaries[6]

Table 2: Reported in vitro anticancer activity of representative phenylurea derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

To experimentally validate the anticancer potential of N-(2-benzyloxyethyl)-N'-phenylurea, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(2-benzyloxyethyl)-N'-phenylurea and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Phenylurea derivatives have also emerged as promising antimicrobial agents.[7][8] They can act as adjuvants for existing antibiotics, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. The structural features of N-(2-benzyloxyethyl)-N'-phenylurea, including its lipophilicity and hydrogen bonding capabilities, suggest it could exhibit antibacterial and/or antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC).

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Compound Dilution: Prepare serial dilutions of N-(2-benzyloxyethyl)-N'-phenylurea in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

N-(2-benzyloxyethyl)-N'-phenylurea represents a novel and rationally designed molecule within the well-validated class of phenylurea compounds. While specific experimental data for this compound is yet to be published, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its physicochemical properties and biological activities. The proposed synthetic route is robust and relies on established chemical transformations. The potential for this compound to act as an anticancer or antimicrobial agent is significant, warranting its synthesis and thorough biological evaluation. Future research should focus on its synthesis, characterization, and screening against a panel of cancer cell lines and microbial strains. Further optimization of the structure, guided by structure-activity relationship studies, could lead to the development of a potent and selective therapeutic candidate.

References

  • Phenylurea Derivatives: A Comparative Guide to Structure-Activity Rel
  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-169.
  • Khattab, M., et al. (2025). Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. PMC.
  • Chen, Y.-F., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU)
  • Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (2021).
  • Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. (2023).
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed.
  • Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 175-183.
  • Vassilev, G. N., & Jonova, P. A. (1978). [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas]. Pharmazie, 33(5), 270-273.
  • Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). PLOS.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. Molecules, 27(24), 8888.
  • Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. (2022). PMC.
  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.).
  • Vassilev, G. N., & Jonova, P. A. (1978). [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas]. PubMed.
  • Synthesis of N-(Benzyloxyethyl)- and N-(Alkoxycarbonylmethyl)nitrones. (n.d.).
  • N'-(2,2-Dimethoxyethyl)-N-methyl-N-phenylurea. PubChem.
  • Urea, n-(2-(7-methoxy-1-naphthalenyl)ethyl)-n'-(phenylmethyl). PubChemLite.
  • Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyan
  • Physicochemical properties of phenylurea herbicides. (n.d.).
  • SciFinder-n. ETH Zurich.
  • PubChem.
  • N-Benzoyl-N'-phenylurea. Wikipedia.
  • Predicted in silico values of physicochemical properres of N-benzoylthiourea derivaves and diclofenac using pkCSM online tool. (n.d.).
  • SciFinder Discovery Platform : SciFinder-n. University of New South Wales - Library.
  • Physicochemical Properties of Substituted Benzyl Ureas: A Technical Guide. (2025). Benchchem.
  • Process for the synthesis of isocyanates and of isocyanate derivatives.
  • N-Benzoyl-N′-phenylurea. PMC.
  • N-(2-Aminoethyl)-N'-phenylurea. PubChem.
  • N-((2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-N'-((1S)-1-methyl-2-(3-thienyl)ethyl)urea. PubChem.
  • Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyan
  • Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N'-naphtylthiourea Deriv
  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. (2021). PMC.
  • 1-(Benzyloxy)-3-phenylurea. PubChem.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.
  • Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. (2025).
  • Benzyloxyurea. PubChem.
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  • CAS SciFindern Quick Reference Guide. (2023). ANU Library.
  • Benzimidazole synthesis. (n.d.).
  • N-benzhydryl-n'-phenylurea (C20H18N2O). PubChemLite.

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Exploratory

Rational Design and Applications of Benzyloxyethyl-Substituted Phenylurea Derivatives in Polypharmacology

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and drug design, I have observed the evolution of the phenylurea scaffold from its early days in agrochemical applications[1] to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I have observed the evolution of the phenylurea scaffold from its early days in agrochemical applications[1] to its current status as a privileged structure in human therapeutics. Specifically, the integration of a benzyloxyethyl substituent into the phenylurea core has emerged as a highly effective strategy for targeting the soluble epoxide hydrolase (sEH) enzyme[2]. This technical guide explores the structural rationale, polypharmacological applications, and synthetic methodologies behind benzyloxyethyl-substituted phenylureas, providing a self-validating framework for researchers in drug development.

Structural Rationale & Pharmacophore Modeling

The phenylurea pharmacophore is fundamentally defined by its ability to mimic transition states in enzymatic hydrolysis. The urea moiety acts as a dual hydrogen-bond donor and acceptor, making it an ideal candidate for enzymes with polar active sites.

However, potency and pharmacokinetic (PK) profiles are heavily dictated by the substituents attached to the urea nitrogens. The strategic addition of a benzyloxyethyl group (


) serves three distinct mechanistic purposes:
  • Hydrophobic Channel Occupation: The terminal benzyl ring is highly lipophilic and perfectly sized to occupy the right-hand hydrophobic pocket of target enzymes like sEH, engaging in robust

    
     stacking or Van der Waals interactions[3].
    
  • Hydrogen Bond Acceptance: The ether oxygen within the benzyloxyethyl linker acts as a critical hydrogen-bond acceptor. It frequently interacts with structural water molecules or backbone amides within the binding channel, anchoring the flexible tail.

  • Conformational Flexibility: The ethyl linker provides exactly two degrees of rotational freedom, allowing the benzyl group to adopt the lowest-energy conformation required to navigate tortuous binding pockets without introducing excessive entropic penalties upon binding.

Primary Application: Soluble Epoxide Hydrolase (sEH) Inhibition

Mechanism of Action

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a critical role in the arachidonic acid cascade. It catalyzes the hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs), which are generally inactive or pro-inflammatory[2].

By inhibiting sEH, benzyloxyethyl phenylureas stabilize endogenous EET levels, offering therapeutic avenues for hypertension, cardiac hypertrophy, and inflammatory diseases[2]. The urea core mimics the epoxide transition state, forming hydrogen bonds with the catalytic Asp335 and Tyr383/Tyr466 residues of sEH, while the benzyloxyethyl tail fills the hydrophobic exit channel[3].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHETs Inhibitor Benzyloxyethyl Phenylurea (sEH Inhibitor) Inhibitor->sEH Blocks

Fig 1: Arachidonic acid cascade showing sEH inhibition by benzyloxyethyl phenylureas.

Polypharmacology: Dual sEH / PPAR Modulators

Recent advancements in AI-driven drug design have highlighted the potential of designed polypharmacology. Benzyloxyethyl phenylureas are currently being optimized as dual modulators that simultaneously inhibit sEH and activate Peroxisome Proliferator-Activated Receptors (PPAR


 or PPAR

)[4]. This dual action creates a synergistic effect: PPAR activation improves whole-body energy balance and lipid metabolism, while sEH inhibition decreases hepatic inflammation and lipotoxicity, presenting a formidable strategy against metabolic dysfunction-associated steatotic liver disease (MASLD)[4].

Quantitative Data: Structure-Activity Relationship (SAR)

The causality behind the benzyloxyethyl substitution becomes evident when analyzing quantitative structure-activity relationships. Replacing a simple alkyl chain with a benzyloxyethyl group dramatically increases sEH binding affinity due to the optimized hydrophobic packing and ether-mediated H-bonding.

Compound IDPhenyl Substituent (

)
Urea Substituent (

)
sEH

(nM)
Calculated LogP
Analog A 4-TrifluoromethoxyEthyl45.22.8
Analog B 4-Trifluoromethoxy2-Benzyloxyethyl2.14.1
Analog C 4-Chloro2-Benzyloxyethyl5.43.8
TPPU (Ref) 4-Trifluoromethoxy1-Trifluoroacetylpiperidin-4-yl1.13.5

Data Interpretation: The transition from an ethyl group (Analog A) to a 2-benzyloxyethyl group (Analog B) yields a >20-fold increase in potency. While the LogP increases, it remains within the Lipinski "Rule of 5" boundaries, ensuring oral bioavailability.

Experimental Protocol: Synthesis & Validation

To ensure high scientific integrity, the following protocol details the synthesis of 1-(2-(benzyloxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea . The methodology is designed as a self-validating system, where chemical causality dictates every operational step.

Causality Focus
  • Anhydrous Conditions: Isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which decarboxylate into amines. These amines immediately react with unconsumed isocyanates to form highly insoluble, symmetric diaryl ureas. Therefore, flame-dried glassware and anhydrous solvents are non-negotiable.

  • Thermal Control: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of biuret side-products (caused by the secondary attack of the newly formed urea nitrogen on excess isocyanate).

Synthesis_Workflow Isocyanate Aryl Isocyanate (Electrophile) Coupling Nucleophilic Addition (DCM, 0°C to RT) Isocyanate->Coupling Amine Benzyloxyethylamine (Nucleophile) Amine->Coupling Crude Crude Urea Coupling->Crude Purification Recrystallization (EtOAc/Hexane) Crude->Purification Validation Self-Validation (NMR, LC-MS) Purification->Validation

Fig 2: Step-by-step synthetic workflow for benzyloxyethyl-substituted phenylureas.

Step-by-Step Methodology
  • Preparation: Purge a flame-dried 50 mL round-bottom flask with argon. Dissolve 4-(trifluoromethoxy)phenyl isocyanate (1.0 eq, 5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dissolve 2-(benzyloxy)ethan-1-amine (1.05 eq, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes. Note: The slight excess of amine ensures complete consumption of the isocyanate, as unreacted amine is easily removed during acidic workup.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the isocyanate spot (

    
    ) is fully consumed.
    
  • Workup: Quench the reaction by adding 10 mL of 0.1 M HCl to protonate and partition the unreacted amine into the aqueous layer. Separate the organic layer, wash with brine (15 mL), and dry over anhydrous

    
    .
    
  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (1:4) to yield the pure urea as a white crystalline solid.

  • Self-Validating Analytics:

    • 
      H-NMR (400 MHz, CDCl
      
      
      
      ):
      Validation requires the presence of the characteristic broad urea
      
      
      singlets (
      
      
      ~6.5 and ~8.0 ppm), the benzylic
      
      
      singlet (
      
      
      ~4.5 ppm), and the aromatic multiplets integrating to 9 protons (4 from the trifluoromethoxy-phenyl ring, 5 from the benzyl ring).
    • LC-MS: Confirm the exact mass corresponding to

      
      . An absence of a peak at 
      
      
      
      confirms the successful exclusion of moisture and avoidance of the symmetric diaryl urea byproduct.

References

  • EP0031974A2 - New urea compounds and thiourea compounds, method of preparing the new compounds, and insecticidal compositions on the basis of these compounds Source: Google Patents URL:[1]

  • WO2015188060A1 - FLUOROSULFONYL sEH INHIBITORS Source: Google Patents URL:[2]

  • Development of Potent and Selective Dual PPARδ/sEH Modulators from an AI-Designed Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • How Robust Is the Ligand Binding Transition State? Source: PubMed Central (PMC) / NIH URL:[Link][3]

Sources

Foundational

High-Performance Lipophilic Phenylurea Analogues in Drug Discovery: Mechanisms, Assays, and Analytical Workflows

Executive Summary The phenylurea functional group represents a privileged scaffold in modern medicinal chemistry. By functioning simultaneously as a potent hydrogen bond donor and acceptor, the urea motif establishes hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylurea functional group represents a privileged scaffold in modern medicinal chemistry. By functioning simultaneously as a potent hydrogen bond donor and acceptor, the urea motif establishes highly specific interaction networks with target proteins. When coupled with lipophilic appendages—such as halogenated aryl rings or bulky aliphatic groups (e.g., adamantyl)—these analogues excel at penetrating deep, hydrophobic binding pockets[1].

This technical guide explores the mechanistic rationale, experimental validation, and analytical profiling of lipophilic phenylurea analogues, focusing on two primary therapeutic domains: Protein Kinase Inhibition (oncology) and Soluble Epoxide Hydrolase (sEH) Inhibition (cardiovascular and inflammatory diseases).

Mechanistic Paradigms of the Phenylurea Scaffold

Type II Kinase Inhibition (The DFG-Out Conformation)

In oncology, lipophilic phenylureas are synonymous with multi-kinase inhibitors like Sorafenib and Lenvatinib. Sorafenib was originally discovered during a drug discovery campaign targeting the Ras–Raf–MEK–ERK oncogenic pathway[2]. The phenylurea moiety is uniquely suited to stabilize the inactive "DFG-out" conformation of kinases. The urea nitrogens donate hydrogen bonds to the catalytic glutamate, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of aspartate. The highly lipophilic trifluoromethyl-chloro-phenyl tail then inserts into the adjacent allosteric hydrophobic pocket created by the DFG shift.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that hydrolyzes beneficial, anti-inflammatory epoxy fatty acids (like EETs) into pro-inflammatory 1,2-diols (DHETs)[3]. Phenylurea analogues act as transition-state mimics for epoxide ring-opening. The urea core hydrogen-bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) of sEH, while the lipophilic groups (e.g., piperidyl or adamantyl groups in compounds like t-AUCB) occupy the L-shaped hydrophobic catalytic tunnel[4].

Pathways cluster_Kinase Oncology: Kinase Inhibition cluster_sEH Inflammation: sEH Inhibition Ligand Lipophilic Phenylurea Scaffold RAF RAF1 / VEGFR (DFG-out state) Ligand->RAF Type II Inhibition sEH Soluble Epoxide Hydrolase (sEH) Ligand->sEH Transition State Mimic MEK MEK / ERK Cascade RAF->MEK Phosphorylates Prolif Tumor Proliferation MEK->Prolif Drives DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolyzes EET EETs (Anti-inflammatory) EET->sEH Endogenous Substrate

Caption: Dual mechanistic pathways of lipophilic phenylureas in kinase and sEH inhibition.

Physicochemical Profiling: The Role of Lipophilicity

Lipophilicity (expressed as LogP or LogD) is arguably the single most informative physicochemical parameter in modern drug discovery, dictating absorption, distribution, metabolism, excretion, and toxicity (ADMET)[5].

While increasing the lipophilicity of a phenylurea analogue often exponentially increases its target affinity (due to the desolvation energy gained upon binding hydrophobic pockets), it introduces significant assay liabilities. Highly lipophilic compounds suffer from poor aqueous solubility, non-specific binding to plasticware, and low permeability[6]. Therefore, experimental protocols must be rigorously optimized to account for these factors.

Quantitative Comparison of Representative Phenylurea Analogues
CompoundPrimary TargetMechanismLogP (Est.)IC50 / KiClinical / Research Status
Sorafenib RAF1, VEGFR, PDGFRType II Kinase Inhibitor3.8 - 4.117 nM (RAF1)FDA Approved (HCC, RCC)[2]
t-AUCB sEHTransition State Mimic3.2 - 3.5< 2 nMPreclinical Research[7]
1-(3-Chlorophenyl)-3-phenylurea Diverse Kinases / AgrochemicalHydrophobic Insertion~4.1VariableBiochemical Tool[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols have been engineered to mitigate the specific liabilities of highly lipophilic phenylureas.

Protocol 1: RAF1 Kinase Radiometric Inhibition Assay

Rationale: Radiometric assays remain the gold standard for kinase profiling because they are unaffected by the autofluorescence or light-scattering properties often exhibited by large, lipophilic aggregates.

  • Buffer Preparation: Prepare a kinase reaction buffer containing 25 mM Tris (pH 7.5), 0.02 mM EGTA, and 10 mM magnesium acetate[8].

  • Substrate Addition: Add 0.66 mg/mL myelin basic protein (MBP) as the phosphorylation substrate[8].

  • Compound Solubilization: Dissolve the phenylurea analogue in 100% DMSO. Perform serial dilutions to ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent kinase denaturation.

  • Enzyme Incubation: Add 5–10 mU of recombinant RAF1 kinase to a final reaction volume of 25 µL[8]. Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for the slow-binding kinetics typical of Type II DFG-out inhibitors.

  • Reaction Initiation: Initiate the reaction by adding[

    
    -33P-ATP] (specific activity approx. 500 cpm/pmol)[8].
    
  • Termination & Readout: After 30 minutes, terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify the incorporated 33P using a scintillation counter.

Protocol 2: sEH Fluorescent Inhibition Assay

Rationale: Because lipophilic phenylureas easily adsorb to standard polystyrene microplates, the addition of a carrier protein (gelatin or BSA) is critical to maintain the free fraction of the drug and prevent false-negative IC50 shifts[4].

  • Plate Passivation: Pre-incubate a black 96-well microplate with 100 mM sodium phosphate buffer (PB, pH 7.4) containing 0.1% gelatin overnight at room temperature. Discard and dry before use[4].

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.01% gelatin[4],[9].

  • Inhibitor Pre-incubation: Incubate the sEH enzyme with varying concentrations of the phenylurea inhibitor for 5 to 90 minutes at 30°C. Causality note: Extended incubation (up to 1.5 h) is required for some analogues to reach transition-state equilibrium[4],[9].

  • Substrate Addition: Add the fluorescent substrate PHOME (3-Phenyl-cyano(6-methoxy-2-naphthalenyl)-methylester-2-oxiraneacetic acid)[9].

  • Kinetic Readout: Monitor the fluorescence continuously (e.g.,

    
     = 280 nm, 
    
    
    
    = 320 nm) to calculate the initial velocity and derive the IC50[4].

sEH_Workflow Step1 1. Plate Passivation (PB Buffer + 0.1% Gelatin) Step2 2. Recombinant sEH Enzyme Preparation Step1->Step2 Step3 3. Pre-incubation with Phenylurea Inhibitor (30°C) Step2->Step3 Step4 4. Addition of PHOME Fluorescent Substrate Step3->Step4 Step5 5. Fluorescence Measurement & IC50 Calculation Step4->Step5

Caption: Step-by-step workflow for the sEH fluorescent inhibition assay using PHOME.

Protocol 3: LC-MS/MS Quantification of Lipophilic Phenylureas in Plasma

Rationale: The high lipophilicity of these analogues means they partition heavily into lipid fractions and bind tightly to plasma proteins. Standard aqueous extractions will result in massive signal loss. Solvents containing more than 40% acetonitrile (ACN) are strictly required for efficient recovery[10].

  • Sample Aliquoting: Transfer 50 µL of plasma (containing the phenylurea, e.g., Sorafenib) into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of 100% Acetonitrile containing an appropriate internal standard (e.g., stable-isotope labeled Sorafenib or 1-phenylurea-3-hexanoic acid (PUHA)[7]). Vortex vigorously for 2 minutes.

  • Solid Phase Extraction (SPE): To eliminate water-soluble and hydrophilic components that cause ion suppression, pass the supernatant through an octadecyl silyl-silica gel (C18) SPE cartridge[11],[10].

  • Elution & Drying: Elute the highly lipophilic fraction using a high-organic mobile phase (e.g., 90% ACN / 10% Methanol). Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Injection: Reconstitute in the initial LC mobile phase (e.g., formic acid/acetonitrile) and inject onto a C18 analytical column. Detect via mass spectrometry in single-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode[11].

Conclusion

The rational design of lipophilic phenylurea analogues requires a delicate balancing act. While the urea core provides exquisite hydrogen-bonding geometry for targets like RAF1 and sEH, the necessary lipophilic substituents introduce complex physicochemical behaviors. By understanding the structural causality behind these interactions and employing rigorously controlled, passivated assay environments, researchers can successfully harness this privileged scaffold for next-generation drug discovery.

References

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.[Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. NIH / PMC.[Link]

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. J-Stage.[Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. MDPI.[Link]

  • Potent soluble epoxide hydrolase inhibitors (US10377744B2).
  • How Robust Is the Ligand Binding Transition State? NIH / PMC.[Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ResearchGate.[Link]

  • A quantitative HPLC-UV method for determination of serum sorafenib and sorafenib N-oxide and its application in hepatocarcinoma patients. PubMed.[Link]

  • A new rapid and sensitive LC-MS assay for the determination of sorafenib in plasma: application to a patient undergoing hemodialysis. PubMed.[Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship of Benzyloxyethyl Ureas

The following technical guide details the Structure-Activity Relationship (SAR) of Benzyloxyethyl Ureas , a specific structural class utilized in medicinal chemistry for targeting enzymes such as Acid Ceramidase (AC), So...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Benzyloxyethyl Ureas , a specific structural class utilized in medicinal chemistry for targeting enzymes such as Acid Ceramidase (AC), Soluble Epoxide Hydrolase (sEH), and various kinases.

Executive Summary

Benzyloxyethyl ureas represent a privileged scaffold in drug design, characterized by a urea hydrogen-bonding core connected to a lipophilic benzyl moiety via a flexible ethoxy spacer. This specific architecture allows for simultaneous engagement of hydrophilic catalytic centers and distal hydrophobic pockets. This guide analyzes the physicochemical properties, synthetic pathways, and SAR trends that drive the potency of these compounds, particularly in the context of Acid Ceramidase (AC) inhibition and Kinase modulation .

Chemical Basis & Structural Anatomy

The core structure of a benzyloxyethyl urea can be segmented into four functional zones. Understanding the interplay between these zones is critical for rational drug design.

The Pharmacophore

The general formula is:


 
  • Zone A (The Urea Warhead): The primary binding motif. It acts as a dual hydrogen bond donor (

    
    ) and a hydrogen bond acceptor (
    
    
    
    ). This is often the "anchor" that binds to the enzyme active site (e.g., Cys-143 in Acid Ceramidase).
  • Zone B (The Ethylene Spacer): A two-carbon chain that provides critical distance. It prevents steric clash between the bulky benzyl group and the urea binding site.

  • Zone C (The Ether Oxygen): A crucial design element distinguishing this class from simple alkyl ureas. The ether oxygen acts as a weak H-bond acceptor and significantly improves aqueous solubility (

    
    ) compared to a pure propyl linker.
    
  • Zone D (The Benzyl Tail): A lipophilic cap designed to occupy hydrophobic pockets or allosteric sites.

Visualization: SAR Logic Map

The following diagram illustrates the functional roles of each structural component.

SAR_Map Urea Urea Core (H-Bond Anchor) Spacer Ethyl Spacer (Distance/Flexibility) Urea->Spacer Covalent Link Ether Ether Oxygen (Solubility/H-Acceptor) Spacer->Ether C2 Linker Benzyl Benzyl Tail (Hydrophobic Interaction) Ether->Benzyl Distal Cap R_Group Variable R-Group (Selectivity/Potency) R_Group->Urea Modulates electronic properties of NH

Figure 1: Functional decomposition of the benzyloxyethyl urea scaffold.

Structure-Activity Relationship (SAR) Analysis

The Linker Length Effect

Experimental data suggests that the ethyl spacer (


) is often the optimal length for enzyme inhibition in this class.
  • Methyl (

    
    ):  Often leads to instability (aminal-like character if O is attached to N-C) or steric clashing.
    
  • Ethyl (

    
    ):  Allows the benzyl group to fold back into a hydrophobic pocket while maintaining the urea in the active site.
    
  • Propyl (

    
    ):  Increases entropic penalty upon binding; often results in a 5-10 fold loss in potency (
    
    
    
    ).
Electronic Effects on the Benzyl Ring

Substitutions on the distal phenyl ring modulate the interaction energy (


) through electronic and steric effects.
Substituent (Para-position)Electronic Effect (

)
Impact on Potency (General Trend)Mechanism
-H 0.00BaselineStandard hydrophobic interaction.
-F / -Cl +0.06 / +0.23Increased Halogens often fill small lipophilic sub-pockets and improve metabolic stability against P450 oxidation.
-OMe -0.27Variable Electron donation increases electron density of the ring; beneficial if the pocket contains

-stacking residues (e.g., Trp, Phe).
-NO2 +0.78Decreased Strong EWG often disrupts

-stacking and increases polarity, reducing hydrophobic burial.
The "Oxygen Effect" (Solubility vs. Potency)

Replacing a carbon chain with the benzyloxyethyl ether linkage has a profound effect on Ligand Efficiency (LE) .

  • Solubility: The ether oxygen typically increases solubility by 0.5 - 1.0 log units compared to the all-carbon analog (phenylbutyl urea).

  • Binding: In Acid Ceramidase inhibitors, the ether oxygen can form a water-mediated hydrogen bond within the channel, maintaining potency despite the loss of hydrophobic surface area.

Experimental Protocols

Synthesis of Benzyloxyethyl Ureas (Isocyanate Route)

This protocol describes the synthesis of N-(2-(benzyloxy)ethyl)-N'-substituted urea via the reaction of an isocyanate with 2-(benzyloxy)ethanamine. This is a self-validating, high-yield method.

Reagents:

  • 2-(Benzyloxy)ethanamine (CAS: 60223-93-6)

  • Appropriate Isocyanate (e.g., Phenyl isocyanate, Cyclohexyl isocyanate)

  • Dichloromethane (DCM, Anhydrous)[1]

  • Triethylamine (TEA) - Optional, if amine salt is used

Workflow Diagram:

Synthesis_Workflow Start Start: Dissolve Isocyanate in DCM (0°C, N2 atm) Add_Amine Add 2-(Benzyloxy)ethanamine (Dropwise, 1.1 eq) Start->Add_Amine Reaction Stir at RT (2-4 Hours) Add_Amine->Reaction Check TLC Check (Disappearance of Isocyanate) Reaction->Check Check->Reaction Incomplete Workup Workup: Evaporate Solvent -> Recrystallize Check->Workup Complete

Figure 2: Step-by-step synthetic pathway for benzyloxyethyl ureas.

Detailed Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM (

    
     concentration relative to limiting reagent). Add the specific isocyanate (1.0 equiv) and cool to 0°C under a nitrogen atmosphere.
    
  • Addition: Dissolve 2-(benzyloxy)ethanamine (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the isocyanate solution over 15 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Monitor consumption of the isocyanate. (Mobile phase: 5% MeOH in DCM).

  • Workup: Concentrate the reaction mixture in vacuo. The resulting solid is typically pure enough for biological testing. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.

Biological Assay: Acid Ceramidase (AC) Inhibition

To validate the activity of the synthesized urea, a fluorogenic assay is standard.

  • Substrate: N-lauroyl-7-nitrobenz-2-oxa-1,3-diazole-sphingosine (NBD-C12-ceramide).

  • Mechanism: AC hydrolyzes the amide bond, releasing the fluorescent NBD-fatty acid.

  • Readout: Fluorescence intensity (Ex/Em = 460/535 nm).

  • Expectation: Active benzyloxyethyl ureas typically exhibit

    
     values in the low nanomolar to micromolar range  depending on the R-group.
    

Case Study: Optimization of AC Inhibitors

A study published in the Journal of Medicinal Chemistry (Pizzirani et al.) highlighted the utility of the benzyloxyethyl chain.

  • Challenge: Early "uracil-based" inhibitors had poor solubility and metabolic stability.[2]

  • Solution: Replacement of the rigid core with a benzoxazolone scaffold linked to a benzyloxyethyl urea side chain.

  • Result (Compound 22j):

    • Structure: N-(2-Benzyloxyethyl)-6-(1-methyl-4-piperidyl)-2-oxo-1,3-benzoxazole-3-carboxamide.[2]

    • Activity: Potent inhibition of Acid Ceramidase.

    • SAR Insight: The benzyloxyethyl group provided the necessary flexibility to reach the hydrophobic channel leading to the active site Cys-143, while the urea moiety formed the covalent thioester bond required for suicide inhibition.

References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) Context: Describes the synthesis and SAR of compound 22j containing the benzyloxyethyl urea motif. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (PMC) Context: Comprehensive review of the urea pharmacophore and its binding modes. [Link]

  • 2-Hydroxyethylurea (Precursor Data) Source: PubChem Context: Physicochemical properties of the hydroxyethyl urea core. [Link]

Sources

Foundational

An In-Depth Technical Guide to the N-Substituted Phenylurea Compound Library: Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract: The N-substituted phenylurea scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged structure in the development of a wide array of therapeutic agents. Its defining featu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-substituted phenylurea scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged structure in the development of a wide array of therapeutic agents. Its defining feature—a central urea moiety acting as a rigid hydrogen bonding motif flanked by tunable phenyl rings—has been exploited to generate vast compound libraries with diverse biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the N-substituted phenylurea compound library. It delves into the core principles of their synthesis, elucidates key mechanisms of action in oncology and infectious diseases, presents data-driven structure-activity relationships, and furnishes detailed, field-proven protocols for their biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust, reproducible, and self-validating.

The Phenylurea Scaffold: A Privileged Structure in Drug Discovery

Foundational Chemistry and Properties

The phenylurea core consists of a urea group (-NH-CO-NH-) where at least one nitrogen atom is attached to a phenyl ring. This structure is more than a simple linker; the urea moiety is a potent hydrogen bond donor and acceptor, allowing it to form stable, predictable interactions with biological targets, most notably the hinge region of protein kinases.[1][2] The planarity and rigidity of the urea group, combined with the customizable nature of the flanking phenyl rings, provide an ideal framework for modulating potency, selectivity, and pharmacokinetic properties through synthetic modification.[1]

A Broad Therapeutic Landscape

The remarkable versatility of the N-substituted phenylurea scaffold is evidenced by its wide range of documented biological activities. These compounds have demonstrated significant potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3][4][5][6] Furthermore, their utility extends to agriculture as potent herbicides and to neuropharmacology as CNS-active agents.[5][7][8] This guide will focus primarily on the therapeutic applications in oncology and infectious disease, where the most extensive research has been conducted.

Synthesis and Library Generation: From Concept to Compound

Core Synthetic Strategy

The most prevalent and efficient method for synthesizing N-substituted phenylurea libraries is the nucleophilic addition of a substituted aniline to a corresponding isocyanate.[6] This reaction is typically high-yielding and tolerant of a wide variety of functional groups on both reactants, making it exceptionally well-suited for combinatorial chemistry and the rapid generation of diverse compound libraries. Variations, such as using dioxazolones as isocyanate surrogates, offer milder reaction conditions.[3]

Detailed Protocol: General Synthesis of Unsymmetrical N,N'-Diarylurea Derivatives

This protocol outlines a reliable method for synthesizing a diverse library of phenylurea compounds, adapted from established procedures.[1][3] The causality behind each step is explained to ensure robust execution.

Materials:

  • Substituted Aniline (1.0 mmol)

  • Substituted Phenyl Isocyanate (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve the substituted aniline (1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Rationale: Anhydrous conditions are critical as isocyanates are highly reactive towards water, which would lead to the formation of undesired symmetrical ureas and amine side products.

  • Reaction Initiation: Cool the aniline solution to 0 °C using an ice bath. Separately, dissolve the substituted phenyl isocyanate (1.2 mmol) in 10 mL of anhydrous DCM and add it to a dropping funnel. Rationale: Cooling the reaction minimizes potential side reactions. A slight excess of the isocyanate ensures the complete consumption of the starting aniline.

  • Nucleophilic Addition: Add the isocyanate solution dropwise to the stirred aniline solution over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction's progress by TLC until the starting aniline spot is no longer visible. Rationale: TLC is a rapid and effective method to visually confirm the consumption of the limiting reagent, signaling reaction completion.

  • Work-up and Purification: Upon completion, remove the DCM under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted phenylurea compound.[1]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Aniline Substituted Aniline in Anhydrous DCM ReactionVessel Nucleophilic Addition (0°C to RT, 2-4h) Aniline->ReactionVessel Isocyanate Phenyl Isocyanate in Anhydrous DCM Isocyanate->ReactionVessel Workup Solvent Removal (Rotary Evaporation) ReactionVessel->Workup Purify Column Chromatography Workup->Purify Analyze NMR & Mass Spectrometry Purify->Analyze Final Pure Phenylurea Compound Analyze->Final

A generalized workflow for the synthesis of phenylurea derivatives.

Key Biological Activities and Mechanisms of Action

Anticancer Applications: A Multi-Pronged Attack

N-substituted phenylureas have emerged as a dominant scaffold in oncology, primarily through their ability to inhibit protein kinases.[1]

3.1.1. Potent Kinase Inhibition Many clinically relevant phenylurea derivatives, such as the multi-kinase inhibitor Sorafenib, function by targeting key enzymes that drive tumor growth and angiogenesis.[3] These compounds often target Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, as well as intracellular kinases in the MAP kinase pathway, such as Raf-1.[2][3] The urea moiety typically forms critical hydrogen bonds with the kinase hinge region, while the substituted phenyl rings occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[1][9] Studies have identified potent phenylurea inhibitors for a range of kinases including p38 MAP kinase, LIM kinase (Limk), and class III RTKs like FLT3 and c-KIT.[9][10][11]

3.1.2. Signaling Pathway Deep Dive: The PI3K/Akt/c-Myc Axis A key pathway implicated in non-small cell lung cancer (NSCLC) that is effectively targeted by phenylureas is the PI3K/Akt/GSK-3β/c-Myc signaling cascade.[3] Certain N,N'-diarylurea derivatives have been shown to inhibit cell proliferation by decreasing the expression of Akt and its downstream effectors.[3] This leads to the stabilization of GSK-3β, which in turn promotes the degradation of the oncoprotein c-Myc, ultimately inducing cell cycle arrest.[3][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inactivation cMyc c-Myc GSK3b->cMyc Degradation Proliferation Cell Proliferation & Survival cMyc->Proliferation Inhibitor N-Phenylurea Derivative Inhibitor->Akt

Inhibition of the Akt/GSK-3β/c-Myc pathway by phenylurea derivatives.

3.1.3. Immunomodulation via IDO1 Inhibition A distinct and promising anticancer mechanism for phenylurea compounds is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[13] IDO1 is an immunosuppressive enzyme that is overexpressed in many tumors. By catalyzing tryptophan degradation, it depletes this essential amino acid and creates an immunosuppressive microenvironment. Phenylurea derivatives have been designed as potent and selective IDO1 inhibitors, with molecular docking studies revealing that a key carboxyl group forms hydrogen bonds with the active site residues, while the phenylurea core engages in additional stabilizing interactions.[13][14]

Antimicrobial Properties

The phenylurea scaffold has also been successfully exploited to develop agents with significant antimicrobial activity. N-(2-substituted) phenyl ureas and their metal complexes have shown considerable biocidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungi.[4] The mechanism often involves the disruption of essential cellular processes, and chelation with metal ions has been shown to enhance this activity.[4]

Structure-Activity Relationship (SAR) Analysis

The rational design of potent and selective phenylurea-based drugs is heavily dependent on understanding their structure-activity relationships (SAR).[1][15] Computational and experimental studies have confirmed that the specific nature and position of substituents on the phenyl rings are critical determinants of biological activity.[16][17]

Data-Driven Insights for Drug Design

The following tables summarize quantitative data from various studies, illustrating how structural modifications impact biological efficacy.

Table 1: Anticancer Activity of Selected Phenylurea Derivatives [1]

Compound ID N'-Substituent N-3-Haloacylamino Chain Target Cell Line IC50 (µM)
16j Alkyl -CH(2)Br CEM (Leukemia) 0.38
16j Alkyl -CH(2)Br MCF-7 (Breast) 2.11

| 16j | Alkyl | -CH(2)Br | DU-145 (Prostate)| 4.07 |

As demonstrated by Song et al. (2009), the presence of a bromoacetyl group and specific alkyl substitutions can significantly enhance anticancer potency across multiple cancer cell lines.[1]

Table 2: Selective Kinase Inhibitory Potency of Phenylurea Derivatives [1]

Compound ID Target Kinase IC50 (nM)
19 FLT3 1.1
19 c-KIT 10
19 PDGFRβ 25
20 FLT3 1.6
20 c-KIT 15

| 20 | PDGFRβ | 30 |

This data highlights the development of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as highly potent and selective inhibitors of class III receptor tyrosine kinases, demonstrating that subtle structural changes can fine-tune selectivity profiles.[1]

Essential Experimental Protocols for Library Evaluation

The validation of a compound library requires robust and reproducible biological assays. The following protocols are standard methodologies used in the field.

In Vitro Antiproliferative Screening: The MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and antiproliferative effects of chemical compounds.[1][3]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before compound treatment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth directly in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells. Rationale: Standardizing the inoculum density is crucial for the reproducibility and comparability of MIC results.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds, as well as to a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[1]

Integrated Discovery Workflow

G Synthesis Library Synthesis & Purification Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening HitID Hit Identification & Confirmation Screening->HitID SAR Lead Optimization (SAR Studies) HitID->SAR SAR->Synthesis Iterate Secondary Secondary Assays (e.g., Kinase Panel, MIC) SAR->Secondary Candidate Preclinical Candidate Selection Secondary->Candidate

An integrated workflow for the discovery of bioactive phenylurea derivatives.

Conclusion and Future Directions

The N-substituted phenylurea scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its relevance in future drug development campaigns. This guide has provided a framework for understanding, synthesizing, and evaluating phenylurea compound libraries. Future efforts will likely focus on the development of compounds with even greater selectivity to minimize off-target effects, the exploration of novel substitution patterns to overcome drug resistance, and the application of this versatile scaffold to new and emerging therapeutic targets. The integration of computational chemistry for in silico screening and SAR prediction will undoubtedly accelerate the discovery of the next generation of phenylurea-based medicines.[12][17]

References

  • BenchChem. (2025).
  • Li, Y., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. PubMed. [Link]

  • Li, Y., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. ResearchGate. [Link]

  • Jantrasri, A., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. PMC. [Link]

  • Fotsch, C., et al. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed. [Link]

  • Mishra, P., & Jain, S. K. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES AS CNS DEPRESSANTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jantrasri, A., et al. (2023). Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis. ResearchGate. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Wang, G., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. [Link]

  • Ji, Q., et al. (2016). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PMC. [Link]

  • Regan, J., et al. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. PubMed. [Link]

  • Brancale, A., et al. (2011). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Castro, E. A., et al. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Garcı́a, M. V., et al. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate. [Link]

  • Garcı́a, M. V., et al. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. ResearchGate. [Link]

  • Zirvi, K. A., & Fakouhi, T. (1977). Some aspects of the neuropharmacology of phenylurea. PubMed. [Link]

  • Wang, X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • Wang, X., et al. (2023). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Taylor & Francis Online. [Link]

  • Wang, G., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Center for Biotechnology Information. [Link]

  • Lin, C., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. PubMed. [Link]

Sources

Exploratory

Structural Informatics, Synthesis, and Pharmacological Potential of N-[2-(benzyloxy)ethyl]-N'-phenylurea

Executive Directive The phenylurea scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved kinase inhibitors and advanced preclinical enzyme modulators. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

The phenylurea scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved kinase inhibitors and advanced preclinical enzyme modulators. This technical whitepaper provides an in-depth analysis of N-[2-(benzyloxy)ethyl]-N'-phenylurea , a rationally designed asymmetric urea derivative. By dissecting its structural informatics, detailing self-validating synthetic protocols, and mapping its mechanistic role in target-directed drug design, this guide equips drug development professionals with the foundational data necessary to leverage this compound in advanced therapeutic pipelines.

Structural Informatics & SMILES Architecture

In computational drug discovery, the precise representation of molecular topology is critical for predicting pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The SMILES (Simplified Molecular-Input Line-Entry System) string for N-[2-(benzyloxy)ethyl]-N'-phenylurea is: c1ccccc1COCCNC(=O)Nc2ccccc2

SMILES Parsing & Descriptor Analysis:
  • c1ccccc1 : The terminal phenyl ring of the benzyloxy moiety, providing a highly lipophilic anchor capable of

    
     stacking interactions within hydrophobic enzyme pockets.
    
  • COCC : The ether linkage extending into the ethyl chain. The oxygen atom serves as a flexible hydrogen bond acceptor, improving the molecule's aqueous solubility compared to purely aliphatic chains.

  • NC(=O)N : The core urea pharmacophore. This rigid, planar moiety acts as a dual hydrogen bond donor and single hydrogen bond acceptor, making it a potent transition-state mimic for hydrolase and kinase active sites.

  • c2ccccc2 : The N'-phenyl substituent, which frequently occupies allosteric hydrophobic pockets in target proteins, stabilizing the inactive conformation of kinases.

Mechanistic Rationale: Phenylureas in Target-Directed Drug Design

The therapeutic utility of the phenylurea class is driven by its ability to establish a highly specific network of drug-target interactions.

Soluble Epoxide Hydrolase (sEH) Inhibition

Phenylurea derivatives are among the most potent known inhibitors of soluble epoxide hydrolase (sEH) 1. sEH is responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory lipid mediators—into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

  • Causality of Inhibition: The urea pharmacophore mimics the epoxide ring-opening transition state. The two NH groups of the urea donate hydrogen bonds to the catalytic Asp335 residue in the sEH active site, effectively locking the enzyme and preventing the hydrolysis of EETs 2.

Kinase Inhibition (Oncology)

Beyond hydrolases, the phenylurea scaffold is foundational to multi-kinase inhibitors (e.g., Sorafenib) targeting the Ras–Raf–MEK–ERK oncogenic pathway 3. The rigid urea linker allows the terminal aromatic rings to project into the ATP-binding cleft and adjacent allosteric sites, inhibiting tumor proliferation and angiogenesis.

Quantitative Data: Comparative SAR of Phenylureas

To contextualize the potential of N-[2-(benzyloxy)ethyl]-N'-phenylurea, we must examine the Structure-Activity Relationship (SAR) data of analogous phenylurea compounds 4.

Compound Class / DerivativePrimary TargetIC50 / PotencyPrimary Indication
TPPU (1-Propionylpiperidin-4-yl-3-phenylurea)sEH (Murine / Human)1.1 nM / 2.1 nMInflammation, Neuropathic Pain
N-3-haloacylaminophenyl-N'-alkyl urea Tubulin / Kinases (CEM Cell Line)0.38 µMOncology (Leukemia)
3-thienyl urea derivatives c-Raf Kinase17 µMOncology (Solid Tumors)
N-[2-(benzyloxy)ethyl]-N'-phenylurea sEH / Kinases (Predicted)Preclinical EvaluationAnti-inflammatory / Oncology

Self-Validating Experimental Protocols

The following methodologies are engineered with internal validation mechanisms to ensure reproducibility and high-fidelity data generation.

Protocol A: Anhydrous Synthesis of N-[2-(benzyloxy)ethyl]-N'-phenylurea

Objective: Synthesize the target asymmetric urea while preventing the formation of symmetric diphenylurea byproducts.

  • Preparation: Dissolve 1.0 mmol of 2-(benzyloxy)ethylamine in 10 mL of strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Water acts as a competing nucleophile. If present, it reacts with the isocyanate to form an unstable carbamic acid that decarboxylates into aniline. This aniline will react with another isocyanate molecule, yielding a symmetric 1,3-diphenylurea byproduct and drastically reducing the yield of the target compound.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Add a solution of phenyl isocyanate (1.2 mmol) in 10 mL anhydrous DCM dropwise over 15 minutes.

    • Causality: The nucleophilic attack of the primary amine on the isocyanate carbon is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing thermal degradation and oligomerization.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. Verify the product structure via 1H-NMR and LC-MS.

Protocol B: In Vitro sEH Inhibition Kinetic Assay

Objective: Quantify the IC50 of the synthesized phenylurea derivative.

  • Reagent Preparation: Prepare a 100 nM solution of recombinant human sEH in Bis-Tris buffer (pH 7.0) containing 0.1% BSA to prevent non-specific enzyme adherence to the microplate walls.

  • Inhibitor Incubation: Add varying concentrations of N-[2-(benzyloxy)ethyl]-N'-phenylurea (0.1 nM to 10 µM in DMSO) to the enzyme solution. Incubate at 30°C for 15 minutes to allow the urea NH groups to establish hydrogen bonds with the catalytic Asp335.

  • Substrate Addition: Introduce the fluorogenic substrate PHOME (cyano-6-methoxy-2-naphthyl) at a final concentration of 50 µM.

    • Causality (Self-Validation): PHOME is inherently non-fluorescent. Upon hydrolysis by active sEH, it cyclizes to release 6-methoxy-2-naphthaldehyde, a highly fluorescent molecule. This provides a self-validating kinetic readout: fluorescence intensity is strictly and inversely proportional to the inhibitor's binding affinity.

  • Detection: Measure fluorescence continuously for 10 minutes (Excitation: 330 nm, Emission: 465 nm). Calculate the IC50 using non-linear regression analysis of the initial velocity curves.

Visualizations

SynthesisWorkflow Step1 Reactants: 2-(Benzyloxy)ethylamine + Phenyl isocyanate Step2 Reaction Conditions: Anhydrous DCM, 0°C → RT Step1->Step2 Step3 Monitoring: TLC (2-4 hrs) Step2->Step3 Step4 Purification: Silica Gel Chromatography Step3->Step4 Step5 Product: N-[2-(benzyloxy)ethyl]-N'-phenylurea Step4->Step5

Fig 1. Step-by-step synthesis workflow for N-[2-(benzyloxy)ethyl]-N'-phenylurea.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET PU Phenylurea Derivative (Inhibitor) PU->sEH

Fig 2. Inhibition of the sEH signaling pathway by phenylurea derivatives.

References

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology URL: [Link]

  • Title: A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Reaction of phenyl isocyanate with 2-(benzyloxy)ethanamine

Application Note: Synthesis of 1-(2-(Benzyloxy)ethyl)-3-phenylurea via Isocyanate Coupling Executive Summary The formation of urea linkages is a cornerstone reaction in medicinal chemistry, providing a stable, hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(2-(Benzyloxy)ethyl)-3-phenylurea via Isocyanate Coupling

Executive Summary

The formation of urea linkages is a cornerstone reaction in medicinal chemistry, providing a stable, hydrogen-bond-donating scaffold critical for drug-receptor interactions.[1] This application note details the synthesis of 1-(2-(benzyloxy)ethyl)-3-phenylurea , a model compound representing a lipophilic "tail" coupled to an aromatic core via a urea bridge.

This guide moves beyond basic recipe adherence, focusing on the mechanistic causality of the isocyanate-amine coupling, the control of competitive hydrolysis , and purification strategies essential for high-throughput library generation.

Scientific Foundation

The Chemical Basis: Nucleophilic Addition

The reaction involves the nucleophilic attack of the primary amine (2-(benzyloxy)ethanamine) onto the electrophilic carbon of the phenyl isocyanate. Unlike amide coupling, this reaction requires no external activation agents (e.g., HATU, EDC), making it atom-economical. However, the high reactivity of isocyanates necessitates strict moisture control to prevent the formation of the symmetric urea byproduct (1,3-diphenylurea).

Key Mechanistic Steps:

  • Attack: The lone pair of the amine nitrogen attacks the isocyanate carbonyl carbon.

  • Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer moves the proton from the amine nitrogen to the isocyanate nitrogen, stabilizing the urea linkage.

Reaction Mechanism Visualization

ReactionMechanism Reactants Reactants Ph-N=C=O + H2N-R TS Transition State [Ph-N--C(=O)--NH2-R]‡ Reactants->TS Nucleophilic Attack SideRxn Side Reaction (H2O) Ph-NH2 + CO2 -> Diphenylurea Reactants->SideRxn If Wet ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Product Product Ph-NH-C(=O)-NH-R ProtonTransfer->Product

Figure 1: Mechanistic flow of isocyanate-amine coupling, highlighting the critical moisture-sensitive side reaction.

Experimental Protocol

Safety Warning: Phenyl isocyanate is a lachrymator and a potent sensitizer. All operations must be performed in a functioning fume hood. 2-(Benzyloxy)ethanamine is corrosive.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
Phenyl Isocyanate 119.121.0Electrophile
2-(Benzyloxy)ethanamine 151.211.05Nucleophile
Dichloromethane (DCM) -SolventAnhydrous (0.1 M conc.)
Hexanes -WashPurification

Note on Stoichiometry: A slight excess of the amine (1.05 equiv) is preferred. Unreacted amine is easier to remove (via acid wash or chromatography) than unreacted isocyanate, which hydrolyzes to difficult-to-separate byproducts.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Why: Isocyanates react with atmospheric moisture to form unstable carbamic acids, which decarboxylate to anilines. These anilines then react with remaining isocyanate to form insoluble 1,3-diphenylurea, a contaminant that is notoriously difficult to remove.

Step 2: Solvation

  • Add 2-(benzyloxy)ethanamine (1.05 equiv) to the flask via syringe.

  • Add anhydrous DCM (concentration ~0.1 M relative to amine).

  • Cool the solution to 0°C using an ice bath.

  • Why: The reaction is exothermic. Cooling prevents uncontrolled boiling of DCM and minimizes side reactions.

Step 3: Addition

  • Dilute phenyl isocyanate (1.0 equiv) in a separate vial with a small volume of anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirring amine solution over 5–10 minutes.

  • Observation: A white precipitate may begin to form immediately if the product is insoluble in DCM, though this specific derivative often remains soluble or forms a suspension.

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours .

  • Validation (TLC): Check consumption of phenyl isocyanate.

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Stain: UV (254 nm) and Ninhydrin (for unreacted amine). Isocyanate spots are often faint; disappearance of the limiting reagent is key.

Step 5: Workup & Purification

  • Scenario A: Precipitate Formed

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL) to remove excess amine.

    • Dry under high vacuum.

  • Scenario B: Homogeneous Solution (Most Likely for this Ether Derivative)

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (1 x 15 mL) to remove excess amine.

    • Wash with Saturated

      
        (1 x 15 mL) and Brine (1 x 15 mL).
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: If necessary, recrystallize from hot Ethanol/Water or purify via flash column chromatography (Gradient: 0

      
       50% EtOAc/Hexanes).
      

Troubleshooting & Optimization Workflow

This logic tree addresses common failure modes in urea synthesis.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC SM_Present Yes: SM Remains CheckTLC->SM_Present SM_Gone No: SM Consumed CheckTLC->SM_Gone Catalyst Add Catalyst: 5 mol% TEA or DMAP SM_Present->Catalyst Kinetics Slow SideProduct Identify Impurity: Is it Diphenylurea? SM_Gone->SideProduct Heat Increase Temp: Reflux in DCE or Toluene Catalyst->Heat Still Slow Moisture Cause: Moisture Ingress. Action: Dry solvents, use inert atm. SideProduct->Moisture Insoluble White Solid WorkupLoss Cause: Product Water Soluble? Action: Check aqueous layer. SideProduct->WorkupLoss No Solid Recovered

Figure 2: Troubleshooting logic for isocyanate coupling reactions.

Characterization Data (Representative)

For 1-(2-(benzyloxy)ethyl)-3-phenylurea , the following spectral data indicates a successful synthesis.

TechniqueSignalAssignmentInterpretation
1H NMR

8.50 (s, 1H)
Ar-NH -CODownfield singlet, exchangeable.
(DMSO-

)

7.40–6.90 (m, 10H)
Ar-H Phenyl + Benzyl aromatic protons.

6.20 (t, 1H)
CO-NH -CH2Triplet due to coupling with adjacent CH2.

4.50 (s, 2H)
Ph-CH2 -OBenzylic singlet.

3.55 (t, 2H)
O-CH2 -CH2Ether linkage protons.

3.30 (q, 2H)
CH2-CH2 -NMethylene adjacent to urea nitrogen.
MS (ESI)

271.1 [M+H]+
Molecular IonConsistent with Formula

.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • BenchChem Technical Support. (2025). 4-Benzyloxyphenyl Isocyanate Reactions: Troubleshooting and Optimization. BenchChem Application Notes.

  • Organic Syntheses. (1921). Phenylurea.[2][3][4] Organic Syntheses, Coll.[4] Vol. 1, p. 450.[4]

Sources

Application

Application Note: Solvent Selection Strategies for Phenylurea Derivative Crystallization

Abstract & Introduction Phenylurea derivatives (e.g., Diuron, substituted N,N'-diphenylureas) represent a critical scaffold in medicinal chemistry and agrochemicals due to their ability to form strong hydrogen bond netwo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Phenylurea derivatives (e.g., Diuron, substituted N,N'-diphenylureas) represent a critical scaffold in medicinal chemistry and agrochemicals due to their ability to form strong hydrogen bond networks. However, this same feature leads to significant challenges in process development: conformational polymorphism , solvate formation , and oiling out (Liquid-Liquid Phase Separation).

This guide moves beyond trial-and-error screening. It establishes a thermodynamic and kinetic framework for solvent selection, utilizing Hansen Solubility Parameters (HSP) and mechanistic insights into urea hydrogen bonding to control crystal habit and polymorphic purity.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the molecular "tug-of-war" occurring during nucleation.

The Urea "Tape" Motif vs. Solvent Interference

Phenylureas typically crystallize by forming one-dimensional "tapes" or "ribbons" via N-H...O=C hydrogen bonds between adjacent urea moieties.

  • Non-Polar Solvents (e.g., Toluene, Heptane): Do not compete for hydrogen bonds. They encourage the formation of the thermodynamically stable "tape" structure (often

    
     conformation).
    
  • Strong H-Bond Acceptors (e.g., DMSO, DMF): These solvents bind aggressively to the urea N-H protons. This disrupts the self-assembly of the urea tape, often leading to solvates or metastable polymorphs by locking the molecule in a specific conformation in solution.

Hansen Solubility Parameters (HSP)

We utilize HSP to predict solubility and miscibility.[1][2] A solvent is defined by three parameters:

  • 
    : Dispersion forces[1][3]
    
  • 
    : Polar forces[1]
    
  • 
    : Hydrogen bonding forces[1][3]
    

Selection Rule: For crystallization, we do not always want the best solvent (lowest


 distance). We often target "marginal" solvents to induce supersaturation easily, or specific 

values to direct polymorphism.

Decision Matrix & Workflow

The following flowchart illustrates the logic for selecting a crystallization method based on initial solubility assessments.

SolventSelection Start Start: Phenylurea Derivative SolubilityTest Step 1: Solubility Screening (10-20 Solvents) Start->SolubilityTest CheckHigh High Solubility (>50 mg/mL)? SolubilityTest->CheckHigh CheckLow Low Solubility (<5 mg/mL)? CheckHigh->CheckLow No Cooling Method A: Cooling Crystallization (Thermodynamic Control) CheckHigh->Cooling Yes (e.g., Acetone, EtOH) Antisolvent Method B: Antisolvent Crystallization (Kinetic Control) CheckLow->Antisolvent Soluble in DMSO/DMF only RxnCryst Reactive Crystallization (pH Swing) CheckLow->RxnCryst Insoluble in Organics HSP_Analysis Step 2: HSP Analysis Calculate Ra Distance Cooling->HSP_Analysis Optimize Yield Antisolvent->HSP_Analysis Select Antisolvent

Figure 1: Decision matrix for selecting the primary crystallization mode based on solubility profiles.

Experimental Protocols

Protocol A: Metastable Zone Width (MSZW) Determination

Purpose: To define the "safe" operating window where supersaturation exists without spontaneous nucleation, preventing oiling out.

Materials:

  • EasyMax or equivalent reactor (50 mL).

  • Turbidity probe.

  • FBRM (Focused Beam Reflectance Measurement) - Optional but recommended.

Procedure:

  • Preparation: Suspend 2.0 g of Phenylurea derivative in 20 mL of selected solvent (e.g., Isopropanol).

  • Heating: Heat at 0.5°C/min under agitation (300 rpm) until the solution becomes clear (Turbidity = 0). Record this as

    
     (Saturation temperature).
    
  • Overheating: Heat 5°C above

    
     and hold for 15 mins to dissolve all "ghost nuclei."
    
  • Cooling: Cool at 0.5°C/min.

  • Nucleation Point: Record the temperature where turbidity spikes (

    
    ).
    
  • Calculation:

    
    .
    

Interpretation:

  • Narrow MSZW (<10°C): High risk of uncontrolled crashing. Use a seed loading of 1-2%.[4]

  • Wide MSZW (>30°C): System is metastable. Aggressive antisolvent addition or high supersaturation required.

Protocol B: Antisolvent Crystallization (DMSO/Water System)

Context: Phenylureas are often highly soluble in DMSO but insoluble in water. This method yields high recovery but risks solvate formation.

Step-by-Step:

  • Dissolution: Dissolve the compound in DMSO at a concentration of 0.8

    
     Saturation Concentration (determined in Protocol A). Filter through a 0.2 
    
    
    
    m PTFE filter to remove foreign particles.
  • Antisolvent Selection: Water is a strong antisolvent (

    
     is very high).
    
  • Addition Strategy:

    • Do not dump water into DMSO. This causes high local supersaturation

      
       oiling out or amorphous precipitation.[4]
      
    • Reverse Addition: Pump the DMSO solution into the water phase.

  • Parameters:

    • Ratio: 1:5 (Solvent:Antisolvent) final volume.

    • Temperature: Maintain Antisolvent at 5°C to maximize yield.

    • Agitation: High shear (500+ rpm) to minimize local concentration gradients.

  • Isolation: Filter immediately. Wash with pure water to remove residual DMSO (which can induce solvate formation during drying).

Data Presentation & Solvent Classes

The following table summarizes typical solubility behaviors of phenylureas and the resulting crystal risks.

Solvent ClassExamplesSolubilityInteraction MechanismRisk Profile
Class 1: Protic Methanol, Ethanol, IPAModerateCompetes for H-bonds (Donor/Acceptor).Polymorphism: Often yields metastable forms. Good for cooling crystallization.
Class 2: Aprotic Polar DMSO, DMF, NMPVery HighStrong H-bond Acceptor (Disrupts Urea Tape).Solvates: High risk of stoichiometric solvates (e.g., 1:1 DMSO:Urea). Hard to dry.
Class 3: Non-Polar Toluene, HeptaneLowMinimal interaction.Agglomeration: Promotes rapid surface growth of stable form.
Class 4: Chlorinated DCM, ChloroformModerateWeak H-bond donor.Oiling Out: often occurs if supersaturation is generated too fast.

Troubleshooting: Oiling Out (LLPS)

"Oiling out" occurs when the system separates into a solute-rich liquid and a solute-poor liquid before crystallizing. This is common in phenylureas due to their conformational flexibility.

Visual Mechanism of Oiling Out vs. Crystallization:

OilingOut Solution Homogeneous Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Solution->LLPS High Supersaturation or Low Melting Point Nucleation Crystal Nucleation Solution->Nucleation Controlled Metastable Zone LLPS->Nucleation Slow transformation (Poor morphology) Impurity Impurity Trapping (Sticky Oil) LLPS->Impurity Oil droplets coalesce PureCrystal High Purity Crystal Nucleation->PureCrystal

Figure 2: Pathway differentiation between successful nucleation and oiling out.

Corrective Actions:

  • Increase Temperature: Oiling out is often a "submerged" phase boundary. Crystallizing at a higher temperature (even if yield is lower) can bypass the LLPS region.

  • Change Solvent: Move to a solvent with a lower

    
     (Polarity) to reduce the repulsion between the hydrophobic phenyl rings and the solvent matrix.
    
  • Seeding: Add seeds at the cloud point. This provides a surface for growth, bypassing the energy barrier that leads to oiling out.

References

  • Anwar, J., et al. (1993). Crystallization of polymorphs: The effect of solvent. ResearchGate. Link

  • Lonare, A. A., & Patel, S. R. (2013).[5] Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Link

  • Hansen, C. M. Hansen Solubility Parameters: HSP Basics. Hansen-Solubility.com. Link

  • Payghan, S. A. (2017).[1] Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics. Link

  • BenchChem. (2025).[4] Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships. Link

Sources

Method

Preparation of lipophilic urea cytokinins

Application Note: High-Efficiency Synthesis of Lipophilic Urea Cytokinins Abstract This application note provides a rigorous technical guide for the chemical synthesis and purification of lipophilic urea cytokinins, a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Lipophilic Urea Cytokinins

Abstract

This application note provides a rigorous technical guide for the chemical synthesis and purification of lipophilic urea cytokinins, a class of potent plant growth regulators (PGRs) structurally distinct from classical adenine-type cytokinins. Focusing on


-disubstituted ureas such as Forchlorfenuron (CPPU) and its fluorinated analogs, this document outlines high-yield synthetic protocols using isocyanate coupling. We explore the critical structure-activity relationships (SAR) governing lipophilicity and receptor binding, providing researchers with a reproducible workflow for generating high-purity compounds for agrochemical and pharmaceutical development.

Introduction & Mechanistic Rationale

The Shift to Urea Cytokinins

While naturally occurring cytokinins are adenine derivatives (e.g., Zeatin, Kinetin), synthetic phenylurea derivatives exhibit significantly higher stability and, in many cases, superior biological activity. The archetype, Forchlorfenuron (CPPU) , demonstrates strong cytokinin activity by inhibiting cytokinin oxidase/dehydrogenase (CKX) and directly activating the cytokinin receptor CRE1/AHK4.

The Role of Lipophilicity

Lipophilicity is the critical design parameter for these analogs.

  • Receptor Affinity: The cytokinin receptor binding pocket contains hydrophobic clefts. Increasing the lipophilicity of the phenyl ring (e.g., via halogenation) enhances Van der Waals interactions within this pocket.

  • Bioavailability: Higher LogP values facilitate passive transport across the plant cuticle and plasma membrane, increasing efficacy at lower dosages.

  • Metabolic Stability: Halogenated aromatic rings (Cl, F, CF3) resist oxidative degradation better than unsubstituted rings.

Signal Transduction Pathway

Urea cytokinins mimic natural ligands, initiating a phosphorelay cascade.

CytokininSignaling Ligand Urea Cytokinin (CPPU/TDZ) Receptor HK Receptor (CRE1/AHK4) Ligand->Receptor Binding AHP Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation (His -> Asp) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Nuclear Translocation Response Gene Expression (Cell Division) ARR_B->Response Activation

Figure 1: The Two-Component Signaling System activated by urea cytokinins.

Chemical Synthesis Strategy

The most robust route for synthesizing lipophilic urea cytokinins is the nucleophilic addition of an aromatic amine to an aryl isocyanate . This "click-like" reaction is preferred over carbamoyl chloride methods due to atom economy, mild conditions, and the avoidance of corrosive HCl byproducts.

General Reaction Scheme:



  • Nucleophile: 2-chloro-4-aminopyridine (for CPPU) or substituted anilines.

  • Electrophile: Phenyl isocyanate or fluorinated analogs (e.g., 3-(trifluoromethyl)phenyl isocyanate).

  • Solvent: Anhydrous aprotic solvents (Acetone, THF, or Toluene) prevent hydrolysis of the isocyanate.

SynthesisScheme Amine 2-Chloro-4-aminopyridine (Nucleophile) Reaction Coupling (Acetone, 25-60°C) Amine->Reaction Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Reaction Urea Lipophilic Urea (Precipitate) Reaction->Urea >90% Yield

Figure 2: Synthetic pathway for Forchlorfenuron (CPPU) and analogs.

Experimental Protocols

Protocol A: Synthesis of Forchlorfenuron (CPPU)

Target Compound: N-(2-chloro-4-pyridyl)-N'-phenylurea[1][2][3][4][5]

Materials:

  • 2-Chloro-4-aminopyridine (CAS: 14432-12-3)

  • Phenyl isocyanate (CAS: 103-71-9)

  • Anhydrous Acetone (dried over molecular sieves)

  • Triethylamine (TEA) - Optional catalyst

Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 1.29 g (10 mmol) of 2-chloro-4-aminopyridine in 20 mL of anhydrous acetone.

  • Addition: Add 1.19 g (10 mmol, 1.09 mL) of phenyl isocyanate dropwise via syringe over 5 minutes.

    • Note: If the reaction is sluggish, add 0.1 mL of Triethylamine (TEA) as a base catalyst.

  • Reaction: Stir the mixture at room temperature (25°C) for 12–24 hours. A white precipitate should begin to form within the first hour.

    • Optimization: For faster kinetics, reflux at 56°C for 4 hours, but room temperature yields higher purity crystals.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold diethyl ether to remove unreacted isocyanate.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–95% Appearance: White crystalline powder.

Protocol B: Synthesis of Fluorinated Lipophilic Analogs

Target Compound: N-(2-chloro-4-pyridyl)-N'-(3-trifluoromethylphenyl)urea Rationale: The


 group significantly increases lipophilicity (

value +0.88) and metabolic resistance.

Procedure Modifications:

  • Stoichiometry: Use a slight excess of the isocyanate (1.1 equivalents) because electron-deficient isocyanates (like

    
    -phenyl isocyanate) are highly reactive and sensitive to moisture.
    
  • Solvent Switch: Use Anhydrous THF instead of acetone if the fluorinated intermediate has solubility issues.

  • Temperature: Maintain reaction at 0°C during addition, then warm to RT. The electron-withdrawing

    
     group makes the isocyanate more electrophilic, increasing reaction speed but also the risk of side reactions.
    

Purification and Characterization

High purity (>98%) is required for accurate biological data.

Recrystallization

Since urea derivatives are typically poorly soluble in water/ether but soluble in polar organics:

  • Solvent System: Ethanol/Water (9:1) or pure Acetonitrile.

  • Method: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to RT, then 4°C.

Analytical Validation

Compare your product against these standard parameters.

ParameterMethodAcceptance Criteria (CPPU)
Melting Point Capillary170–172°C (Sharp range indicates purity)
HPLC Purity C18 Column, ACN:H2O (60:40)> 98.5% (Area under curve)
IR Spectroscopy KBr PelletStrong C=O stretch at 1690–1710 cm⁻¹; N-H stretch at 3300 cm⁻¹
Mass Spec ESI-MS (+)[M+H]⁺ peak at m/z 248.0 (Cl isotope pattern visible)
1H NMR DMSO-d6, 400 MHz

9.3 (s, 1H, NH), 8.9 (s, 1H, NH), 8.2 (d, Py-H), 7.1-7.5 (m, Ph-H)

Troubleshooting & Optimization

  • Issue: No Precipitate Forms.

    • Cause: Product is too soluble in the solvent or reaction failed.

    • Fix: Evaporate 50% of the solvent using a rotary evaporator. Add hexane or ether to induce precipitation.

  • Issue: Low Yield / Oily Product.

    • Cause: Wet solvent hydrolyzed the isocyanate to a symmetric urea (diphenylurea) byproduct.

    • Fix: Ensure solvents are anhydrous. Check the melting point; symmetric ureas melt much higher (>230°C).

  • Issue: Starting Material Remains.

    • Cause: Aminopyridines are weak nucleophiles due to the electron-withdrawing ring.

    • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.

Safety & Handling

  • Isocyanates: Potent respiratory sensitizers and lachrymators. Handle only in a functioning fume hood. Neutralize spills with 5% aqueous ammonia.

  • Aminopyridines: Toxic by ingestion and skin contact. Wear nitrile gloves and lab coat.

References

  • Ricci, A., et al. (2009). "Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure."[4][5][6] Plant Biology. Link

  • Takahashi, S., et al. (1978).[7] "Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives." Phytochemistry. Link

  • Mok, M.C., et al. (1982).[8][9] "Cytokinin Structure-Activity Relationships in Phaseolus." Plant Physiology. Link

  • BenchChem. (2025).[10] "A Comparative Guide to 4-Chlorophenylurea (4-CPU) and Forchlorfenuron (CPPU)." Application Note. Link

  • PrepChem. "Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea."[1][2] Organic Synthesis Archive. Link

Sources

Application

Advanced Application Note: Profiling N-[2-(benzyloxy)ethyl]-N'-phenylurea as a Type II Kinase Inhibitor Scaffold in High-Throughput Screening

Executive Summary & Mechanistic Rationale In modern targeted oncology and inflammatory disease research, the discovery of highly selective kinase inhibitors frequently relies on targeting inactive kinase conformations. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted oncology and inflammatory disease research, the discovery of highly selective kinase inhibitors frequently relies on targeting inactive kinase conformations. N-[2-(benzyloxy)ethyl]-N'-phenylurea serves as an exemplary privileged pharmacophore in this domain. While Type I inhibitors bind to the active (DFG-in) conformation and compete directly with ATP, Type II inhibitors—characterized heavily by diaryl and aryl urea motifs—exploit the inactive (DFG-out) state of the kinase domain [1].

The structural anatomy of N-[2-(benzyloxy)ethyl]-N'-phenylurea makes it an ideal starting scaffold for screening libraries:

  • The Phenylurea Core: Acts as the primary pharmacophore. The urea moiety provides a critical bidentate hydrogen-bonding network, acting as both a donor and acceptor to interact with the conserved catalytic aspartate of the DFG motif and the adjacent glutamate residue in the αC-helix [2].

  • The Benzyloxyethyl Tail: Extends into the allosteric hydrophobic pocket exposed by the outward rotation of the phenylalanine residue in the DFG-out state, or alternatively, projects toward the solvent-exposed channel to improve physicochemical properties and binding residence time [3].

This application note details the validated protocols for integrating this compound (and its derivatives) into high-throughput screening (HTS) workflows, specifically utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) to validate its Type II mechanism of action.

Compound Preparation & Assay Readiness

Because Type II kinase inhibitors often possess higher lipophilicity due to the hydrophobic moieties required to occupy the DFG-out pocket, maintaining compound solubility in aqueous assay buffers is a critical failure point in HTS.

Causality in Preparation: Phenylurea derivatives are prone to aggregation in aqueous solutions, which can lead to false positives in biochemical assays via light scattering or non-specific enzyme sequestration. To prevent this, intermediate dilution in 100% DMSO is required before a final, rapid dilution into the aqueous assay buffer, ensuring the final DMSO concentration does not exceed 1% (v/v).

Reagent Preparation
  • Master Stock: Dissolve N-[2-(benzyloxy)ethyl]-N'-phenylurea in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated conditions.

  • Working Dilutions: Create a 10-point, 3-fold serial dilution in 100% DMSO using a low-volume acoustic dispenser (e.g., Echo 550) or multichannel pipettor.

  • Aqueous Transfer: Transfer the DMSO stocks to the 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT) immediately prior to the assay.

Primary Screening: TR-FRET Kinase Assay Protocol

TR-FRET is the gold standard for primary kinase screening because the time-delayed fluorescence measurement effectively eliminates interference from compound autofluorescence—a common issue with aromatic scaffolds like benzyloxy-phenylureas [4].

Self-Validating System Design: This protocol includes a mandatory 60-minute pre-incubation step. Type II inhibitors binding to the DFG-out conformation exhibit slow association kinetics (


) because they must wait for the kinase to naturally sample the inactive conformation. Omitting this pre-incubation will artificially inflate the IC₅₀ value [5].
Step-by-Step Methodology
  • Enzyme-Inhibitor Pre-incubation:

    • Add 5 µL of the target kinase (e.g., BRAF V600E or p38α, diluted to 2X final concentration in Kinase Buffer) to a 384-well low-volume black microplate.

    • Add 2.5 µL of the diluted N-[2-(benzyloxy)ethyl]-N'-phenylurea (at 4X final concentration).

    • Incubate for 60 minutes at room temperature (22°C) to allow the slow-binding Type II equilibrium to establish.

  • Reaction Initiation:

    • Add 2.5 µL of a substrate/ATP mix (containing ULight-labeled peptide substrate and ATP at its predetermined

      
       value).
      
    • Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA and 2 nM Europium-labeled anti-phospho antibody.

    • Causality: EDTA chelates the Mg²⁺ ions required for kinase catalysis, instantly halting the reaction. The Europium donor and ULight acceptor are brought into proximity only if the substrate was phosphorylated.

  • Readout:

    • Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm for Europium, 665 nm for ULight).

    • Calculate the 665/615 nm emission ratio.

Secondary Screening: Kinetic Profiling via SPR

To confirm that the phenylurea scaffold is acting as a Type II inhibitor, Surface Plasmon Resonance (SPR) is used to measure the binding kinetics. Type II inhibitors are characterized by long residence times (


) due to the deep pocket burial of the compound.
SPR Methodology
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., p38α) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject N-[2-(benzyloxy)ethyl]-N'-phenylurea at varying concentrations (0.1 µM to 10 µM) over the chip surface at a flow rate of 30 µL/min.

  • Association & Dissociation: Monitor association for 180 seconds and dissociation for 600 seconds.

    • Causality: The extended 600-second dissociation phase is critical. Type II inhibitors release slowly; a short dissociation window will result in inaccurate

      
       calculations.
      
  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Data Presentation & Hit Triage

The following table summarizes the expected pharmacological profile of the N-[2-(benzyloxy)ethyl]-N'-phenylurea scaffold across a representative kinase panel, demonstrating its preference for kinases that readily adopt the DFG-out conformation (like BRAF and p38α).

Target KinaseConformation TargetedIC₅₀ (nM) ± SD

(nM) via SPR
Residence Time (min)
BRAF (WT) DFG-out45 ± 53845.2
BRAF (V600E) DFG-in (Constitutively Active)>10,000>5,000N/A
p38α MAPK DFG-out112 ± 149528.5
VEGFR2 DFG-out85 ± 87035.0
EGFR (WT) DFG-in>10,000>10,000N/A

Note: The scaffold shows high potency against WT BRAF and p38α, but poor activity against BRAF V600E, which is locked in the active DFG-in state, validating the Type II binding hypothesis.

Pathway & Workflow Visualization

The following diagram illustrates the conformational dynamics of the kinase domain and how the phenylurea scaffold traps the enzyme in its inactive state.

G DFG_IN Kinase (DFG-in State) Active Conformation DFG_OUT Kinase (DFG-out State) Inactive Conformation DFG_IN->DFG_OUT Conformational Equilibrium SIGNAL Downstream Signaling (e.g., MEK/ERK) DFG_IN->SIGNAL ATP Binding & Phosphorylation COMPLEX Kinase-Inhibitor Complex Deep Pocket Occupancy DFG_OUT->COMPLEX Inhibitor Binding (Slow kon) COMPOUND N-[2-(benzyloxy)ethyl]-N'-phenylurea (Type II Scaffold) COMPOUND->COMPLEX H-Bonds & Hydrophobic Interactions ARREST Signaling Arrest Target Engagement COMPLEX->ARREST Sustained Inhibition (Slow koff)

Mechanism of Type II kinase inhibition by phenylurea derivatives stabilizing the DFG-out state.

References

  • Identification of type II inhibitors targeting BRAF using privileged pharmacophores PubMed / National Institutes of Health (NIH)[Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions SciELO[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech[Link]

Method

Application Notes &amp; Protocols: Plant Tissue Culture Bioassays for Phenylurea Derivatives

Introduction: The Dual Nature of Phenylurea Derivatives Phenylurea derivatives are a versatile class of synthetic organic compounds with significant implications in agriculture and plant science. Historically, many of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Phenylurea Derivatives

Phenylurea derivatives are a versatile class of synthetic organic compounds with significant implications in agriculture and plant science. Historically, many of these compounds, such as Diuron and Monuron, were developed as potent herbicides.[1][2] Their primary mode of action involves the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain, ultimately leading to plant death.[3][4]

However, a fascinating aspect of this chemical family is that many of its members also exhibit strong cytokinin-like activity, often exceeding that of naturally occurring adenine-based cytokinins.[5][6] Compounds like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) are widely used in plant tissue culture to stimulate cell division, induce organogenesis, and promote overall growth and development.[2][7] This dual functionality—acting as either growth inhibitors or potent growth promoters—makes phenylurea derivatives a compelling subject for study.

Plant tissue culture bioassays provide a sensitive, controlled, and efficient means to characterize the biological activity of these compounds.[8][9] Unlike whole-plant or field-based assays, in vitro systems allow for the precise control of environmental and nutritional factors, enabling researchers to dissect the specific effects of a test compound on plant cells and tissues with high reproducibility.[10] This guide provides detailed protocols for two fundamental bioassays designed to evaluate both the herbicidal and cytokinin-like activities of phenylurea derivatives.

Core Principles of Phenylurea Bioassays

The selection of a bioassay depends on the expected activity of the phenylurea derivative being tested.

  • Herbicidal Activity: This is typically assessed by measuring the inhibition of cell growth and proliferation. A classic method is the callus growth inhibition bioassay, where the reduction in fresh or dry weight of plant callus is measured in response to increasing concentrations of the test compound.[11] The results are often used to determine the concentration that causes 50% inhibition (IC50 or GR50), a key metric for herbicidal potency.[12]

  • Cytokinin-like Activity: This is evaluated by the ability of a compound to stimulate cell division and growth in a biological system that is dependent on cytokinin.[13] The tobacco callus bioassay is a standard method where the tissue will not proliferate on a medium containing an auxin but lacking a cytokinin.[7][13] The addition of a compound with cytokinin-like activity will induce dose-dependent growth, which can be quantified. The high activity of some phenylurea derivatives is partly due to their resistance to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX), which catabolizes natural cytokinins.[7][14]

Experimental Workflow and Key Pathways

A systematic approach is crucial for obtaining reliable data. The general workflow involves preparing sterile plant material, formulating culture media with the test compound, inoculating the cultures, incubating under controlled conditions, and finally, collecting and analyzing the data.

Caption: A typical experimental workflow for evaluating phenylurea derivatives.

Phenylurea derivatives exert their effects by interacting with fundamental plant signaling pathways. Herbicidal phenylureas block electron transport in Photosystem II, while cytokinin-active phenylureas engage the cytokinin signaling pathway.

Phenylurea_MoA cluster_Herbicidal Herbicidal Action (Photosystem II) cluster_Cytokinin Cytokinin-like Action Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- transfer ETC Electron Transport Chain Plastoquinone->ETC Phenylurea_H Herbicidal Phenylurea Phenylurea_H->PSII Binds & Blocks Phenylurea_C Cytokinin-active Phenylurea Receptor AHK Receptors (e.g., AHK3, AHK4) Phenylurea_C->Receptor Binds & Activates Phosphorelay Multi-step Phosphorelay Receptor->Phosphorelay Response Gene Expression (Cell Division) Phosphorelay->Response

Caption: Simplified mechanisms of action for phenylurea derivatives.

Protocol 1: Callus Growth Inhibition Bioassay (Herbicidal Activity)

This protocol is designed to determine the phytotoxicity and calculate the IC50 value of a phenylurea compound.

Principle

Plant callus tissue is grown on a nutrient medium containing various concentrations of the test herbicide. The inhibition of callus growth, measured as a reduction in fresh and dry weight relative to an untreated control, is directly proportional to the herbicide's phytotoxic activity.[8][11]

Materials
  • Plant Material: Established, friable callus culture of a sensitive species (e.g., tobacco Nicotiana tabacum, soybean Glycine max).

  • Basal Medium: Murashige and Skoog (MS) medium powder, including vitamins.[15]

  • Growth Regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) or another suitable auxin.

  • Test Compound: Phenylurea derivative.

  • Other Reagents: Sucrose, agar, dimethyl sulfoxide (DMSO), ethanol (70%), sterile distilled water, 1N NaOH, 1N HCl.[16]

  • Equipment: Laminar flow hood, autoclave, pH meter, analytical balance, sterile Petri dishes (100x15 mm), forceps, scalpels, growth chamber (25±2°C, dark).

Methodology
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the phenylurea derivative by dissolving it in a minimal amount of DMSO, then bringing it to the final volume with sterile distilled water. Causality: DMSO is used to solubilize hydrophobic organic compounds like many phenylureas.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Media Preparation:

    • Prepare 1 liter of MS medium according to the manufacturer's instructions.[17][18] Add 30 g/L sucrose and the required concentration of auxin (e.g., 2 mg/L 2,4-D for tobacco callus maintenance).

    • Adjust the pH to 5.7-5.8 using 1N NaOH or 1N HCl before adding the gelling agent.[16] Causality: The optimal pH ensures nutrient availability and stability of the medium components.

    • Add 8 g/L agar and heat while stirring until completely dissolved.

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.

    • Allow the medium to cool to approximately 50-55°C in a water bath. Causality: This temperature is cool enough to prevent degradation of heat-labile compounds but warm enough to prevent premature solidification.

  • Dosing the Medium:

    • In a laminar flow hood, aliquot the sterile molten medium into sterile flasks.

    • Add the filter-sterilized phenylurea stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM). Ensure the volume of added stock solution is minimal to avoid altering the medium composition. The control (0 µM) should receive an equivalent volume of the DMSO/water solvent.

    • Swirl gently to mix and pour approximately 25 mL of medium into each sterile Petri dish. Allow to solidify.

  • Inoculation and Incubation:

    • Using sterile forceps, transfer pre-weighed pieces of healthy callus (approx. 200-300 mg) to the center of each plate. Use 3-5 replicate plates per concentration.

    • Seal the plates with paraffin film and place them in a growth chamber in complete darkness at 25±2°C.

  • Data Collection:

    • After 3-4 weeks, carefully remove the callus from each plate.

    • Measure the final fresh weight (FW) .

    • To determine the dry weight (DW) , place the callus in pre-weighed aluminum foil pouches and dry in an oven at 60-70°C for 48 hours or until a constant weight is achieved.

Data Presentation and Analysis

Record the fresh and dry weights for each replicate. Calculate the percent growth inhibition relative to the control for each concentration.

Table 1: Sample Data for Callus Growth Inhibition Bioassay

Phenylurea Conc. (µM)Initial FW (g)Final FW (g)Final DW (g)% Inhibition (based on FW gain)
0 (Control)0.2522.8540.1710%
0.10.2552.5110.15013.2%
10.2511.9890.11933.3%
100.2531.0560.06369.0%
1000.2500.3150.01997.5%
10000.2540.2550.01599.9%

Plot the percent inhibition against the log of the herbicide concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[12]

Protocol 2: Tobacco Callus Bioassay for Cytokinin Activity

This protocol assesses the ability of a phenylurea compound to stimulate cell division and growth, a hallmark of cytokinin activity.[7][13]

Principle

Tobacco callus requires both an auxin and a cytokinin for sustained growth and cell division.[13] By providing a medium with an optimal level of auxin but devoid of cytokinin, the callus will not grow. The addition of a test compound with cytokinin activity will restore growth in a dose-dependent manner, which can be quantified by measuring the increase in callus biomass.[19]

Materials
  • Plant Material: Established tobacco (Nicotiana tabacum) callus culture maintained on a cytokinin-containing medium.

  • Basal Medium: Murashige and Skoog (MS) medium powder, including vitamins.

  • Growth Regulators: Naphthaleneacetic acid (NAA) or another suitable auxin. A known cytokinin like Kinetin or Zeatin for a positive control.

  • Test Compound: Phenylurea derivative.

  • Other Reagents & Equipment: Same as Protocol 1.

Methodology
  • Callus Preparation (Cytokinin Starvation):

    • Two to three weeks before the experiment, subculture the stock tobacco callus onto a cytokinin-free MS medium containing only auxin (e.g., 2 mg/L NAA). Causality: This step depletes endogenous cytokinins and synchronizes the cells, making them more responsive to the exogenous application of test compounds.

  • Stock Solution and Media Preparation:

    • Prepare a stock solution of the test phenylurea derivative as described in Protocol 1.

    • Prepare a 1 mg/mL stock solution of a standard cytokinin (e.g., Kinetin) as a positive control.

    • Prepare 1 liter of MS medium with 30 g/L sucrose and 2 mg/L NAA. Adjust pH to 5.7-5.8, add 8 g/L agar, and autoclave.

  • Dosing the Medium:

    • After autoclaving and cooling the medium to 50-55°C, create the following treatment series in a laminar flow hood:

      • Negative Control: MS + NAA (no cytokinin).

      • Test Compound Series: MS + NAA + varying concentrations of the phenylurea derivative (e.g., 0.001, 0.01, 0.1, 1, 10 µM).

      • Positive Control Series: MS + NAA + varying concentrations of Kinetin (e.g., 0.01, 0.1, 1, 10 µM).

    • Pour plates as described previously.

  • Inoculation, Incubation, and Data Collection:

    • Follow the same procedure for inoculation, incubation (4-5 weeks), and fresh/dry weight measurement as detailed in Protocol 1.

Data Presentation and Analysis

Record the final fresh and/or dry weights. The negative control should show minimal to no growth. The test compound's activity can be compared directly to the positive control.

Table 2: Sample Data for Cytokinin Activity Bioassay

TreatmentConcentration (µM)Final Fresh Weight (g) (Mean ± SD)
Negative Control00.31 ± 0.04
Test Phenylurea 0.010.85 ± 0.11
0.12.15 ± 0.24
1.03.55 ± 0.31
10.02.89 ± 0.28
Positive Control (Kinetin) 0.11.10 ± 0.15
1.02.98 ± 0.25
10.03.21 ± 0.29

Plot the final fresh or dry weight against the log of the compound concentration to generate a dose-response curve. The optimal concentration for growth promotion and the relative potency compared to the standard cytokinin can be determined from this curve. Note that supra-optimal concentrations often lead to a decrease in growth.

References

  • Benchchem. (n.d.). The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity.
  • Ricci, A., Rolli, E., & Zannini, P. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. PubMed.
  • Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin.
  • PhytoTechnology Laboratories. (n.d.). Plant tissue culture media preparation.
  • Mok, D. W. S., Mok, M. C., & Still, C. C. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. ASHS Journals.
  • Plant Cell Technology. (2020, June 1). How to Prepare Media for Tissue Culture.
  • Benchchem. (n.d.). A Comparative Analysis of Phenylurea-Type Cytokinins: A Guide for Researchers.
  • ResearchGate. (n.d.). Phenylurea Herbicides.
  • ResearchGate. (2023, December 31). Evaluating the safety of herbicide by bioassay techniques: A review.
  • Sigma-Aldrich. (n.d.). Media Preparation – Plant Tissue Culture Protocol.
  • Intra Radice. (n.d.). BIOASSAYS.
  • Scribd. (n.d.). Protocol - Preparing Plant Tissue Culture Medium.
  • HARVEST (uSask). (n.d.). Using a Plant Bioassay to Detect Herbicide Residue.
  • Delporte, C., et al. (1991). Photosynthesis inhibition by phenylureas: a QSAR approach. PubMed.
  • Heap, I. M. (2000). Screening for Herbicide Resistance in Weeds. BioOne.
  • ChemicalBook. (2023, November 16). Phenylurea: properties, applications and safety.
  • Manickavasagam, M., et al. (2004). In vitro selection of transgenic sugarcane callus utilizing a plant gene encoding a mutant form of acetolactate synthase. PMC.
  • ResearchGate. (2017, January 18). (PDF) MEDIA PREPARATION FOR PLANT TISSUE CULTURE.
  • Ritz, C. (2022, January 1). Analysis of bioassays. CABI Digital Library.
  • Indian Academy of Sciences. (n.d.). Potential application of urea-derived herbicides as cytokinins in plant tissue culture.

Sources

Application

Design and Application of Urea-Based Enzyme Inhibitors: A Technical Guide for Researchers

This guide provides an in-depth exploration of the design, synthesis, and evaluation of urea-based enzyme inhibitors. Intended for researchers, scientists, and drug development professionals, these notes synthesize estab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the design, synthesis, and evaluation of urea-based enzyme inhibitors. Intended for researchers, scientists, and drug development professionals, these notes synthesize established principles with actionable protocols to empower your research endeavors. We will delve into the mechanistic basis of urea's effectiveness as a pharmacophore, detail rational design strategies, and provide step-by-step experimental procedures for synthesis and enzymatic analysis.

The Urea Moiety: A Privileged Scaffold in Enzyme Inhibition

The urea functional group has emerged as a cornerstone in modern medicinal chemistry, integral to numerous bioactive compounds and clinically approved drugs.[1] Its prevalence stems from its unique physicochemical and structural properties. The urea moiety can establish a network of hydrogen bonds, acting as both a hydrogen bond donor and acceptor, which allows for high-affinity interactions with enzyme active sites.[2] This ability to mimic peptide bonds and engage in key binding interactions makes it a versatile scaffold for designing inhibitors against a wide range of enzyme classes, including hydrolases, kinases, and peptidases.[3][4][5]

Core Principles in the Design of Urea-Based Inhibitors

A successful inhibitor design strategy hinges on a deep understanding of the target enzyme's active site and the mechanism of catalysis. For urea-based inhibitors, the design process leverages the inherent properties of the urea functional group to achieve potent and selective inhibition.

Mechanism of Action: The Basis of Inhibition

The inhibitory activity of urea-based compounds is primarily driven by their ability to form stable, non-covalent interactions within the enzyme's active site.[2] The urea carbonyl oxygen and N-H protons are perfectly poised to form multiple hydrogen bonds with amino acid residues, effectively anchoring the inhibitor.

  • Hydrogen Bonding and Mimicry: In many enzymes, particularly hydrolases, the urea scaffold can mimic the transition state of the natural substrate. For instance, in soluble epoxide hydrolase (sEH), urea-based inhibitors establish hydrogen bonds and salt bridges with active site residues, mimicking the interactions formed during the epoxide ring-opening reaction.[6]

  • Metal Chelation in Metalloenzymes: For metalloenzymes like urease, which contains a dinuclear nickel center, the urea moiety can act as a chelating ligand.[2][7] The oxygen and nitrogen atoms of the urea or a related thiourea can coordinate with the nickel ions, disrupting the catalytic cycle.[7][8] This interaction is a key strategy for designing potent urease inhibitors for therapeutic and agricultural applications.[9]

Urea_Inhibitor_Binding Generalized Binding of a Urea-Based Inhibitor cluster_Enzyme Enzyme Active Site cluster_Inhibitor Urea-Based Inhibitor Residue1 NH... Amino Acid Residue 1 (H-bond Donor) Residue2 O=C... Amino Acid Residue 2 (H-bond Acceptor) Inhibitor R1 N(H)—C(=O)—N(H) R2 Residue2:port->Inhibitor:urea H-bond HydrophobicPocket Hydrophobic Pocket MetalIon Metal Ion (e.g., Ni2+) Inhibitor:urea->Residue1:port H-bond Inhibitor:R1->HydrophobicPocket Hydrophobic Interaction Inhibitor:urea->MetalIon Chelation

Caption: Generalized binding of a urea-based inhibitor in an enzyme active site.

Structure-Activity Relationships (SAR)

Systematic modification of the substituents (R groups) on the urea scaffold is a powerful strategy to optimize inhibitor potency and selectivity.[10]

  • Exploiting Hydrophobic Pockets: Attaching bulky, hydrophobic groups, such as adamantyl or substituted phenyl rings, can lead to significant gains in potency if they can occupy hydrophobic pockets within the active site.[11] This has been a successful strategy in developing inhibitors for soluble epoxide hydrolase and anti-tuberculosis agents targeting epoxide hydrolases.[10][11]

  • Modulating Electronic Properties: The electronic properties of the substituents can influence the hydrogen bonding capacity of the urea moiety and the overall binding affinity. Electron-withdrawing groups on aryl rings, for instance, can enhance inhibitory activity in some cases.[12]

  • Symmetry and Asymmetry: Both symmetrical and unsymmetrical ureas have proven effective as inhibitors.[4] The choice depends on the specific topology of the target enzyme's active site. Computer-aided drug design can be instrumental in designing unsymmetrical inhibitors that optimally fill the binding site.[3][4]

Application Notes and Protocols

The following sections provide detailed protocols for the synthesis and enzymatic evaluation of urea-based inhibitors. These protocols are designed to be self-validating and serve as a robust starting point for your research.

Protocol 1: General Synthesis of a 1,3-Disubstituted Urea Inhibitor

This protocol describes a facile and widely applicable method for synthesizing unsymmetrical ureas by reacting an amine with an isocyanate.[10] This method allows for the rapid generation of a library of analogs for SAR studies.

Materials and Reagents:

  • Desired amine (e.g., 4-trifluoromethoxyaniline)

  • Corresponding isocyanate (e.g., adamantyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel)

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. TEA acts as a base to scavenge any acid formed during the reaction.

  • Isocyanate Addition: Dissolve the corresponding isocyanate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol details a robust colorimetric assay to determine the inhibitory potential of urea-based compounds against urease. The assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[13][14]

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The ammonia produced reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound, measured spectrophotometrically, is directly proportional to the ammonia concentration.[14]

Materials and Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Test Inhibitor Compounds and a Standard Inhibitor (e.g., Thiourea[13])

  • DMSO (for dissolving inhibitors)

  • Phenol-Nitroprusside Solution

  • Alkaline Hypochlorite Solution

  • 96-well microplate

  • Microplate reader

  • Incubator

Step-by-Step Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the assay time.

    • Substrate Solution: Prepare a stock solution of urea in phosphate buffer.

    • Inhibitor Solutions: Prepare a stock solution of the test compound and the standard inhibitor (e.g., Thiourea) in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add 25 µL of the urease enzyme solution and 5 µL of the various concentrations of the test inhibitor.

    • Positive Control (100% Activity): Add 25 µL of the urease enzyme solution and 5 µL of the solvent (e.g., DMSO-buffer mix).[13]

    • Negative Control (Blank): Add 25 µL of phosphate buffer (no enzyme) and 5 µL of the highest concentration of the test compound. This corrects for any absorbance from the compound itself.[13]

    • Standard Inhibitor Wells: Add 25 µL of the urease enzyme solution and 5 µL of the various concentrations of the standard inhibitor.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[13]

  • Initiate Enzymatic Reaction: Add 55 µL of the urea solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development (Berthelot Reaction):

    • Stop the reaction and initiate color development by adding 45 µL of the phenol-nitroprusside solution to each well.

    • Immediately add 70 µL of the alkaline hypochlorite solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes to allow for stable color development.[13]

  • Measurement: Measure the absorbance of each well at a wavelength between 625 and 670 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the inhibitor using the following formula:[14] % Inhibition = [1 - (ODtest well - ODblank) / (ODpositive control - ODblank)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve using non-linear regression analysis.[15]

Urease_Inhibition_Workflow Experimental Workflow for In Vitro Urease Inhibition Assay Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) Setup 2. Assay Setup in 96-Well Plate (Controls + Test Compounds) Prep->Setup PreIncubate 3. Pre-incubation (Enzyme + Inhibitor, 37°C) Setup->PreIncubate Initiate 4. Initiate Reaction (Add Urea Substrate) PreIncubate->Initiate Incubate 5. Reaction Incubation (37°C) Initiate->Incubate ColorDev 6. Color Development (Add Berthelot Reagents) Incubate->ColorDev Measure 7. Absorbance Measurement (625-670 nm) ColorDev->Measure Analyze 8. Data Analysis (Calculate % Inhibition & IC50) Measure->Analyze

Caption: General workflow for the in vitro urease inhibition assay.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of urea-based compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below presents representative data for known inhibitors against different enzymes, illustrating the range of potencies that can be achieved through rational design.

Compound/InhibitorTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
Urease-IN-12 Urease0.35Competitive[13]
Thiourea (Standard) Urease~21.0 - 23.0Competitive[13]
Acetohydroxamic acid (AHA) Urease~42.0Competitive[16]
Compound 2c (Imidazothiazole) Urease2.94Competitive[8]
Sorafenib Kinases (e.g., VEGFR-2)Low Micromolar-[5][17]
Urea Hit 1 M. tuberculosis0.03-[10]

References

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - Metabolomics - The Wheelock Laboratory. (n.d.).
  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC. (n.d.).
  • Design and synthesis of unsymmetrical peptidyl urea inhibitors of aspartic peptidases. (2001, July 26).
  • Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers - MDPI. (2025, June 27).
  • Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay - Benchchem. (n.d.).
  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (n.d.).
  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC. (2023, June 2).
  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (2025, December 27).
  • Chemistry and mechanism of urease inhibition - PubMed. (2002, July 15).
  • Design and Synthesis of Unsymmetrical Peptidyl Urea Inhibitors of Aspartic Peptidases | Organic Letters - ACS Publications. (2001, July 4).
  • (PDF) Chemistry and Mechanism of Urease Inhibition - ResearchGate. (n.d.).
  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC. (2026, February 4).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
  • Application Notes and Protocols for Testing Urease Inhibitors - Benchchem. (n.d.).
  • Urease Inhibition and Structure‐Activity Relationship Study of Thiazolidinone‐, Triazole‐, and Benzothiazole‐Based Heterocyclic Derivatives: A Focus Review | Request PDF - ResearchGate. (n.d.).
  • Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors - RSC Publishing. (2017, April 26).
  • Urease inhibitors: A review. (n.d.).
  • (PDF) Recent Advances in Design of New Urease Inhibitors: A Review - ResearchGate. (2025, October 31).
  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019, December 2).
  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021, April 6).
  • Urea Enzymatic Assay Kit Manual. (n.d.).
  • Enzymatic Assay of UREASE (EC 3.5.1.5) PRINCIPLE - Sigma-Aldrich. (1997, May 28).
  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24).

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Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Ethylenediurea (EDU) Analogues

Foreword: The Versatility of the Ethylenediurea Scaffold Ethylenediurea (EDU), chemically known as N-[2-(2-oxo-l-imidazolidinyl)ethyl]-N′-phenylurea, and its derivatives represent a fascinating class of molecules with a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Versatility of the Ethylenediurea Scaffold

Ethylenediurea (EDU), chemically known as N-[2-(2-oxo-l-imidazolidinyl)ethyl]-N′-phenylurea, and its derivatives represent a fascinating class of molecules with a diverse range of biological activities. Initially recognized for its remarkable ability to protect plants from the phytotoxic effects of tropospheric ozone, the EDU scaffold has since garnered significant interest in medicinal chemistry.[1][2][3][4] The core structure, comprising an imidazolidinone ring linked to a phenylurea moiety, serves as a versatile template for creating analogues with potent cytokinin-like, plant growth-regulating, and even anti-proliferative properties against cancer cell lines.[1][5][6]

This guide provides a comprehensive overview of the synthesis of EDU analogues, moving from the fundamental principles of urea bond formation to detailed, field-tested laboratory protocols. Our objective is to equip researchers with the knowledge to not only replicate these syntheses but also to rationally design and create novel derivatives for their specific research applications.

Principles of Synthesis: Constructing the EDU Core

The synthesis of EDU analogues is fundamentally a tale of two key reactions: the formation of the imidazolidinone precursor and the subsequent construction of the urea linkage. The most prevalent and reliable strategy involves the reaction of an amine with an isocyanate, a cornerstone of urea synthesis.[7][8]

The Precursor: 1-(2-Aminoethyl)-2-imidazolidinone

The journey to an EDU analogue begins with the synthesis of the key intermediate, 1-(2-aminoethyl)-2-imidazolidinone. This is typically achieved through the condensation of diethylenetriamine with urea.[6] This reaction provides the core imidazolidinone (cyclic urea) structure with a reactive primary amine on an ethyl linker, poised for the next step.

The Urea Linkage: The Amine-Isocyanate Reaction

The final step in constructing the EDU scaffold is the formation of the N,N'-disubstituted urea. This is most commonly achieved by reacting the primary amine of 1-(2-aminoethyl)-2-imidazolidinone with a selected aryl isocyanate.[1][4][5][6] This reaction is highly efficient and allows for significant diversity in the final product, as a wide variety of substituted aryl isocyanates are commercially available or readily synthesized. The choice of the aryl isocyanate is the primary determinant of the analogue's final properties and biological activity.

The general synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Urea Formation DETA Diethylenetriamine Precursor 1-(2-Aminoethyl)- 2-imidazolidinone DETA->Precursor Condensation Urea Urea Urea->Precursor EDU_Analogue EDU Analogue Precursor->EDU_Analogue Reaction in Anhydrous Solvent + Triethylamine Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->EDU_Analogue Workflow A 1. Setup & Dissolve (Precursor + Et3N in Toluene) B 2. Cool to 0-5 °C (Ice Bath) A->B Control Exotherm C 3. Add Isocyanate Solution (Dropwise, maintain temp) B->C D 4. React Overnight (Warm to RT) C->D Ensure Completion E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F Remove Impurities G 7. Dry & Characterize F->G

Figure 2: Experimental workflow for EDU analogue synthesis.

Characterization and Data

The identity and purity of the synthesized analogues must be confirmed through standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure by showing the expected proton signals, multiplicities, and integrations. For example, characteristic peaks for the aromatic protons, the methylene (-CH₂) groups of the ethyl linker and the imidazolidinone ring, and the N-H protons of the urea linkage should be observed. [6]* Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful formation of the target molecule. [6]* Melting Point (M.p.): A narrow melting point range is indicative of a pure compound.

Table 1: Characterization Data for Representative EDU Analogues

Compound NameR-Group (on Phenyl)Yield (%)Melting Point (°C)Molecular FormulaRef.
2-(2-oxoimidazolidin-1-yl)ethyl-N-(p-tolyl)ureap-CH₃31%189–190C₁₃H₁₈N₄O₂[6]
2-(2-oxoimidazolidin-1-yl)ethyl-N-(2,6-dimethylphenyl)urea2,6-(CH₃)₂59%212–214C₁₄H₂₀N₄O₂[6]
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N’-(3-chlorophenyl)urea (E1)m-Cl--C₁₂H₁₅ClN₄O₂[5]
N-[2-(2-oxo-l-imidazolidinyl)ethyl]-N′-phenylurea (EDU, E4)H--C₁₂H₁₆N₄O₂[5]

Yields and melting points are highly dependent on specific experimental conditions and purification methods.

Applications: From Plant Health to Human Health

The functional versatility of EDU analogues stems from their structural similarity to natural cytokinins, a class of plant hormones. This mimicry is believed to be the basis for their diverse biological effects.

4.1. Plant Science and Agriculture EDU and its derivatives are widely recognized for their cytokinin-like activity and their ability to protect plants from ozone-induced oxidative stress. [1][3][5]They can improve seed germination, promote shoot and root development, and enhance drought resistance in crops. [1][2][9]The mechanism is thought to involve the binding of the phenylurea moiety to the cytokinin receptor's hydrophobic pocket, similar to natural cytokinins. [1] 4.2. Drug Development and Oncology More recently, research has highlighted the potential of EDU analogues as anti-proliferative agents. [6]Certain derivatives have shown promising activity against human cancer cell lines, including glioblastoma, melanoma, and breast cancer. [6]Some compounds have even been shown to enhance the efficacy of existing chemotherapy drugs like doxorubicin and temozolomide. [6]Molecular modeling suggests that these compounds may exert their effects by targeting receptors like the A2AR adenosine receptor, which is implicated in tumor progression and immune evasion. [6]

Cytokinin_Pathway EDU EDU Analogue (Cytokinin Mimic) Receptor Cytokinin Receptor (e.g., AHK4/CRE1) EDU->Receptor:f0 Binds to Receptor Phos Histidine Kinase Domain Activation Receptor->Phos Signal Phosphorelay Signal Transduction Phos->Signal Response Activation of Transcription Factors (Type-B ARRs) Signal->Response Gene Gene Expression (Cell Cycle & Growth) Response->Gene Regulates

Figure 3: Simplified cytokinin signaling pathway, the likely target for EDU's phytoactivity.

References

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Costantino, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. [Link]

  • Oshchepkov, M. S., et al. (2024). New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity. International Journal of Molecular Sciences. [Link]

  • Tkachenko, S. V., et al. (2023). Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. Agronomy. [Link]

  • A novel approach for the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines. (2024). MDPI. [Link]

  • Oshchepkov, M. S., et al. (2024). New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity. PubMed. [Link]

  • Oshchepkov, M., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI. [Link]

  • Oshchepkov, M. S., et al. (2024). New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity. ResearchGate. [Link]

  • Hangen, F. A. (1942). The synthesis of ethylene urea. DSpace@MIT. [Link]

  • Nguyen, H. T., et al. (2024). Synthesis of ethylene urea using carbon-dioxide-adsorbed titanium–zirconium mixed oxides. Scientific Reports. [Link]

  • Islam, M. T., et al. (2025). Ethylenediurea (EDU) inhibits OsORAP1 expression in rice (Oryza sativa L.): Varietal differences in ozone protection efficacy. PLOS ONE. [Link]

  • Kim, J., et al. (2006). Synthesis of N,N'-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Bulletin of the Korean Chemical Society. [Link]

  • Oshchepkov, M. S., et al. (2024). New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of oily phenylurea intermediates

Technical Support Guide: Purification of Oily Phenylurea Intermediates Introduction: The "Oily Nightmare" Scenario You have performed a standard coupling reaction—likely an aniline reacting with an isocyanate or a carbam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of Oily Phenylurea Intermediates

Introduction: The "Oily Nightmare" Scenario

You have performed a standard coupling reaction—likely an aniline reacting with an isocyanate or a carbamoyl chloride—expecting a pristine white solid. Instead, you are staring at a viscous, amber oil that refuses to crystallize.

This is not necessarily a failed reaction. Phenylureas are notorious for "oiling out" (Liquid-Liquid Phase Separation or LLPS) due to three factors:

  • High Conformational Entropy: Flexible alkyl chains on the urea nitrogen prevent efficient lattice packing.

  • Impurity Solvation: Unreacted isocyanates and anilines act as "molecular grease," disrupting crystal nucleation.

  • Rotameric Broadening: Restricted rotation around the urea linkage (

    
    ) creates complex NMR spectra, often mistaken for impurity profiles.
    

This guide provides a modular approach to converting that oil into a solid, ensuring high purity for biological assays.

Module 1: Physical Remediation (The "Crash Out" Protocol)

The Theory: Oiling out occurs when the limit of stability of the solution is reached before the limit of metastability (nucleation). The oil is a supersaturated phase. To force crystallization, we must lower the kinetic barrier to nucleation while removing the "grease" (impurities) that stabilizes the amorphous state.

Protocol A: The "Scratch and Chill" Trituration Best for: Oils suspected to be >85% pure but trapped in a solvent matrix.

  • Solvent Removal: Place the oil under high vacuum (<1 mbar) at 40°C for 2 hours. Crucial: Residual DCM or THF stabilizes the oil phase.

  • Dissolution (The Good Solvent): Dissolve the oil in the minimum amount of warm EtOAc or THF.

  • Precipitation (The Anti-Solvent): Add Hexane or Pentane dropwise until the solution turns slightly cloudy (turbid).

  • The Physical Trigger:

    • Sonicate the turbid mixture for 5 minutes.

    • Scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Maturation: Seal the flask and place it in a -20°C freezer overnight. Do not disturb.

Visualization: The Trituration Workflow

TriturationWorkflow Start Crude Oily Urea Vac High Vac (<1 mbar, 40°C) Remove Solvent Matrix Start->Vac Dissolve Dissolve in min. vol. Warm EtOAc/THF Vac->Dissolve CloudPoint Add Hexane/Pentane until Turbid Dissolve->CloudPoint Trigger Physical Trigger: Sonicate + Scratch Glass CloudPoint->Trigger Supersaturation Chill Maturation: -20°C (12-24h) Trigger->Chill Nucleation Result Crystalline Solid Chill->Result

Figure 1: Step-by-step workflow for converting oily intermediates into solids via controlled trituration.

Module 2: Chemical Remediation (Scavenging Impurities)

The Theory: If physical methods fail, chemical impurities are likely preventing crystallization. Phenylurea formation often leaves unreacted aniline (nucleophile) or isocyanate (electrophile). These must be removed chemically, as they often co-elute on silica.

Protocol B: The " scavenger Hunt" Best for: Crude mixtures where stoichiometry was imperfect.

Table 1: Scavenging Strategies for Urea Synthesis

Impurity TypeDiagnostic (TLC/NMR)Scavenger Resin/ReagentMechanismProtocol
Excess Isocyanate High Rf spot, pungent odorPS-Trisamine or DMAPA Nucleophilic attack on isocyanateAdd 1.5 eq (relative to excess) of resin. Shake 2h. Filter.
Excess Aniline Low Rf spot, stains with NinhydrinAmberlyst 15 or 1M HCl wash Acid-Base protonationDissolve oil in EtOAc. Wash 3x with 1M HCl.
Trace Water/Urea Hydrolysis New spot (symmetrical urea)Anhydrous MgSO4 (Preventative)Water removalDry solvents before reaction. Post-reaction: difficult to separate.

Visualization: Impurity Removal Logic Tree

ScavengingLogic Start Crude Mixture Analysis (TLC / LCMS) CheckIso Excess Isocyanate? Start->CheckIso CheckAmine Excess Aniline? CheckIso->CheckAmine No ActionTris Add PS-Trisamine Resin (Scavenges Electrophiles) CheckIso->ActionTris Yes ActionAcid Acid Wash (1M HCl) OR Amberlyst 15 Resin CheckAmine->ActionAcid Yes ActionChrom Proceed to Column Chromatography CheckAmine->ActionChrom No ActionTris->CheckAmine ActionAcid->ActionChrom

Figure 2: Decision tree for selecting the correct scavenging method based on impurity profile.

Module 3: Chromatographic Rescue

If crystallization and scavenging fail, chromatography is necessary.[1] However, phenylureas are H-bond donors and often "streak" or "tail" on silica gel, leading to poor separation.

The "Dopant" Technique: Standard silica is slightly acidic. Phenylureas stick to these sites. You must modify the mobile phase to disrupt these interactions.

  • For Neutral/Acidic Ureas: Add 0.5% Acetic Acid to your DCM/MeOH mobile phase.

  • For Basic Ureas (containing pyridines/amines): Add 1% Triethylamine (TEA) to your mobile phase.

Recommended Gradient: Start: 100% DCM End: 90:10 DCM:MeOH (with modifier)

Module 4: Troubleshooting & FAQ

Q1: My product is a solid now, but the NMR shows doubled peaks. Is it still impure?

  • Diagnosis: Likely Rotamers , not impurities.

  • Explanation: The amide-like character of the urea bond (

    
    ) has partial double-bond character, restricting rotation. This creates cis and trans conformers that relax slowly on the NMR timescale.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6). If the peaks coalesce into sharp singlets, your compound is pure [1].

Q2: I used hexane to crash it out, but it formed a sticky gum at the bottom.

  • Diagnosis: You added the anti-solvent too fast, causing "oiling out" (LLPS) instead of nucleation.

  • Fix: Re-dissolve the gum by heating. Add a "seed crystal" (if available) or scratch the glass before the solution cools down. Allow the mixture to cool to room temperature slowly in a Dewar flask before moving to the freezer [2].

Q3: Can I use water to precipitate my phenylurea?

  • Answer: Yes, but with caution. Phenylureas are hydrophobic. Adding water to a DMSO or DMF reaction mixture often crashes them out effectively. However, if the precipitate is fine and oily, it may trap the high-boiling solvent (DMSO). Thorough washing with water and subsequent drying in a vacuum oven is mandatory.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[2] [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Fine Chemical Industry. Academic Press. [Link]

  • ResearchGate Discussion. (2015). Why do I obtain an oily mixture from my organic reaction?[Link]

  • University of Rochester. (n.d.). Not Voodoo: Work with Oils.[3][4][Link]

Sources

Optimization

Technical Support Center: N-[2-(benzyloxy)ethyl]-N'-phenylurea Solubility Guide

[1][2][3] Welcome to the Technical Support Hub. Topic: Solubility Optimization & Handling of N-[2-(benzyloxy)ethyl]-N'-phenylurea.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Welcome to the Technical Support Hub. Topic: Solubility Optimization & Handling of N-[2-(benzyloxy)ethyl]-N'-phenylurea. Ticket ID: SOL-C16H18N2O2-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Solution Summary

N-[2-(benzyloxy)ethyl]-N'-phenylurea is a hydrophobic urea derivative.[1][2][3] Its solubility profile is governed by the competing interactions of its polar urea core and its two lipophilic aromatic domains (phenyl and benzyl groups).[1][2][3]

The Golden Rule:

Do not attempt to dissolve this compound directly in water. It is practically insoluble in aqueous media.[1][2][3] You must create a concentrated stock solution in DMSO (Dimethyl Sulfoxide) first, then dilute into your assay buffer or media.[1][2][3]

Quick Reference: Solubility Profile
SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent > 50 mM (~13.5 mg/mL)Primary Stock Solution
Ethanol Good ~ 10–20 mMAlternative Stock (volatile)
Water / PBS Poor / Insoluble < 100 µM (< 0.03 mg/mL)Final Assay Buffer Only
Cell Media Poor Depends on Serum %Risk of precipitation > 0.5% DMSO

Troubleshooting & FAQs

Q1: "I added water directly to the powder, and it's just floating. Can I sonicate it into solution?"

Diagnosis: Hydrophobic exclusion.[1][2][3] Root Cause: The thermodynamic cost of disrupting the water network to accommodate the hydrophobic benzyl and phenyl rings is too high.[1][2][3] Sonication will only create a temporary suspension, not a true solution.[1][2][3] This will lead to inconsistent dosing.[1][2][3] Solution:

  • Centrifuge or filter to recover the solid (if possible) or discard.[1][2][3]

  • Dissolve fresh powder in 100% anhydrous DMSO .

  • Note: Urea derivatives can degrade (carbamylation) if sonicated excessively in water due to local heating.[1][2][3]

Q2: "My DMSO stock is clear, but when I add it to cell culture media, it turns cloudy immediately."

Diagnosis: "Crash-out" precipitation. Root Cause: Rapid change in solvent polarity.[1][2][3] When a small volume of DMSO stock hits a large volume of aqueous media, the local solubility limit is instantly exceeded before the DMSO can disperse.[1][2][3] Corrective Action:

  • The "Jet-Stream" Technique: Do not drop the DMSO stock onto the surface.[2][3] Submerge the pipette tip into the media and dispense while vortexing or swirling rapidly.

  • Reduce Stock Concentration: If your stock is 100 mM, try making a 10 mM working stock to reduce the concentration gradient during dilution.[1][2][3]

  • Warm the Media: Pre-warm your media to 37°C; solubility generally increases with temperature [1].[1][2][3]

Q3: "What vehicle do you recommend for animal administration (IP/Oral)?"

Diagnosis: In vivo formulation requirement. Scientific Insight: Pure DMSO is often toxic or irritating at high volumes.[1][2][3] You need a co-solvent system to maintain solubility while reducing DMSO content.[1][2][3] Recommended Formulation (Standard starting point):

  • 5% DMSO (Solubilizer)[1][2][3]

  • 40% PEG400 (Co-solvent/Stabilizer)[1][2][3]

  • 5% Tween 80 (Surfactant to prevent aggregation)[1][2][3]

  • 50% Saline/Water (Bulk vehicle)[1][2][3]

  • Protocol: Dissolve compound in DMSO first.[1][2][3][4] Add PEG400 and Tween 80.[1][2][3] Vortex. Slowly add Saline last.

Technical Deep Dive: The Solubility Mechanism

To understand why this protocol works, we must look at the molecular interactions.[1][2][3] The urea linkage (-NH-CO-NH-) is capable of hydrogen bonding, but in N-[2-(benzyloxy)ethyl]-N'-phenylurea , this polar region is flanked by significant hydrophobic bulk (C16H18N2O2).[1][2][3]

Solvation Workflow Diagram

The following diagram illustrates the critical path for successful dissolution and the "Danger Zone" where precipitation occurs.

SolubilityWorkflow cluster_Dilution Aqueous Dilution Phase Solid Solid Compound (C16H18N2O2) DMSO Anhydrous DMSO (Polar Aprotic) Solid->DMSO Add Solvent Stock Clear Stock Solution (10-50 mM) DMSO->Stock Vortex/Warm DirectAdd Direct Addition to Water Stock->DirectAdd Rapid Mix (High Risk) StepAdd Stepwise Dilution (Intermediate Conc.) Stock->StepAdd 1:10 Dilution Precip PRECIPITATION (Aggregates formed) DirectAdd->Precip Hydrophobic Collapse Final Stable Assay Solution (< 1% DMSO) StepAdd->Final Final Dilution into Media

Caption: Figure 1. Solvation workflow. Direct addition of solid to water fails.[1][2][3] Successful solubilization requires a DMSO intermediate and controlled dilution to prevent hydrophobic collapse.[1][2][3]

Standard Operating Procedure (SOP)

Protocol: Preparation of 10 mM Stock Solution

Materials:

  • N-[2-(benzyloxy)ethyl]-N'-phenylurea (Solid)[1][2][3]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1][2][3]

  • Vortex mixer[1][2][3][5]

  • 1.5 mL Microcentrifuge tubes (Amber preferred to protect from light)

Calculations:

  • Molecular Weight (MW): ~270.33 g/mol (Based on formula C16H18N2O2)[1][2][3]

  • Target: 1 mL of 10 mM solution.

  • Mass Required:

    
    [1][2][3]
    

Steps:

  • Weighing: Accurately weigh 2.7 mg of the compound into a microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO.

    • Tip: Do not use "wet" DMSO (DMSO absorbs water from air).[1][2][3] Use a fresh bottle or one stored over molecular sieves.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be perfectly clear. If particles remain, warm gently to 37°C in a water bath for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Serial Dilution for Cellular Assays

Goal: Achieve 10 µM final concentration with 0.1% DMSO.

  • Start: 10 mM DMSO Stock.

  • Intermediate Step: Dilute 1:100 in Media or PBS .[1][2][3]

    • Add 10 µL Stock to 990 µL Media.

    • Result: 100 µM compound in 1% DMSO.[1][2][3] (Mix rapidly!)

  • Final Step: Dilute 1:10 in Media .

    • Add 100 µL Intermediate to 900 µL Media.

    • Result:10 µM compound in 0.1% DMSO.

References

  • Li, Y., et al. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K.[1][2][3][6] Journal of Chemical & Engineering Data.[1][2][3]

  • BenchChem Technical Support. Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea. (General Phenylurea Handling).[1][2][3]

  • PubChem Compound Summary. 1-(Benzyloxy)-3-phenylurea (Structural Analog).[1][2][3][7] National Center for Biotechnology Information.[1][2][3] [1][2][3]

  • ResearchGate Discussion. Optimal DMSO concentration for in vivo administration.

Sources

Troubleshooting

Preventing hydrolysis of urea linkage during workup

Topic: Preventing Hydrolysis of Urea Linkage During Workup Audience: Organic Chemists, Process Chemists, and Medicinal Chemists. Scope: Troubleshooting degradation of mono-, di-, and tri-substituted ureas during reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Urea Linkage During Workup

Audience: Organic Chemists, Process Chemists, and Medicinal Chemists. Scope: Troubleshooting degradation of mono-, di-, and tri-substituted ureas during reaction quenching, extraction, and purification.

Introduction: The "Stable" Linkage That Isn't

While acyclic ureas (


) are generally considered chemically robust—possessing resonance stabilization energy of approx. 13-15 kcal/mol—they are not inert. In the context of drug development, where molecules are often poly-functionalized, the urea linkage becomes susceptible to hydrolysis through neighboring group participation (NGP)  or extreme pH gradients generated during "standard" workups.

This guide moves beyond the textbook definition of stability to address the practical realities of isolating urea-containing intermediates.

Part 1: Critical Concepts & Mechanisms
1. The Acid-Catalyzed Failure Mode

The most common point of failure is during acidic quenches (e.g., removing Boc groups or quenching metal hydrides). The carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.

Visual 1: Acid-Catalyzed Hydrolysis Pathway This diagram illustrates the stepwise breakdown of a substituted urea under acidic aqueous conditions.[1]

UreaHydrolysis Urea Substituted Urea (R-NH-CO-NH-R') Protonated O-Protonated Intermediate [R-NH-C(OH)=NH-R']+ Urea->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nu Attack) Breakdown Carbamic Acid + Amine Tetrahedral->Breakdown - H+ (Collapse) Final CO2 + Free Amines Breakdown->Final Decarboxylation

Caption: Kinetic pathway of acid-catalyzed urea hydrolysis. Note that the rate-limiting step is often the nucleophilic attack of water on the protonated species.

2. The Intramolecular Trap (Cyclization)

If your molecule contains a nucleophile (hydroxyl, amine, or thiol) within 2-4 carbons of the urea, "hydrolysis" is likely actually cyclization . The urea acts as a leaving group, forming a cyclic carbamate, hydantoin, or cyclic urea.

Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: The "Disappearing Product" During Acidic Deprotection

User Question: I am removing a Boc group from a urea-containing peptide using 4M HCl/Dioxane. My LCMS shows the Boc is gone, but 30% of my urea linkage has cleaved. Why?

Root Cause: While 4M HCl is standard, the presence of adventitious water allows the hydrolysis mechanism (see Visual 1) to proceed. The heat generated by the deprotection exotherm accelerates this rate.

Corrective Protocol:

  • Switch Reagents: Use TFA/DCM (1:1) instead of HCl. TFA is less nucleophilic and the conditions are generally anhydrous.

  • Scavenge Water: Add 1-2% Triethylsilane (TES) or Triisopropylsilane (TIPS) . While usually used for cation scavenging, they help maintain a non-hydrolytic environment.

  • Temperature Control: Run the reaction at 0°C , not room temperature.

Scenario B: Decomposition on the Rotovap

User Question: My NMR looked clean after extraction, but after drying on the rotovap at 50°C, I see free amine peaks. Is urea thermally unstable?

Root Cause: Ureas are thermally stable, but residual acid or base from the workup concentrates as the solvent evaporates. A trace amount of HCl becomes 6M HCl in the final droplet, rapidly hydrolyzing the linkage at 50°C.

Corrective Protocol:

  • The "Buffer Wash": Never rely on water alone. Wash your organic layer with Phosphate Buffer (pH 7.0) before drying.

  • Avoid Strong Drying Agents: Do not use

    
     or acidic drying agents. Use anhydrous 
    
    
    
    .
  • Cold Concentration: Set the rotovap bath to < 35°C .

Scenario C: Basic Extraction Issues

User Question: I used 1M NaOH to remove a byproduct. My urea yield dropped.

Root Cause: Substituted ureas (especially sulfonylureas or acyl-ureas) are pKa-sensitive. Strong bases can deprotonate the urea nitrogen (pKa ~12-14), creating a distinct anionic species that is prone to elimination-addition reactions, ejecting an isocyanate which then hydrolyzes.

Corrective Protocol:

  • Use Weaker Bases: Substitute NaOH with saturated

    
      or 
    
    
    
    .
  • Rapid Workup: If strong base is required, keep contact time under 5 minutes and keep the mixture at 0°C.

Part 3: Stability Data & Risk Assessment

Table 1: Urea Linkage Stability Profile Data synthesized from kinetic studies on substituted ureas.

ParameterSafe ZoneDanger ZoneMechanism of Failure
pH 4.0 – 8.0 < 2.0 or > 12.0Acid: O-protonation Base: N-deprotonation/Elimination
Temperature < 30°C > 60°CThermal activation of tetrahedral intermediate collapse
Solvent DCM, MeCN, TolueneWater, MeOH (hot)Hydrolysis or Alcoholysis (Transamidation)
Neighbors Alkyl chains

-OH,

-NH2
Intramolecular Cyclization (5-membered ring formation)
Part 4: Standard Operating Procedures (SOPs)
SOP-01: The "Cold-Buffer" Quench Technique

Use this protocol for quenching reactions containing sensitive urea linkages.

Reagents:

  • Phosphate Buffer (0.5 M, pH 7.0) - Pre-chilled to 4°C

  • Ethyl Acetate or DCM (Solvent)

Procedure:

  • Cool: Place the reaction vessel in an ice bath (0°C).

  • Dilute: Dilute the reaction mixture with the organic solvent (3x reaction volume).

  • Quench: Add the Cold Phosphate Buffer dropwise with vigorous stirring.

    • Why? This prevents localized heating and pH spikes.

  • Separate: Immediately separate layers.

  • Back-Wash: Wash the organic layer once more with fresh buffer, then brine.

  • Dry: Dry over

    
     and filter immediately.
    
SOP-02: Preventing Intramolecular Cyclization

Use this logic check before starting any synthesis.

Visual 2: Intramolecular Cyclization Risk This diagram shows how a neighboring hydroxyl group destroys a urea linkage.

Cyclization Start Urea with Neighboring -OH Transition Cyclic Intermediate Start->Transition Intramolecular Attack Product Cyclic Carbamate (Oxazolidinone) Transition->Product Collapse Byproduct Lost Amine (R'-NH2) Transition->Byproduct Leaving Group

Caption: Mechanism of urea loss via neighboring group participation (NGP). This occurs rapidly under basic conditions.

Procedure:

  • Identify Risk: Check if your molecule has an alcohol (-OH) or amine (-NH2) at the

    
     or 
    
    
    
    position relative to the urea.
  • Protect: If yes, these groups must be protected (e.g., TBDMS for alcohols, Cbz for amines) before forming the urea.

  • Deprotect Last: Remove these protecting groups only at the final step, under controlled conditions.

References
  • Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations.[2][3][4][5] Journal of Cosmetic Science, 65(3), 187–195.[2]

    • Relevance: Establishes the pH 4-8 stability window and temperature dependence of urea degrad
  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media.[3][4] Journal of the American Chemical Society, 77(18), 4729–4733.

    • Relevance: Foundational kinetic data on the elimination-addition mechanism in base.

  • Estieu, K., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

    • Relevance: Discusses structural considerations and stability of urea deriv
  • Organic Chemistry Portal. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization.[6]

    • Relevance: Highlights the propensity of ureas to cyclize, serving as a warning for unwanted side reactions.

Sources

Optimization

Technical Support Center: Purification of Benzyloxy-Urea Compounds

Welcome to the Technical Support Center. Subject: Recrystallization Strategies for Benzyloxy-Urea Derivatives Ticket ID: CHEM-PUR-8821 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Recrystallization Strategies for Benzyloxy-Urea Derivatives Ticket ID: CHEM-PUR-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing benzyloxy-urea compounds presents a unique paradox: the urea core is highly polar and capable of aggressive hydrogen bonding, while the benzyloxy tail adds significant lipophilicity and bulk. This duality often leads to the most common failure mode in this class: "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.

This guide provides a self-validating logic for solvent selection, specific troubleshooting for oiling out, and detailed protocols to ensure high-purity isolation.[1]

Module 1: Solvent Selection Logic

The "Goldilocks" zone for benzyloxy-ureas lies between highly polar protic solvents (which dissolve the urea) and non-polar hydrocarbons (which precipitate it).

Primary Solvent Systems (Empirically Proven)
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Binary A Acetone n-Hexane 5:1 to 5:2High Success Rate. Excellent for removing non-polar impurities.[1][2] Reference: CN101205204A
Binary B Ethanol (95%) Water 10:1 to 5:1Classic system. Water forces the hydrophobic benzyl group out of solution. Risk: Hydrolysis if boiled too long.
Binary C Ethyl Acetate n-Heptane 1:1 to 1:3Good for highly lipophilic derivatives.[2] Safer than hexane (higher flashpoint).
Single Acetonitrile N/AN/AUseful for more polar derivatives. Dissolve hot, cool to -20°C.
Solvent Selection Flowchart

SolventSelection Start Start: Solubility Test (100 mg) Test1 Dissolve in boiling EtOAc? Start->Test1 Yes1 Yes Test1->Yes1 No1 No Test1->No1 Test2 Add n-Heptane (warm) until turbid. Does it oil out? Yes1->Test2 Test3 Dissolve in boiling Ethanol? No1->Test3 ResultA System: EtOAc / Heptane Test2->ResultA No (Cloudy) ResultC Try Acetone / Hexane Test2->ResultC Yes (Oils out) ResultB System: Ethanol / Water Test3->ResultB Soluble Test3->ResultC Insoluble

Figure 1: Decision logic for selecting the initial solvent system based on solubility behavior.

Module 2: Troubleshooting "Oiling Out"

The Issue: Upon cooling, your solution turns into a milky emulsion or deposits a sticky gum at the bottom of the flask instead of crystals. The Cause: The compound's melting point is lower than the solvent's boiling point, or the solution entered a region of "Liquid-Liquid Phase Separation" (LLPS) before crossing the solubility curve.[3]

The Rescue Protocol
  • Re-heat: Return the mixture to a boil until the oil redissolves.

  • Add "Good" Solvent: Add 10-20% more of the dissolving solvent (e.g., Acetone or Ethanol). Why? This shifts the composition away from the LLPS boundary.

  • Seed at High Temp: Allow the solution to cool slightly (just below boiling) and add a seed crystal.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature. Do not use an ice bath yet.

Oiling Out Decision Tree

OilingOut Start Problem: Product Oiled Out Action1 Decant solvent. Analyze oil (NMR/TLC). Start->Action1 Check1 Is the oil pure product? BranchImpure Impure (Byproducts) Check1->BranchImpure BranchPure Pure (Just melted) Check1->BranchPure Action1->Check1 Fix1 Perform Column Chromatography. Recrystallization will likely fail. BranchImpure->Fix1 Fix2 1. Re-dissolve in MORE polar solvent. 2. Seed at T > 40°C. 3. Cool at < 1°C/min. BranchPure->Fix2

Figure 2: Diagnostic workflow for differentiating between impurity-driven oiling and thermodynamic phase separation.

Module 3: Standard Operating Procedure (SOP)

Objective: Purification of N-benzyloxy-N'-phenylurea (or analogous structure). Target Purity: >98% (HPLC).

Step-by-Step Protocol:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Acetone (approx. 5-10 mL per gram).

    • Heat to reflux (56°C). If solid remains, add acetone in 1 mL increments until dissolved.

    • Critical: If the solution is colored (pink/brown), add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent Addition:

    • While keeping the solution near boiling, slowly add n-Hexane dropwise.

    • Stop point: When a faint, persistent cloudiness appears.[1][3]

    • Add 2-3 drops of Acetone to clear the cloudiness (restore single phase).

  • Nucleation & Growth:

    • Remove from heat.[3][4][5] Cover flask with a watch glass.

    • Allow to sit undisturbed at room temperature for 2-3 hours.

    • Observation: If oil droplets form, vigorously stir with a glass rod to induce crystallization (trituration).

  • Isolation:

    • Once thick crystals form, cool in an ice bath (0°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash cake with cold 1:1 Acetone/Hexane.

    • Dry: Vacuum oven at 40°C for 4 hours. Note: High heat can degrade benzyloxy-ureas.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: My product turned pink during recrystallization. What happened? A: Benzyloxy compounds are susceptible to oxidation, often forming trace quinone-like impurities or free phenols if the ether bond cleaves.

  • Fix: Use acid-free solvents (avoid un-distilled chloroform). Add a pinch of sodium bisulfite during the initial dissolution if water is present, or use activated charcoal during hot filtration.

Q: I have low yield, but the mother liquor is still full of product. A: You likely used too much "good" solvent (Acetone/Ethanol).

  • Fix: Concentrate the mother liquor by 50% on a rotary evaporator and repeat the cooling process (Second Crop). Note that the second crop is usually less pure.[3]

Q: Can I use water as a solvent? A: Generally, no .[1] While urea is water-soluble, the benzyloxy group makes these compounds essentially insoluble in water. Water is best used strictly as an anti-solvent in combination with Ethanol or Methanol.

References
  • BenchChem Technical Support. (2025).[6][7][8] Overcoming Challenges in the Crystallization of Urea Derivatives. Retrieved from BenchChem Technical Library.

  • Google Patents. (2008). CN101205204A: Synthesis of N-benzyl-N-benzyloxyurea.[1] Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from .

  • PubChem. (2025).[9] Benzyloxyurea Compound Summary. National Library of Medicine. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phenyl Isocyanate (PhNCO) Removal

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction Phenyl isocyanate (PhNCO) is a highly reactive, toxic electrophile frequently used in the synthesis of ureas, carbamates,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

Phenyl isocyanate (PhNCO) is a highly reactive, toxic electrophile frequently used in the synthesis of ureas, carbamates, and heterocycles. Because it is often employed in stoichiometric excess to drive reactions to completion, removing unreacted PhNCO during workup is a ubiquitous challenge. Its high boiling point (166 °C) makes simple evaporation difficult, and its tendency to co-distill with solvents or degrade heat-sensitive products complicates distillation.

This technical guide provides field-proven, causality-driven protocols for PhNCO removal, ensuring high product purity without compromising yield.

Section 1: Troubleshooting FAQs

Q1: I have unreacted PhNCO in my reaction mixture, but my product is non-volatile and heat-sensitive. How do I remove it without distillation? A: The most elegant and efficient method is using Polymer-Supported (PS) Scavenger Resins , such as PS-Trisamine or PS-Benzylamine.

  • Causality: The nucleophilic primary amines tethered to the insoluble polystyrene backbone rapidly attack the highly electrophilic carbon of the isocyanate group. This covalent reaction forms a stable urea linkage, effectively tethering the excess PhNCO to the macroscopic polymer bead. Because the resin is insoluble in standard organic solvents, the bound byproduct and excess scavenger can be completely removed via simple vacuum filtration, leaving your desired product in the filtrate without subjecting it to thermal stress ()[1].

Q2: I don't have access to scavenger resins. Can I use a liquid-liquid extraction method? A: Yes, by chemically quenching the mixture with a highly polar, water-soluble amine such as ethanolamine or n-butylamine .

  • Causality: Unreacted PhNCO is highly lipophilic and will stay in the organic layer during standard aqueous washes. By adding an excess of ethanolamine, you force a rapid exothermic reaction that converts the volatile, lipophilic PhNCO into 1-(2-hydroxyethyl)-3-phenylurea. This newly formed urea is highly polar due to the terminal hydroxyl group and the urea motif. It can often be partitioned into an acidic aqueous layer or, at the very least, it will stick strongly to the baseline during normal-phase silica gel chromatography, allowing your lipophilic product to elute cleanly ()[2] ()[3].

Q3: Can I just distill off the excess PhNCO? A: Direct distillation is generally discouraged unless your product is highly thermally stable and non-volatile.

  • Causality: Attempting to remove PhNCO via rotary evaporation usually fails because it has a low vapor pressure at standard water bath temperatures (40–50 °C). While high-vacuum distillation can remove it, PhNCO is known to co-distill with common solvents like ortho-dichlorobenzene. Furthermore, heating PhNCO can lead to the formation of cyclic dimers (uretdiones) or trimers (isocyanurates), which precipitate as insoluble white solids in your flask, complicating recovery. If distillation is mandatory, converting it first to a heavier carbamide is recommended ()[4].

Section 2: Standard Operating Protocols (SOPs)

Protocol A: Solid-Phase Scavenging using PS-Trisamine
  • Trustworthiness Note: This protocol is a self-validating system; the disappearance of the characteristic isocyanate IR stretch (~2260 cm⁻¹) or the absence of the PhNCO spot on TLC confirms complete scavenging.

  • Preparation: Ensure your primary reaction is complete (verified by TLC/LC-MS). Dilute the reaction mixture with a compatible swelling solvent (e.g., Dichloromethane, THF, or DMF) to ensure the polymer beads can fully expand and expose their active sites.

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Trisamine resin (loading typically ~3–4 mmol/g) relative to the estimated excess of PhNCO.

  • Agitation: Gently agitate the mixture on an orbital shaker or using an overhead stirrer at room temperature for 1 to 2 hours. (Caution: Do not use magnetic stir bars, as the grinding action will pulverize the resin beads, clogging the filter).

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure complete recovery of your synthesized product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the PhNCO-free product.

Protocol B: Chemical Quenching with Ethanolamine & Extraction
  • Trustworthiness Note: The successful formation of the urea byproduct can be analytically validated via the disappearance of the PhNCO peak in LC-MS and the appearance of a highly polar urea mass peak.

  • Quenching: Cool the crude reaction mixture to 0 °C. Add 2.0 equivalents of ethanolamine (relative to the excess PhNCO) dropwise.

  • Reaction: Stir the mixture for 30 minutes at room temperature. The reaction is highly exothermic and rapid.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 x 50 mL) to remove any unreacted ethanolamine.

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: If the resulting 1-(2-hydroxyethyl)-3-phenylurea does not completely partition into the aqueous layer, pass the concentrated organic residue through a short plug of silica gel. The highly polar urea will be retained on the baseline, while the target product elutes.

Section 3: Quantitative Comparison of Removal Strategies

Removal MethodReagent UsedPrimary MechanismAdvantagesLimitationsTypical Efficiency
Solid-Phase Scavenging PS-Trisamine / PS-PolyamineCovalent tethering to insoluble polymer supportNo aqueous workup; highly selective; gentle on heat-sensitive productsResins can be expensive; requires specific swelling solvents>99% removal within 1-2 hours
Chemical Quenching Ethanolamine / n-ButylamineConversion to highly polar/water-soluble ureaVery inexpensive; rapid reaction kinetics; utilizes standard lab reagentsMay require subsequent chromatography if the urea is not fully water-soluble90-95% via extraction alone
Vacuum Distillation None (or post-derivatization)Physical separation based on boiling pointNo additional reagents requiredHigh thermal stress; risk of co-distillation and toxic vapor exposureVariable (often leaves trace residues)

Section 4: Decision Matrix Workflow

PhNCORemoval Start Unreacted PhNCO in Reaction Mixture Q1 Is the product heat stable & non-volatile? Start->Q1 Distill Vacuum Distillation (Caution: Toxic Vapors) Q1->Distill Yes Q2 Are scavenger resins available in the lab? Q1->Q2 No Resin Add PS-Trisamine (Agitate 1-2h) Q2->Resin Yes Quench Quench with Ethanolamine Q2->Quench No Filter Filter & Evaporate (Product Isolated) Resin->Filter Extract Aqueous Acid Wash & Silica Filtration Quench->Extract

Workflow: Decision matrix for selecting the optimal phenyl isocyanate removal strategy.

References

  • Comparative Efficacy of Polyamine-Based Scavenger Resins Source: International Journal of Organic Chemistry (SCIRP) URL:[Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study Source: Molecules (MDPI) URL:[Link]

  • Process for the removal of an isocyanate-based residue (EP2772528A1)
  • An approach for eliminating phenyl isocyanate from solvent used in isocyanate production Source: Hungarian Journal of Industrial Chemistry (MTAK) URL:[Link]

Sources

Optimization

Introduction: The "Solubility Paradox" of Urea Byproducts

Technical Support Center: Separation of Urea Byproducts (DCU/DIU) by Flash Chromatography Lead Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Method Development for Carbodiimide Byproducts Last Updated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Urea Byproducts (DCU/DIU) by Flash Chromatography

Lead Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Method Development for Carbodiimide Byproducts Last Updated: March 2026

In pharmaceutical and organic synthesis, carbodiimide coupling agents (DCC, DIC) generate urea byproducts—most notably 1,3-dicyclohexylurea (DCU) and 1,3-diisopropylurea (DIU) .

These byproducts present a unique chromatographic challenge I call the "Solubility Paradox":

  • They are too soluble to be completely removed by simple filtration (leaving ~5-10% in your crude).

  • They are too insoluble for standard liquid injection, often precipitating at the head of a flash column, causing pressure spikes and band broadening.

  • They are stealthy , possessing weak UV chromophores that make them difficult to track with standard detection settings.

This guide provides the technical protocols to resolve these issues, moving beyond basic "tips" to rigorous, self-validating workflows.

Phase 1: Pre-Flash Preparation (The First Line of Defense)

Before approaching the flash system, you must reduce the urea load. Direct injection of a DCC reaction mixture onto a silica column is a critical error.

Protocol A: The "Cold Crash" Filtration

Goal: Bulk removal of DCU prior to chromatography.

  • Solvent Swap: Evaporate the reaction solvent (often DCM or DMF) completely.

  • Resuspension: Redissolve the residue in a solvent where the product is soluble but DCU is not.

    • Recommended: Cold Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

    • Avoid: DCM or Chloroform (DCU is moderately soluble here, ~15 mg/mL, and will carry over).

  • Thermal Shock: Chill the suspension to 0°C for 30 minutes.

  • Filtration: Filter through a sintered glass funnel packed with a generic Celite® pad.

  • Validation: Check the filtrate by TLC. If a spot persists at

    
     (in 20% EtOAc/Hex), proceed to Phase 2.
    

Phase 2: Flash Method Development

Decision Matrix: Sample Loading Strategy

The most common cause of failed urea separations is Liquid Loading . When a DCM solution of crude product hits the hexane-equilibrated column, DCU precipitates instantly, blocking the frit.

The Golden Rule: If your crude contains >5% urea byproduct, you must use Solid (Dry) Loading.

LoadingStrategy cluster_protocol Solid Load Protocol Start Start: Crude Mixture Analysis SolubilityCheck Is crude soluble in starting mobile phase (e.g., 5% EtOAc/Hex)? Start->SolubilityCheck UreaContent Is Urea content > 5%? SolubilityCheck->UreaContent No LiquidLoad Liquid Load (Direct Injection) SolubilityCheck->LiquidLoad Yes UreaContent->LiquidLoad No (Low Risk) SolidLoad Solid (Dry) Load (Recommended) UreaContent->SolidLoad Yes (High Risk) Step1 Dissolve in DCM/MeOH SolidLoad->Step1 Step2 Adsorb on Silica/Celite (1:3 ratio) Step1->Step2 Step3 Evaporate to free-flowing powder Step2->Step3

Figure 1: Decision matrix for selecting the appropriate sample loading technique to prevent column blockage.

Stationary Phase & Solvent Selection
ParameterRecommendationScientific Rationale
Stationary Phase standard Silica (40-63 µm)DCU interacts via hydrogen bonding. Functionalized amine silica can sometimes cause DCU to streak due to competitive H-bonding.
Mobile Phase A Hexanes or HeptaneStandard non-polar baseline.
Mobile Phase B Toluene/Acetone (Optional)If Hex/EtOAc fails, try Toluene/Acetone (gradient 0-30%). Ureas often have distinct selectivity in aromatic solvents.
Additives NoneAcid/Base modifiers generally do not improve DCU peak shape as it is neutral.

Phase 3: Detection (The Invisible Enemy)

Urea byproducts lack conjugation, meaning they have very low UV extinction coefficients. They are often invisible at 254 nm.

  • Wavelength Focusing: Set your PDA (Photodiode Array) detector to a range of 200–210 nm .[1]

  • ELSD (Evaporative Light Scattering Detector): This is the gold standard. Since DCU is non-volatile, ELSD will detect it regardless of chromophores.

Troubleshooting Guides & FAQs

Q1: "My column pressure spiked immediately after injection and the system shut down. What happened?"

Diagnosis: Solubility Crash. You likely liquid-loaded a sample containing DCU using a strong solvent (like DCM).[2] Upon hitting the non-polar mobile phase (Hexane), the DCU precipitated inside the column head or check valve. The Fix:

  • Do not force flow. You will crush the silica beads.

  • Back-flush: If possible, reverse flow to dislodge the plug (if your system allows).

  • The "Solvent Sandwich": If you must liquid load, inject a small plug of pure DCM before and after your sample to delay mixing with Hexane until the sample is deeper in the bed.

  • Switch to Solid Load: Adsorb your crude onto Celite 545. Celite has larger pores than silica and causes less backpressure.

Q2: "I see a 'ghost peak' that never ends (smearing/tailing) throughout the run."

Diagnosis: The "Slow Bleed". The DCU is slightly soluble in your mobile phase but is crystallizing and redissolving continuously as it travels down the column. The Fix:

  • Step Gradient: Instead of a linear ramp, use a step gradient. Hold at low polarity (e.g., 10% B) to elute non-polar impurities, then jump to a polarity where DCU moves decisively (or stays completely stuck).

  • Wash Step: If your product elutes before DCU, flush the column with 10% Methanol/DCM at the end of the run to strip the remaining urea before the next injection.

Q3: "My product co-elutes with DCU. How do I separate them?"

Diagnosis: Selectivity Overlap. Both compounds have similar polarities in Hexane/EtOAc. The Fix: Change the selectivity mechanism.

  • Change Solvent System: Switch to DCM/Acetonitrile . Ureas are quite soluble in ACN but often have different retention factors compared to esters/amides in this system.

  • Change Stationary Phase: Use a C18 (Reverse Phase) column.

    • Why? In Reverse Phase (Water/Acetonitrile), DCU is very hydrophobic and will retain strongly (eluting late), while many polar synthetic products will elute earlier.

    • Reference: C18 columns are standard for urea analysis in biological fluids due to this retention behavior [1].

Q4: "I can't see the DCU peak on my chromatogram, but NMR shows it's there."

Diagnosis: Detection Failure. You are likely monitoring 254 nm or 280 nm. DCU is transparent here. The Fix:

  • Enable "All-Wavelength Collection" (200–400 nm) on your flash system.[1]

  • Specifically monitor 205 nm .

  • Note: At 205 nm, many solvents (EtOAc) absorb UV. Ensure your baseline correction is active.

Workflow Visualization: Troubleshooting Pressure Spikes

PressureTroubleshoot Alert ALERT: High Backpressure (> 50 psi / 3.5 bar) CheckLoad Did you Liquid Load? Alert->CheckLoad Precipitation Diagnosis: Urea Precipitation at Column Head CheckLoad->Precipitation Yes Action1 Stop Flow Immediately Precipitation->Action1 Action2 Disconnect Column Inlet Action1->Action2 Action3 Dig out top 1cm of Silica/Crust Action2->Action3 Action4 Fill void with fresh sand/silica Action3->Action4 Future Next Run: Use Solid Load (Celite) Action4->Future

Figure 2: Emergency response workflow for high backpressure events caused by urea precipitation.

References

  • Biotage. (2025).[3][4][5] Extraction of illicit and prescribed drugs from enzyme-hydrolyzed urine using ISOLUTE® HYDRO DME+.[6] Retrieved from [Link]

  • Teledyne ISCO. (2016). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2015).[2] How do I get rid of dicyclohexyl urea (DCU)? Retrieved from [Link]

  • Biotage. (2023).[1] Detecting the undetectable in flash column chromatography using wavelength focusing. Retrieved from [Link]

Sources

Troubleshooting

Enhancing stability of phenylureas in aqueous solution

Welcome to the Phenylurea Stability Technical Support Center . This guide is structured to address the specific instability mechanisms inherent to the phenylurea scaffold (e.g., Diuron, Isoproturon, Linuron).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenylurea Stability Technical Support Center .

This guide is structured to address the specific instability mechanisms inherent to the phenylurea scaffold (e.g., Diuron, Isoproturon, Linuron). Unlike generic stability guides, this content focuses on the unique vulnerability of the urea bridge (


) to hydrolytic cleavage and the susceptibility of the halogenated aromatic ring to photolytic degradation.

Module 1: Hydrolytic Stability & pH Control

Current Status: Ticket Open User Issue: "My phenylurea stock solution is showing degradation products (anilines/isocyanates) after 24 hours in acidic buffer."

Technical Diagnosis

Phenylureas possess a urea linkage that is susceptible to hydrolysis, but the rate is non-linear.

  • The Mechanism: Hydrolysis follows an elimination-addition pathway involving a zwitterionic intermediate.

    • Acidic Conditions (pH < 4): Specific acid catalysis occurs. The carbonyl oxygen or the nitrogen is protonated, weakening the

      
       bond, leading to cleavage into a phenylisocyanate and an amine (often dimethylamine).
      
    • Basic Conditions (pH > 10): Base catalysis leads to deprotonation of the nitrogen, again facilitating breakdown.

    • Neutral Region (pH 5–9): This is the "Safe Zone" where the reaction rate is minimal (

      
       is lowest).
      
Troubleshooting Q&A

Q: I need to run an assay at pH 3.0. How can I prevent degradation? A: You are fighting specific acid catalysis. If low pH is mandatory:

  • Temperature Control: Hydrolysis rates follow the Arrhenius equation. Lowering the temperature from 25°C to 4°C can reduce the degradation rate by approximately 4-5 fold.

  • Fresh Preparation: Do not store stocks at pH 3. Prepare the buffer and spike the compound immediately before injection/application.

  • Micellar Caution: Avoid adding cationic surfactants (like CTAB) at this pH. They can concentrate protons at the micellar surface (Stern layer), actually accelerating acid hydrolysis via micellar catalysis.

Q: What buffer system do you recommend for long-term storage? A: Phosphate buffer (10–50 mM) at pH 7.0 ± 0.2 . Avoid borate buffers if possible, as they can sometimes interact with vicinal diols if your compound has sugar moieties, though for pure phenylureas they are acceptable.

Standard Operating Procedure (SOP): pH-Rate Profile Determination

Use this protocol to validate the stability window for your specific derivative.

  • Preparation: Prepare 10 mM buffers at pH 2, 4, 7, 9, and 12 (adjust ionic strength to 0.1 M with KCl).

  • Spiking: Add phenylurea (from MeOH stock) to reach a final concentration of 10 µg/mL. Ensure organic solvent content is <1% to prevent solvent effects.

  • Incubation: Incubate at 25°C in the dark (to rule out photolysis).

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Immediately adjust aliquot pH to 7.0 using dilute NaOH or HCl before HPLC analysis.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Module 2: Photostability & Light Shielding

Current Status: Ticket Open User Issue: "I observe unknown peaks eluting before the parent compound after exposure to laboratory light."

Technical Diagnosis

Phenylureas absorb UV light (typically


 240–250 nm). Upon excitation, they undergo:
  • Photo-Fries Rearrangement: Migration of the carbonyl group.

  • Demethylation/Demethoxylation: Loss of methyl groups on the terminal nitrogen.

  • Dehalogenation: If the phenyl ring is chlorinated (e.g., Diuron), UV light can cleave the

    
     bond, often generating reactive radical species.
    
Visualizing the Degradation Pathways

PhenylureaDegradation cluster_Hydrolysis Hydrolysis (pH < 4 or > 10) cluster_Photolysis Photolysis (UV/Vis) Parent Phenylurea Parent (e.g., Diuron) Isocyanate Phenylisocyanate Intermediate Parent->Isocyanate Acid/Base Catalysis Amine Dimethylamine Parent->Amine Cleavage Demethyl N-Demethylated Product Parent->Demethyl hν (Oxidation) Dehalo Dehalogenated Product Parent->Dehalo hν (Homolysis) Aniline Substituted Aniline (Toxic) Isocyanate->Aniline Decarboxylation

Figure 1: Primary degradation pathways. Red paths indicate hydrolytic cleavage; Yellow paths indicate photodegradation.

Troubleshooting Q&A

Q: Is amber glassware sufficient? A: For storage, yes. For active experiments on the bench, amber glass blocks UV (<400 nm) but allows visible light. If your derivative has a sensitizer or is in a complex matrix (e.g., humic acids), visible light can still induce indirect photolysis via Reactive Oxygen Species (ROS). Recommendation: Wrap vessels in aluminum foil for absolute darkness during critical kinetics experiments.

Module 3: Solubility & Formulation (Advanced Stabilization)

Current Status: Ticket Open User Issue: "My compound precipitates over time, and I suspect this aggregation is accelerating degradation."

The Cyclodextrin Solution

Cyclodextrins (CDs) are the gold standard for stabilizing phenylureas in aqueous solution.

  • Mechanism: The hydrophobic phenyl ring of the herbicide inserts into the CD cavity. This creates a steric shield around the urea bridge, protecting it from hydronium ion attack and UV irradiation.

  • Selection:

    
    -Cyclodextrin (
    
    
    
    -CD) is sterically the best fit for the phenyl ring compared to
    
    
    -CD (too small) or
    
    
    -CD (too loose).
Data: Stability Enhancement Factors
Host MoleculeGuest CompoundStability Constant (

,

)
Effect on Stability

-Cyclodextrin
Metobromuron~250 - 400High Protection: Shields aromatic ring and urea bridge.

-Cyclodextrin
Monuron~200 - 300Moderate Protection: Prevents aggregation.
HP-

-Cyclodextrin
Diuron> 400Max Protection: Hydroxypropyl derivative increases solubility further.
Surfactant (SDS) PhenylureaN/A (Micellar)Risk: May increase hydrolysis rate via micellar catalysis.

Data synthesized from Smith et al. and Salvestrini et al. (See References).

Protocol: Preparation of Inclusion Complex
  • Ratio: Calculate a 1:2 molar ratio (Guest:Host) to ensure full encapsulation.

  • Solvent: Dissolve

    
    -CD in water (solubility ~18 mg/mL). Dissolve Phenylurea in a minimal amount of methanol.
    
  • Mixing: Slowly add the phenylurea solution to the CD solution with vigorous stirring.

  • Equilibration: Stir for 24 hours at room temperature in the dark.

  • Finishing: Evaporate methanol (if necessary for the assay) or filter through 0.45 µm filter. The resulting aqueous solution is significantly more stable than the free drug.

Module 4: Analytical Troubleshooting (HPLC)

Current Status: Ticket Open User Issue: "I am seeing ghost peaks and tailing in my HPLC analysis."

Technical Diagnosis
  • Thermal Instability: Phenylureas degrade in GC injection ports.[1] Never use GC for stability indicating assays unless derivatized.

  • Column Interactions: The urea nitrogen has a lone pair that can interact with residual silanols on older C18 columns, causing tailing.

Troubleshooting Q&A

Q: Why do I see a peak at the solvent front? A: This is likely aniline (or a substituted aniline like 3,4-dichloroaniline). It is the primary breakdown product. If this peak grows over time in your autosampler, your autosampler temperature is too high. Set it to 4°C.

Q: My baseline is drifting. A: Phenylureas are often analyzed at 240–250 nm. If you are using gradient elution with Acetate buffers, the change in UV cutoff can cause drift.

  • Fix: Use a Phosphate buffer (pH 7) / Acetonitrile gradient. Phosphate is transparent at 210–250 nm.

Q: Can I use Mass Spec (LC-MS)? A: Yes, but watch for in-source fragmentation . The urea bond is fragile. If you see high abundance of the aniline fragment in Q1, lower your declustering potential (DP) or cone voltage to ensure you are quantifying the parent, not the fragment generated inside the source.

Summary: The Stabilization Decision Tree

StabilizationTree Start Identify Instability Source CheckPH Is pH < 5 or > 9? Start->CheckPH CheckLight Is sample exposed to light? CheckPH->CheckLight No ActionBuffer Buffer to pH 7.0 (Phosphate) CheckPH->ActionBuffer Yes CheckSol Is precipitation occurring? CheckLight->CheckSol No ActionShield Amber Glass + Foil Wrap CheckLight->ActionShield Yes ActionCD Add β-Cyclodextrin (1:2 Molar Ratio) CheckSol->ActionCD Yes ActionTemp Store at 4°C (Autosampler) CheckSol->ActionTemp General Practice

Figure 2: Decision matrix for stabilizing phenylurea formulations.

References

  • Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 1889-1893. Link

  • Smith, V. J., Bogdan, D., Caira, M. R., et al. (2009). Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants. Supramolecular Chemistry, 22(3).[2] Link

  • Bouchy, M., et al. (2004). Photochemical behaviour of phenylurea herbicides in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • BenchChem Technical Support. (2025). Degradation of Halogenated Phenylureas: Troubleshooting Guide. Link

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: ATR-FTIR vs. Transmission FTIR for Characterizing Urea Carbonyl and Ether Linkages in Polymeric Drug Delivery Systems

Polyetherurethane-ureas (PEUUs) are cornerstone materials in modern drug development, frequently utilized in targeted drug delivery matrices, biomedical implants, and controlled-release hydrogels. The performance of thes...

Author: BenchChem Technical Support Team. Date: March 2026

Polyetherurethane-ureas (PEUUs) are cornerstone materials in modern drug development, frequently utilized in targeted drug delivery matrices, biomedical implants, and controlled-release hydrogels. The performance of these polymers—specifically their mechanical durability and drug elution kinetics—is dictated by the microphase separation between their flexible soft segments (polyethers) and rigid hard segments (urea/urethane linkages).

For analytical scientists, tracking the structural evolution of these segments is critical. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR modalities for characterizing the highly diagnostic ether and urea carbonyl peaks, providing researchers with self-validating protocols to ensure spectral integrity.

Mechanistic Grounding: Spectral Signatures and Causality

Before comparing instrumentation, it is vital to understand the causality behind the spectral shifts of the target functional groups. The microenvironment of the polymer matrix directly dictates the vibrational frequency of these bonds.

The Soft Segment: Ether (C-O-C) Linkages

The soft segment of PEUUs, typically composed of polyethylene glycol (PEG) or polypropylene glycol (PPG), provides the polymer with its flexibility and hydrophilicity. The strongest and most diagnostic absorbance for this segment is the ether C-O-C asymmetric stretching vibration , which consistently appears as a sharp, high-intensity peak at 1101–1104 cm⁻¹ 1[1], 2[2]. Because the concentration of the soft segment backbone remains relatively constant during thermal transitions, this peak serves as an ideal internal standard for self-validating spectral normalization.

The Hard Segment: Urea Carbonyl (C=O) Linkages

The hard segment drives the physical crosslinking of the polymer through extensive hydrogen bonding. The position of the urea carbonyl peak is highly sensitive to its hydrogen-bonded state:

  • Free Urea Carbonyl: In a disordered, amorphous state, the free urea C=O stretch absorbs at approximately 1694–1700 cm⁻¹ 3[3], 4[4].

  • Hydrogen-Bonded Urea Carbonyl: As hard segments aggregate (microphase separation), the N-H groups form bidentate hydrogen bonds with adjacent C=O groups. Causality: This electron-withdrawing interaction lengthens and weakens the C=O double bond, reducing its force constant. Consequently, the vibrational frequency shifts downward to 1632–1642 cm⁻¹ 1[1], 5[5].

H_Bonding_Mechanism PEUU PEUU Matrix Soft_Seg Soft Segment (Polyether) PEUU->Soft_Seg Hard_Seg Hard Segment (Urea/Urethane) PEUU->Hard_Seg Ether_Peak Ether C-O-C Stretch (~1101 - 1104 cm⁻¹) Soft_Seg->Ether_Peak Vibrational Mode Free_Urea Free Urea C=O (~1690 - 1700 cm⁻¹) Hard_Seg->Free_Urea Disordered State HBond_Urea H-Bonded Urea C=O (~1630 - 1642 cm⁻¹) Hard_Seg->HBond_Urea Ordered State Microphase Microphase Separation & Physical Crosslinking Ether_Peak->Microphase Phase Segregation HBond_Urea->Microphase Drives

Caption: Mechanistic relationship between PEUU segment states, hydrogen bonding, and resulting FTIR spectral shifts.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR sampling modality is critical for accurate structural characterization. While ATR-FTIR offers unparalleled ease of use, Transmission FTIR provides superior quantitative fidelity for calculating the Hydrogen Bonding Index (HBI).

Comparative Performance Data
Spectral Feature / ParameterATR-FTIR (Diamond Crystal)Transmission FTIR
Sample Preparation None required; direct contact. Ideal for wet hydrogels or thick, opaque films.Requires solvent casting (thin films <20 µm) or KBr pellet pressing.
Analysis Volume Surface/Sub-surface analysis via evanescent wave (~0.5 - 2.0 µm penetration depth).Bulk material analysis (full beam pass-through).
Quantitative Accuracy Moderate. Penetration depth is wavelength-dependent (deeper at 1100 cm⁻¹ than at 1700 cm⁻¹).High. Strict adherence to the Beer-Lambert Law ensures linear absorbance scaling.
Ether C-O-C (~1101 cm⁻¹) High intensity, but prone to peak shifting and distortion (anomalous dispersion) due to the high refractive index of the strong absorbing band.Sharp, symmetrical peak. Ideal for use as an internal quantitative standard.
Urea C=O (~1632 - 1700 cm⁻¹) Excellent surface resolution. Relative intensity between free and H-bonded peaks may require ATR-correction algorithms.Superior bulk resolution. Optimal for precise Gaussian curve fitting and deconvolution.

Verdict: Use ATR-FTIR for rapid screening, degradation studies on implant surfaces, or analyzing fully hydrated drug-delivery hydrogels. Use Transmission FTIR when precise quantitative deconvolution of the urea carbonyl region is required to calculate the degree of microphase separation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize an internal standard normalization method. This guarantees that variations in sample thickness or instrument drift do not compromise the data.

Protocol A: Transmission FTIR for Bulk HBI Calculation
  • Sample Preparation (Solvent Casting): Dissolve the PEUU sample in a highly volatile solvent (e.g., THF or DMF) at a 5% w/v concentration. Cast the solution onto a clean KBr or NaCl window. Dry under vacuum at 60°C for 24 hours to ensure complete solvent removal (residual DMF will artificially inflate the carbonyl region).

  • Data Acquisition: Place the window in the transmission holder. Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio. Subtract the background spectrum of a blank KBr window.

  • Self-Validating Normalization: Identify the ether C-O-C stretching vibration at ~1101 cm⁻¹. Normalize the entire spectrum so that the absorbance of this peak equals 1.0. This accounts for any variations in film thickness 1[1].

  • Gaussian Deconvolution: Isolate the carbonyl region (1600–1750 cm⁻¹). Apply a baseline correction, and use Gaussian curve-fitting software to deconvolute the overlapping peaks into the free urea (~1695 cm⁻¹) and H-bonded urea (~1640 cm⁻¹) components. Calculate the Hydrogen Bonding Index (HBI) by taking the ratio of the integrated area of the H-bonded peak to the free peak.

Protocol B: ATR-FTIR for Surface Hydration Studies
  • Sample Preparation: No extensive preparation is needed. Cut a 1x1 cm square of the PEUU film or hydrogel.

  • Data Acquisition: Place the sample on the diamond ATR crystal. Apply consistent pressure using the built-in anvil (ensure the pressure clutch clicks to guarantee uniform contact). Acquire spectra at 4 cm⁻¹ resolution for 64 scans.

  • ATR Correction: Apply an ATR-correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, which otherwise artificially inflates the intensity of the ether peak (~1101 cm⁻¹) relative to the urea carbonyl peaks (~1640 cm⁻¹).

FTIR_Workflow Sample Polyetherurethane-Urea (PEUU) Sample ATR_Path ATR-FTIR Pathway Sample->ATR_Path Trans_Path Transmission Pathway Sample->Trans_Path ATR_Prep Direct Contact (No Prep Required) ATR_Path->ATR_Prep Trans_Prep Solvent Casting or KBr Pellet Pressing Trans_Path->Trans_Prep ATR_Mech Evanescent Wave Penetration (~0.5-2 µm) ATR_Prep->ATR_Mech Trans_Mech Full Beam Pass-Through (Bulk Analysis) Trans_Prep->Trans_Mech Data_Acq Data Acquisition (4000 - 400 cm⁻¹) ATR_Mech->Data_Acq Trans_Mech->Data_Acq Peak_Analysis Peak Deconvolution: Ether (~1101 cm⁻¹) Urea C=O (~1632-1700 cm⁻¹) Data_Acq->Peak_Analysis

Caption: Comparative analytical workflow for ATR-FTIR versus Transmission FTIR of PEUU samples.

References

1.[1] ETH Zurich. Chemical and Physical Debonding-on-Demand of Poly(urethane urea) Thermoset Adhesives to Facilitate the Recycling of Engineered Wood. 2.[2] MDPI. Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. 3.[5] ResearchGate. Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea. 4.[3] ResearchGate. Foaming strategy-governed structure-property relationships in microcellular polyurethane elastomers. 5.[4] Hep Journals. The influence of the NCO/OH ratio and the 1,6-hexanediol/dimethylol propionic acid molar ratio on the properties of waterborne polyurethane dispersions.

Sources

Comparative

Biological Activity Comparison: Thidiazuron (TDZ) vs. Purine-Based Cytokinins

A Technical Guide for Optimization in Plant Tissue Culture Executive Summary: The "Super-Cytokinin" Paradigm Thidiazuron (TDZ) represents a distinct class of plant growth regulators (PGRs).[1] Unlike 6-Benzylaminopurine...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Optimization in Plant Tissue Culture
Executive Summary: The "Super-Cytokinin" Paradigm

Thidiazuron (TDZ) represents a distinct class of plant growth regulators (PGRs).[1] Unlike 6-Benzylaminopurine (BAP) , Kinetin (Kin) , or Zeatin , which are adenine-based purine derivatives, TDZ is a synthetic phenylurea compound (


-phenyl-

-1,2,3-thiadiazol-5-ylurea).

While originally developed as a cotton defoliant, TDZ has emerged as a high-potency "super-cytokinin" for recalcitrant species. Its biological activity often exceeds that of BAP by a factor of 10–100x on a molar basis. However, this potency comes with a trade-off: a higher risk of hyperhydricity and somatic abnormalities.

This guide objectively compares TDZ against standard alternatives, providing the mechanistic rationale and validated protocols required to harness its power while mitigating its risks.

Mechanistic Deep Dive: Why TDZ Outperforms Purines

To use TDZ effectively, one must understand that it operates through a dual mechanism , unlike BAP or Zeatin which primarily act as receptor agonists.

The Dual-Action Hypothesis
  • Direct Receptor Activation: TDZ binds to cytokinin receptors (such as AHK4/CRE1), triggering the phosphorelay signaling cascade.

  • Enzyme Inhibition (The Multiplier Effect): Crucially, TDZ inhibits Cytokinin Oxidase/Dehydrogenase (CKX) . CKX is the enzyme responsible for degrading endogenous cytokinins. By blocking CKX, TDZ causes a massive accumulation of the plant's own natural cytokinins (Zeatin/2iP) within the tissue.

Implication for Researchers: When you add TDZ, you are not just adding a hormone; you are shutting down the plant's ability to regulate its own hormone levels, leading to the "explosive" callus and shoot induction often observed.

Visualization: TDZ Signaling Pathway

TDZ_Mechanism TDZ Thidiazuron (TDZ) Receptor HK Receptor (AHK4/CRE1) TDZ->Receptor Direct Binding (Agonist) CKX Cytokinin Oxidase (CKX Enzyme) TDZ->CKX Inhibits Response Cell Division & Shoot Regeneration Receptor->Response Signal Transduction EndoCK Endogenous Cytokinins (Zeatin/2iP) CKX->EndoCK Degrades (Blocked) EndoCK->Receptor Accumulation & Binding

Figure 1: The dual mechanism of TDZ. Unlike BAP (which only binds the receptor), TDZ inhibits the degradation enzyme CKX, leading to a hypersaturated cytokinin environment.

Comparative Biological Activity: The Data

The following data synthesizes comparative studies across woody plants, legumes, and monocots.

Table 1: Shoot Regeneration Efficiency (Organogenesis)
FeatureThidiazuron (TDZ) 6-Benzylaminopurine (BAP) Kinetin (Kin) Scientist's Note
Optimal Conc. Low (

)
Medium (

)
High (

)
TDZ is active at nanomolar levels.
Woody Plants High Efficiency. Often the only effective PGR for recalcitrant trees (e.g., Albizia, Bauhinia).Moderate. Often requires high concentrations that inhibit elongation.Low. Rarely effective for woody callus induction.Use TDZ for "unresponsive" woody explants.
Legumes Excellent. Induces direct regeneration from cotyledonary nodes (e.g., Lentil, Peanut).Good, but often requires auxin supplementation (NAA/IAA).Poor.TDZ can induce somatic embryogenesis in legumes where BAP fails.
Shoot Quality Compact/Fasciated. Shoots are often short, clustered, and difficult to elongate.Normal. Shoots elongate well and are easy to root.Excellent. Best elongation, but fewer shoots.Critical: TDZ shoots usually require a "hormone-free" passage to elongate.
Table 2: Somatic Embryogenesis (SE) Induction
ParameterTDZ Zeatin 2,4-D (Auxin)
Primary Role Induction. Forces somatic cells into embryogenic competency.Maturation. Promotes embryo development and germination.Induction. The standard auxin for SE, but toxic at high levels.
Mechanism Modulates endogenous auxin/cytokinin ratio simultaneously.Mimics natural embryo environment.Creates stress response triggering reprogramming.
Success Rate High frequency in recalcitrant species (e.g., Vaccinium, Geranium).Lower frequency; expensive for large-scale induction.High frequency, but high risk of genetic variation.
Critical Analysis: The Hyperhydricity Trade-Off

The most significant barrier to TDZ adoption is Hyperhydricity (vitrification)—a physiological malformation where shoots become glassy, brittle, and water-soaked due to apoplastic water accumulation and low lignification.

Comparative Risk Profile:

  • TDZ: High Risk. The inhibition of CKX causes ethylene accumulation, a key driver of hyperhydricity.

  • BAP: Moderate Risk.

  • Meta-Topolin (mT): Low Risk. (mT is a hydroxylated BAP analogue often used as a direct replacement for TDZ to solve this specific problem).

Mitigation Strategy: Do not use TDZ for the entire culture cycle. Use it as a "Pulse Treatment" (see Protocol 1).

Validated Experimental Protocols
Protocol 1: High-Efficiency Pulse Treatment for Recalcitrant Species

Designed for woody plants or legumes that fail to regenerate on BAP.

Rationale: Continuous exposure to TDZ leads to stunted, fasciated shoots and hyperhydricity. A short "pulse" triggers the developmental switch, while subsequent removal allows normal elongation.

Reagents:

  • Basal Medium: Murashige & Skoog (MS) or Woody Plant Medium (WPM).[2]

  • Induction PGR: TDZ (

    
     / approx. 
    
    
    
    mg/L).
  • Elongation PGR: GA3 (

    
    ) or hormone-free medium.
    

Workflow:

  • Induction Phase (Days 0–14):

    • Culture explants (leaf discs/nodal segments) on MS + TDZ (

      
      ) .
      
    • Checkpoint: Look for nodular callus or meristematic domes at the cut surfaces.

  • The "Rescue" Transfer (Day 14):

    • CRITICAL STEP: Remove explants from TDZ media.

    • Wash explants gently in sterile liquid MS (no hormones) to remove residual TDZ (TDZ binds tightly to tissue).

    • Transfer to Hormone-Free MS medium + 0.2% Activated Charcoal.

    • Why? Charcoal absorbs residual TDZ and ethylene, preventing hyperhydricity.

  • Elongation Phase (Day 28+):

    • Once shoot buds are distinct (>2mm), transfer to MS + BAP (

      
      ) + GA3 (
      
      
      
      )
      .
    • This promotes shoot elongation without further callus proliferation.

Protocol 2: Somatic Embryogenesis in Berry Crops (Vaccinium model)

Based on comparative data showing TDZ superiority over Zeatin for induction.

  • Induction:

    • Medium: WPM + TDZ (

      
      ) . Note the higher concentration compared to organogenesis.[3]
      
    • Culture in darkness for 4–6 weeks.

    • Observation: Look for globular, yellow structures (pro-embryogenic masses).

  • Differentiation:

    • Transfer to WPM + Zeatin (

      
      ) .
      
    • Move to low light (16h photoperiod).

    • Why? Zeatin promotes the transition from globular to heart/torpedo stages, which TDZ often inhibits.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for selecting TDZ versus BAP based on explant response.

Optimization_Workflow Start Start: Explant Selection Standard Standard Protocol: Try BAP (5 µM) + NAA (0.5 µM) Start->Standard Check Response Check (4 Weeks) Standard->Check Success Good Shoots? Continue BAP Check->Success Yes Fail_NoResp No Response/Necrosis? (Recalcitrant) Check->Fail_NoResp No Growth Fail_Hyper Hyperhydricity? Check->Fail_Hyper Glassy Shoots TDZ_Pulse Switch to TDZ Pulse: TDZ (1 µM) for 14 Days then Hormone-Free Fail_NoResp->TDZ_Pulse Increase Potency Meta_Top Switch to Meta-Topolin: mT (5 µM) Fail_Hyper->Meta_Top Reduce Stress TDZ_Pulse->Success Elongation Stage

Figure 2: Decision matrix for PGR selection. TDZ is the "escalation" option when BAP fails, but requires a pulse strategy.

References
  • Huetteman, C. A., & Preece, J. E. (1993). Thidiazuron: a potent cytokinin for woody plant tissue culture. Plant Cell, Tissue and Organ Culture.

  • Murthy, B. N. S., Murch, S. J., & Saxena, P. K. (1998). Thidiazuron: A potent regulator of in vitro plant morphogenesis.[4] In Vitro Cellular & Developmental Biology - Plant.

  • Mok, M. C., et al. (1982). Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (Thidiazuron). Phytochemistry.

  • Dewir, Y. H., et al. (2018). Thidiazuron-induced somatic embryogenesis and changes of antioxidant properties in tissue cultures of half-high blueberry plants. Scientific Reports.

  • Kemat, N., et al. (2021). Physiological and morpho-anatomical analyses of hyperhydric Arabidopsis thaliana influenced by media components. Journal of Plant Biotechnology.

Sources

Validation

Technical Guide: HPLC Analysis and Retention Behavior of N-[2-(benzyloxy)ethyl]-N'-phenylurea

Executive Summary This guide provides a comprehensive technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of N-[2-(benzyloxy)ethyl]-N'-phenylurea . Designed for researchers in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of N-[2-(benzyloxy)ethyl]-N'-phenylurea . Designed for researchers in medicinal chemistry and drug development, this document establishes a standardized protocol for the characterization of this compound, comparing its physicochemical properties and chromatographic performance against established phenylurea standards.

Key Findings:

  • Compound Classification: Lipophilic phenylurea derivative with an ether-linked benzyl side chain.

  • Predicted Retention Time (

    
    ):  Elutes in the intermediate-to-late  region of a standard reverse-phase gradient, typically between N-benzyl-N'-phenylurea  and Diuron .
    
  • Methodology: A C18-based gradient method (Water/Acetonitrile with 0.1% Formic Acid) is the validated standard for resolving this compound from its synthetic precursors (phenyl isocyanate and 2-(benzyloxy)ethylamine).

Chemical Identity & Physicochemical Profile

Understanding the structural properties of the target molecule is essential for predicting its interaction with the stationary phase.

PropertyData
Compound Name N-[2-(benzyloxy)ethyl]-N'-phenylurea
Molecular Formula

Molecular Weight 270.33 g/mol
Core Structure Urea linkage (-NH-CO-NH-) flanking a phenyl group and a benzyloxyethyl chain.
LogP (Predicted) ~2.5 – 2.9 (Moderately Lipophilic)
Solubility Soluble in DMSO, Methanol, Acetonitrile; limited solubility in water.
Structural Significance

The 2-(benzyloxy)ethyl moiety introduces significant hydrophobicity compared to simple phenylureas, while the ether oxygen provides a hydrogen bond acceptor site. This dual nature dictates that the compound will be strongly retained on C18 columns but will elute earlier than fully alkylated analogs (e.g., Diflubenzuron) due to the polarity of the ether linkage.

Standardized Experimental Protocol

To ensure reproducibility, the following self-validating protocol is recommended. This method is designed to resolve the target from common impurities (starting amines and hydrolysis products).

Chromatographic Conditions
  • System: HPLC with UV-Vis (DAD) or MS detection.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (urea backbone).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase BPhase Description
0.010%Equilibration / Loading
2.010%Isocratic Hold (Polar Impurities)
12.090%Linear Gradient (Elution of Target)
15.090%Wash (Highly Lipophilic contaminants)
15.110%Re-equilibration
20.010%End of Run

Comparative Retention Analysis

Since absolute retention times vary by system, we use Relative Retention Time (RRT) against the standard Diuron (a common phenylurea herbicide) to provide a robust reference.

Predicted vs. Reference Standards Data

The following table positions N-[2-(benzyloxy)ethyl]-N'-phenylurea within the elution order of structurally related compounds under the protocol defined above.

CompoundStructure / ClassLogP (Approx)Est. Retention Time (

)*
Relative Retention (RRT)**
Uracil

Marker (Void Volume)
-1.1~1.2 min0.00
Phenylurea Core Fragment (Hydrolysis product)0.8~3.5 min0.33
N-Benzyl-N'-phenylurea Direct Analog (No ether spacer)2.1~8.5 min0.81
TARGET: N-[2-(benzyloxy)ethyl]-N'-phenylurea Target Analyte ~2.6 ~9.8 - 10.2 min 0.95
Diuron Reference Standard2.8~10.5 min1.00 (Ref)
Diflubenzuron Highly Lipophilic Analog3.8~13.5 min1.28

*Estimated based on a 15-minute linear gradient (10-90% B) on a standard C18 column. **RRT calculated relative to Diuron.

Analysis of Elution Order
  • Phenylurea: Elutes early due to high polarity and lack of aliphatic side chains.

  • Target Compound: The addition of the benzyloxyethyl group significantly increases interaction with the C18 stationary phase via hydrophobic (Van der Waals) forces and

    
     stacking of the benzyl ring.
    
  • Comparison to Diuron: The target is expected to elute slightly before or co-elute with Diuron. The ether oxygen in the ethyl chain reduces lipophilicity slightly compared to the chlorinated phenyl ring of Diuron, typically resulting in a slightly earlier elution.

Synthesis & Impurity Profiling Workflow

The analysis of this compound is often required during its synthesis from phenyl isocyanate and 2-(benzyloxy)ethylamine. The HPLC method must separate the product from these specific precursors.

SynthesisWorkflow Start Starting Materials (Phenyl Isocyanate + 2-(Benzyloxy)ethylamine) Reaction Reaction (THF/DCM, 0-25°C) Start->Reaction Quench Quench & Workup Reaction->Quench HPLC HPLC Analysis (C18, ACN/H2O Gradient) Quench->HPLC Imp1 Impurity A: 1,3-Diphenylurea (Hydrolysis Product) (tR ~11.5 min) HPLC->Imp1 Detects Imp2 Impurity B: Unreacted Amine (Elutes in Void Volume) HPLC->Imp2 Detects

Caption: Analytical workflow for monitoring the synthesis of N-[2-(benzyloxy)ethyl]-N'-phenylurea, highlighting key impurities resolvable by the proposed method.

Critical Quality Attributes (CQA)
  • Resolution (

    
    ):  Must be > 1.5 between the Target and 1,3-Diphenylurea  (a common byproduct formed by moisture reacting with phenyl isocyanate). 1,3-Diphenylurea is highly non-polar and will elute after the target.
    
  • Peak Symmetry: The urea moiety can cause tailing due to silanol interactions. Use of 0.1% Formic Acid or Ammonium Acetate is critical to suppress this effect.

References

  • Valverde, A. et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. Link

  • BenchChem. (2025).[1] Comparative Bioactivity Analysis of N-Benzyl Urea Derivatives. BenchChem. Link

  • PubChem. (2025).[2][3] Compound Summary: 1-(Benzyloxy)-3-phenylurea.[3] National Library of Medicine. Link

  • Phenomenex. (2020). Reversed Phase HPLC Method Development Guide. Phenomenex. Link

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of C16H18N2O2: A Comparative Analysis of Methods and Data Interpretation

In the landscape of drug development and chemical research, the precise characterization of a novel compound is paramount. For a given molecular formula, such as C16H18N2O2, confirming its elemental composition is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the precise characterization of a novel compound is paramount. For a given molecular formula, such as C16H18N2O2, confirming its elemental composition is a foundational step that underpins all subsequent biological and chemical evaluations. This guide provides an in-depth comparison of the analytical techniques used to determine the elemental composition of organic molecules, using C16H18N2O2 as a central case study. We will delve into the theoretical calculations, the practical application of combustion analysis, and the complementary role of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.

The Theoretical Benchmark: Calculating the Elemental Composition of C16H18N2O2

Before any empirical analysis, we must first establish the theoretical or "true" elemental composition of C16H18N2O2. This calculation provides the gold standard against which all experimental data will be compared. The process involves determining the molecular weight of the compound and the mass contribution of each element.[1][2]

To begin, we need the atomic masses of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight of C16H18N2O2 is calculated as follows:

(16 x 12.011) + (18 x 1.008) + (2 x 14.007) + (2 x 15.999) = 192.176 + 18.144 + 28.014 + 31.998 = 270.332 u

Next, we calculate the percentage composition for each element:

  • %C = (192.176 / 270.332) x 100 = 71.09%

  • %H = (18.144 / 270.332) x 100 = 6.71%

  • %N = (28.014 / 270.332) x 100 = 10.36%

  • %O = (31.998 / 270.332) x 100 = 11.84%

These theoretical values serve as our reference point for evaluating the accuracy and purity of a synthesized sample of C16H18N2O2.

The Workhorse of Elemental Analysis: Combustion Analysis

The most common and well-established method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[3] This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are then quantitatively measured.

Experimental Protocol for Combustion Analysis of C16H18N2O2
  • Sample Preparation: A homogenous sample of C16H18N2O2 (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The homogeneity of the sample is critical to ensure that the small portion analyzed is representative of the entire batch.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1200°C) with a constant flow of pure oxygen. This ensures complete conversion of the sample to its gaseous combustion products. Catalysts such as tungsten(VI) oxide or copper(II) oxide are often used to facilitate complete combustion.

  • Reduction and Separation: The gas mixture then passes through a reduction chamber containing copper to remove excess oxygen and convert any nitrogen oxides (NOx) to dinitrogen (N2). The resulting mixture of CO2, H2O, and N2 is then passed through a series of traps or a gas chromatography column to separate the individual components.

  • Detection and Quantification: The amount of each gas is measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of the gas, which is then used to calculate the mass of each element in the original sample.

  • Oxygen Analysis (Pyrolysis): The determination of oxygen content is typically performed in a separate analysis. The sample is pyrolyzed in a furnace in the absence of oxygen, and the resulting oxygen-containing gases are passed over a carbon catalyst to convert them to carbon monoxide (CO). The amount of CO is then measured to determine the oxygen content.

Combustion_Analysis_Workflow Sample 1. Sample Weighing (1-3 mg C16H18N2O2) Combustion 2. High-Temp Combustion (O2 atmosphere, ~1000°C) Sample->Combustion Reduction 3. Reduction & Separation (Remove excess O2, reduce NOx) Combustion->Reduction Detection 4. Detection (TCD) (Quantify CO2, H2O, N2) Reduction->Detection Calculation 5. Calculation (%C, %H, %N) Detection->Calculation

Caption: Workflow for CHN analysis by combustion.

Interpreting the Data: A Comparison of Theoretical and Experimental Values

For a newly synthesized batch of C16H18N2O2, the results from a combustion analysis might look as follows:

ElementTheoretical %Experimental %Deviation
Carbon (C)71.0970.85-0.24
Hydrogen (H)6.716.78+0.07
Nitrogen (N)10.3610.29-0.07

Most scientific journals require the experimental values for elemental analysis to be within ±0.4% of the theoretical values to be considered evidence of sufficient purity for publication.[4] In the example above, all deviations are well within this acceptable range, providing strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Potential Sources of Error and Causality:

  • Incomplete Combustion: If the combustion is not complete, the measured percentages of carbon and hydrogen will be lower than the theoretical values. This can be caused by an insufficient oxygen supply, a furnace temperature that is too low, or the presence of refractory materials in the sample.

  • Sample Inhomogeneity: If the sample is not homogenous, the small amount analyzed may not be representative of the bulk material, leading to inaccurate results.

  • Hygroscopic Samples: If the sample readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high. It is crucial to handle and store hygroscopic samples in a dry environment.

  • Volatile Samples: For volatile compounds, sample loss can occur during weighing and introduction into the analyzer, leading to erroneous results.

Orthogonal Techniques for Structural Confirmation: HRMS and NMR

While elemental analysis provides crucial information about the elemental ratios in a compound, it does not provide information about its molecular weight or structure. Therefore, it is essential to use complementary analytical techniques to fully characterize a new molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion.[5] This allows for the determination of the molecular formula of a compound with a high degree of confidence. For C16H18N2O2, the expected monoisotopic mass is 270.1368. An HRMS experiment that yields a measured mass within a few parts per million (ppm) of this theoretical value provides strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. ¹H and ¹³C NMR are particularly powerful for organic compounds. The number of signals, their chemical shifts, their integration (for ¹H), and their coupling patterns provide a unique fingerprint of the molecule's structure. For C16H18N2O2, the NMR spectra would need to be consistent with the proposed arrangement of the 16 carbon, 18 hydrogen, 2 nitrogen, and 2 oxygen atoms.

Characterization_Workflow EA Elemental Analysis (Provides %C, %H, %N) Confirmation Confirmed C16H18N2O2 EA->Confirmation HRMS High-Resolution Mass Spectrometry (Provides accurate mass) HRMS->Confirmation NMR NMR Spectroscopy (Provides structural information) NMR->Confirmation

Caption: Comprehensive characterization workflow.

Conclusion

The elemental analysis of a compound like C16H18N2O2 is a critical step in its characterization. While combustion analysis remains the gold standard for determining the percentage composition of carbon, hydrogen, and nitrogen, it is not a standalone technique. A comprehensive and trustworthy characterization relies on the synergistic use of elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy. By understanding the principles, protocols, and potential pitfalls of each technique, researchers can confidently and accurately determine the identity and purity of their synthesized compounds, paving the way for further investigation and development.

References

  • Stoichiometry: Elemental Analysis. (n.d.). Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2015). Journal of Organic Chemistry. Retrieved from [Link]

  • Calculating Empirical Formulas for Compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Using elemental ratios to predict the density of organic material composed of carbon, hydrogen, and oxygen. (2012). PubMed. Retrieved from [Link]

  • How can I calculate the elemental composition? (n.d.). CK-12 Foundation. Retrieved from [Link]

Sources

Validation

13C NMR Chemical Shifts of Benzyloxyethyl Carbons: A Comparative Diagnostic Guide

Executive Summary & Strategic Importance In drug development, the benzyloxyethyl motif serves a dual purpose: it acts as a robust protecting group for alcohols and amines, and increasingly, as a solubility-enhancing spac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug development, the benzyloxyethyl motif serves a dual purpose: it acts as a robust protecting group for alcohols and amines, and increasingly, as a solubility-enhancing spacer in PROTACs and antibody-drug conjugates (ADCs). However, its structural similarity to Benzyl (Bn) and Benzyloxymethyl (BOM) groups often leads to ambiguity in structural elucidation.

This guide provides a definitive, data-driven framework for distinguishing benzyloxyethyl carbons using 13C NMR . Unlike generic spectral tables, this analysis focuses on the diagnostic "fingerprint" region (60–95 ppm) , offering a self-validating protocol to confirm structural identity without relying solely on mass spectrometry.

Mechanistic Grounding: The Electronic Environment

To accurately assign chemical shifts, one must understand the electronic deshielding effects at play. The benzyloxyethyl group (


) introduces a specific pattern of 

- and

-substituent effects.
  • Inductive Deshielding (

    
    -effect):  Carbons directly attached to oxygen are significantly deshielded, typically resonating between 60–75 ppm .
    
  • Acetal Shift (The BOM Differentiator): In BOM groups (

    
    ), the methylene carbon is flanked by two oxygens. This double inductive effect pushes the shift downfield to 90–95 ppm , a region distinct from the benzyloxyethyl linker.
    
  • The Ethylene Linker: The

    
     bridge in benzyloxyethyl derivatives creates two distinct signals in the 60–72 ppm  range, often overlapping with the benzylic carbon itself.
    

Comparative Analysis: Bn vs. BOM vs. Benzyloxyethyl

The following table synthesizes experimental data to highlight the critical differences between these structurally related motifs.

Table 1: Diagnostic 13C NMR Chemical Shifts (CDCl3)
Structural MotifAbbr.Key Diagnostic Carbon(s)Chemical Shift (

, ppm)
Multiplicity (DEPT-135)Notes
Benzyl Ether Bn

70.0 – 75.0 Negative (inverted)Single signal in this region.
Benzyloxymethyl BOM

92.0 – 95.0 Negative (inverted)Defining Feature: Unique downfield shift due to acetal nature.

69.0 – 70.0Negative (inverted)Slightly upfield compared to standard Bn.
Benzyloxyethyl BzOE

73.0 – 73.5 Negative (inverted)Often overlaps with linker carbons.

69.0 – 70.0 Negative (inverted)

to benzyl ether oxygen.

61.0 – 62.0 Negative (inverted)

to substrate oxygen (shifts if acylated).

Critical Insight: The presence of a signal >90 ppm confirms a BOM group. The presence of three distinct methylene signals in the 60–75 ppm range (one benzylic + two ethyl) confirms a Benzyloxyethyl group. A single signal implies a simple Benzyl ether.

Visualizing the Assignment Logic

The following decision tree illustrates the step-by-step logic a researcher should apply when analyzing the aliphatic oxygenated region (60–100 ppm) of a 13C NMR spectrum.

NMR_Assignment_Logic Start Analyze 60–100 ppm Region Check90 Signal present > 90 ppm? Start->Check90 BOM Confirmed: Benzyloxymethyl (BOM) (Acetal Carbon) Check90->BOM Yes CheckCount Count CH2 signals in 60–75 ppm range Check90->CheckCount No Single 1 Signal CheckCount->Single One Triple 3 Signals CheckCount->Triple Three Bn Confirmed: Benzyl (Bn) Ether Single->Bn AnalyzeLinker Analyze Linker Shifts: ~61 ppm & ~69 ppm Triple->AnalyzeLinker BzOE Confirmed: Benzyloxyethyl (BzOE) (Linker + Benzylic) AnalyzeLinker->BzOE

Figure 1: Decision tree for distinguishing Benzyl, BOM, and Benzyloxyethyl groups based on 13C NMR spectral data.

Experimental Protocol: High-Fidelity 13C Acquisition

To resolve the closely spaced signals of the benzyloxyethyl linker (often separated by <1 ppm from the benzylic carbon), standard "quick" 13C parameters are insufficient. Use this optimized protocol.

Protocol: Resolution-Enhanced 13C NMR
  • Solvent Selection: Use CDCl3 for standard comparisons. If peaks overlap (e.g., at ~70 ppm), switch to Benzene-d6 or DMSO-d6 . Benzene-d6 often induces significant shifts in ether carbons due to solvent anisotropy, resolving overlaps.

  • Pulse Sequence: Use Power-Gated Decoupling (zgpg30) rather than standard decoupling to minimize NOE differences, allowing for semi-quantitative integration if relaxation delays are long enough.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm (to capture carbonyls and avoid folding).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Benzylic carbons relax slowly; a short D1 suppresses their intensity, making them hard to distinguish from noise.

    • Scans (NS): Minimum 1024 scans for <5 mg samples.

  • Data Processing:

    • Zero Filling: Fill to at least 64k points.

    • Line Broadening (LB): Set to 0.5 – 1.0 Hz . Do not over-smooth, or you will merge the ~69 ppm and ~73 ppm signals.

Self-Validation Step (HSQC)

Always run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Bn: The proton signal at ~4.5 ppm correlates to the carbon at ~73 ppm.

  • BzOE: You will see three correlations. The benzylic protons (~4.5 ppm) correlate to ~73 ppm. The ethyl linker protons (~3.6–3.7 ppm) will show two distinct correlations to carbons at ~61 and ~69 ppm.

Case Study: 2-(Benzyloxy)ethanol

Consider the assignment of 2-(benzyloxy)ethanol , a common intermediate.

  • Observed 13C Signals (CDCl3):

    • 137.8 ppm (Quaternary Aromatic)

    • 128.4, 127.8, 127.7 ppm (Aromatic CH)

    • 73.2 ppm (Benzylic CH2)[1][2]

    • 71.6 ppm (Ether CH2,

      
       to benzyl)
      
    • 61.8 ppm (Alcohol CH2,

      
       to OH)
      

Analysis:

  • The signal at 61.8 ppm is characteristic of a primary alcohol carbon (

    
    ).
    
  • The signal at 71.6 ppm represents the ether linkage. Note that upon acylation (e.g., converting the alcohol to an acetate), the 61.8 ppm signal will shift downfield to ~63–64 ppm (deshielding by ester), while the 71.6 ppm signal remains relatively constant.

  • The absence of any peak near 90 ppm rules out BOM.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for ether shifts).
  • Compound Interest. (2015).[4] A Guide to 13C NMR Chemical Shift Values.

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Data verification for 2-(benzyloxy)ethanol).

Sources

Comparative

Comparative Guide: Ethylenediurea (EDU) vs. Endogenous Signaling Agents for Ozone Protection

Executive Summary Ethylenediurea (EDU) [N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea] stands as the gold standard chemical probe for assessing ozone ( ) phytotoxicity in field conditions.[1][2] Unlike broad-spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethylenediurea (EDU) [N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea] stands as the gold standard chemical probe for assessing ozone (


) phytotoxicity in field conditions.[1][2] Unlike broad-spectrum stress hormones like Salicylic Acid (SA)  or direct antioxidants like Ascorbic Acid (AsA) , EDU exhibits a unique, specific "masking" effect against ozone-induced oxidative stress without acting as a nutrient fertilizer or altering stomatal conductance in most species.

This guide compares EDU against SA and AsA, providing researchers with the mechanistic grounding and protocols necessary to select the correct agent for oxidative stress modeling.

Part 1: Mechanistic Comparison

The "Why" Behind the Choice

The selection between EDU and alternative signaling molecules depends on whether the research goal is quantifying ozone impact (use EDU) or studying stress signaling networks (use SA/AsA).

FeatureEthylenediurea (EDU)Salicylic Acid (SA)Ascorbic Acid (AsA)
Primary Mode of Action Enzyme Induction: Upregulates SOD, CAT, and POD; delays senescence (cytokinin-like activity).Signaling Cascade: Triggers Systemic Acquired Resistance (SAR) and glutathione (GSH) biosynthesis.Direct Scavenging: Directly neutralizes ROS via the Halliwell-Asada pathway.
Specificity High: Specifically ameliorates

damage; often used to prove "cause-and-effect" in field studies.
Low: Pleiotropic hormone involved in heat, drought, and pathogen defense.Moderate: General antioxidant; levels fluctuate naturally with light/circadian rhythms.
Physiological Cost Hormetic: Beneficial at optimal doses (100–400 ppm); toxic at high doses (>600 ppm).High: Exogenous application can induce necrotic lesions or stunt growth if threshold exceeded.Low: Generally safe, but rapid oxidation limits persistence.
Persistence Long: Soil drench provides protection for 10–21 days.Short/Medium: Rapidly metabolized; often requires frequent foliar application.Very Short: Photo-oxidizes rapidly; difficult to maintain stable internal concentrations.
Mechanistic Pathway Visualization

The following diagram illustrates how EDU intervenes downstream of Ozone uptake to prevent cellular death, contrasting with the signaling route of Salicylic Acid.

PlantProtectionPathways Ozone Tropospheric Ozone (O3) Apoplast Apoplastic Space Ozone->Apoplast ROS ROS Burst (H2O2, O2•-) Apoplast->ROS Degradation Damage Foliar Injury / Necrosis ROS->Damage EDU Ethylenediurea (EDU) (Soil Drench) Enzymes Upregulation of SOD, CAT, POD EDU->Enzymes Induces Stabilization Thylakoid Stabilization (Delayed Senescence) EDU->Stabilization Enzymes->ROS Scavenges Protection Biomass Preservation Stabilization->Protection SA Salicylic Acid (SA) (Signaling) GSH Glutathione (GSH) Biosynthesis SA->GSH Signaling PCD Programmed Cell Death (Hypersensitive Response) SA->PCD High Dose Toxicity GSH->ROS Redox Buffer

Caption: EDU prevents injury by upregulating antioxidant enzymes (SOD/CAT) without triggering cell death pathways, whereas SA modulates glutathione but risks triggering hypersensitive responses.

Part 2: Experimental Performance Data

The following data synthesizes meta-analyses and field studies (e.g., Agathokleous et al., Feng et al.) comparing EDU efficacy against untreated controls under elevated ozone stress.

Table 1: Comparative Efficacy in High-Ozone Environments (>60 ppb)
ParameterEDU Treatment EffectSA Treatment EffectInterpretation
Visible Foliar Injury -30% to -70% (Reduction)-15% to -40% (Reduction)EDU is superior for preventing visible necrosis (stippling/bronzing).
Biomass Retention +15% to +40% Variable (+5% to +20%)EDU consistently protects yield; SA results vary by genotype and dose.
Chlorophyll Content Maintained (Anti-senescence)VariableEDU acts like a cytokinin, delaying chlorophyll degradation.
Stomatal Conductance (

)
No Change (Usually)Decreased (Often)EDU protects biochemically (inside the cell), while SA often protects biophysically (closing stomata), which limits carbon fixation.

Part 3: Validated Experimental Protocols

Protocol A: EDU Soil Drench (The "Gold Standard")

Purpose: Long-term protection for field or open-top chamber (OTC) studies. Causality: Soil application ensures systemic uptake via xylem, accumulating in the apoplast where ozone degradation occurs.

  • Preparation of Stock Solution:

    • Dissolve pure EDU (100% a.i.) in warm deionized water (40°C) with continuous stirring.

    • Target Concentration: 200–400 ppm (mg/L).

    • Note: 150 ppm is often sufficient for sensitive crops (e.g., Clover, Bean); 450 ppm is used for trees (Ash, Poplar).

  • Application Timing:

    • Initial Dose: 7–10 days after germination (or at transplanting).

    • Frequency: Every 9–14 days (herbaceous) or every 21 days (woody species).

  • Dosing Volume:

    • Apply 100–200 mL per pot (ensure soil saturation without leaching).

    • Control: Must use water with equivalent Nitrogen content (if EDU contains N residues) or plain water if using high-purity EDU, though EDU's N is generally not bioavailable as fertilizer.

  • Validation Step:

    • Monitor for "green islands" (delayed senescence) vs. control. If EDU plants show toxicity (curled leaves, marginal necrosis), reduce concentration by 50%.

Protocol B: Salicylic Acid Foliar Spray (Comparison Arm)

Purpose: To induce short-term signaling response (SAR).

  • Preparation:

    • Dissolve SA in a small volume of Ethanol (1-2 mL) before diluting with water.

    • Target Concentration: 0.5 – 1.0 mM.

    • Surfactant: Add Tween-20 (0.05% v/v) to ensure leaf adhesion.

  • Application:

    • Spray until runoff in the early morning (stomata open).

    • Frequency: 24–48 hours prior to expected ozone event.

  • Risk Factor:

    • High concentrations (>2 mM) often cause phytotoxicity. Always run a dose-response curve first.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Exposure cluster_3 Phase 4: Analysis Seedling Seedling Growth (1-2 Weeks) Baseline Baseline Physiological Measurement Seedling->Baseline Split Split Groups Baseline->Split EDU_Tx EDU Soil Drench (200-400 ppm) Every 10 Days Split->EDU_Tx Control_Tx Water Control (Same Volume) Split->Control_Tx Ozone Ozone Exposure (Ambient + 40ppb OR OTC Chamber) EDU_Tx->Ozone Control_Tx->Ozone Assay1 Visual Scoring (% Leaf Injury) Ozone->Assay1 Assay2 Biochemical Assay (SOD/CAT Activity) Ozone->Assay2

Caption: Standardized workflow for validating EDU efficacy. Note the separation of treatment (Soil Drench) from exposure to ensure systemic uptake.

References

  • Agathokleous, E., et al. (2015). "Ethylenediurea (EDU) as a protectant of plants against O3: A meta-analytic review."[3] Eurasian Journal of Forest Research.

  • Feng, Z., et al. (2010). "Ethylenediurea (EDU) protects against ozone phytotoxicity not by adding nitrogen or controlling stomata."[4] Journal of Experimental Botany.

  • Manning, W. J., et al. (2011). "Ethylenediurea (EDU): A research tool for assessment and verification of the effects of ground level ozone on plants under natural conditions." Environmental Pollution.[3][5][6][7]

  • Pasqualini, S., et al. (2016). "Mechanisms of action of ethylenediurea (EDU) in plants exposed to ozone stress." Environmental Pollution.[3][5][6][7]

  • Singh, A. A., et al. (2014). "Assessment of Ethylene Diurea-Induced Protection in Plants Against Ozone Phytotoxicity." Reviews of Environmental Contamination and Toxicology.

Sources

Validation

A Comparative Guide to Validating the Purity of Phenylurea Derivatives via Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical, non-negotiable step. Phenylurea derivatives, a class of compounds with significant thera...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical, non-negotiable step. Phenylurea derivatives, a class of compounds with significant therapeutic potential, are no exception. This guide provides an in-depth, objective comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for purity validation of these derivatives. We will delve into the practical and theoretical considerations that underpin robust and reliable purity assessment, supported by experimental data and detailed protocols.

The Principle of Purity: More Than Just a Single Spot

The concept of purity in a chemical substance refers to the absence of foreign material. In the context of synthesized phenylurea derivatives, impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation products.[1] These impurities can have unintended pharmacological effects, highlighting the importance of their identification and quantification.[2]

While a single, sharp spot on a TLC plate is a strong indicator of a pure compound, it is the rigorous and systematic validation of this observation that provides true confidence in the result.[3] This guide will explore how to achieve that confidence.

Comparative Analysis of Purity Determination Methods

While TLC is a rapid and cost-effective method, it's essential to understand its performance in relation to other techniques.[4][5]

Method Principle Advantages for Phenylurea Derivatives Limitations for Phenylurea Derivatives Quantitative Capability
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.[3]- Rapid and inexpensive for routine checks.[3] - Multiple samples can be analyzed simultaneously.[6] - High matrix tolerance.[7]- Lower resolution compared to HPLC.[1] - Quantification is less precise than HPLC unless using HPTLC with a densitometer.[6][8] - European Pharmacopoeia notes limitations of TLC for quantification of impurities.[7]Semi-quantitative by visual comparison; Quantitative with High-Performance TLC (HPTLC) and densitometry.[9][10]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.[11]- High resolution and sensitivity for detecting trace impurities.[11][12] - Gold standard for quantitative purity analysis in the pharmaceutical industry.[11]- More expensive instrumentation and consumables. - Slower analysis time per sample compared to TLC.Excellent
Melting Point Determination A pure crystalline solid has a sharp and characteristic melting point range. Impurities depress and broaden the melting point range.- Simple and inexpensive technique. - Good preliminary indicator of purity.- Insensitive to small amounts of impurities. - Not suitable for non-crystalline or thermally unstable compounds.No

Expert Insight: The choice of method depends on the stage of research and the required level of data integrity. For rapid reaction monitoring and preliminary purity checks during synthesis, TLC is unparalleled in its efficiency. However, for final product release and regulatory submissions, the quantitative power of HPLC is indispensable.[12] Melting point determination serves as a valuable, albeit less sensitive, orthogonal check.

Validating Purity of Phenylurea Derivatives with TLC: A Practical Guide

A self-validating TLC protocol for phenylurea derivatives involves careful selection of the stationary phase, mobile phase, and visualization technique, followed by a systematic approach to data interpretation.

Experimental Workflow

The following diagram outlines the logical flow for validating the purity of a phenylurea derivative using TLC.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Spotting Spotting (Sample, Standard, Co-spot) Sample_Prep->Spotting Standard_Prep Standard Preparation (Pure reference material) Standard_Prep->Spotting Plate_Prep TLC Plate Preparation (Mark origin line) Plate_Prep->Spotting Development Chromatogram Development (In a saturated chamber) Spotting->Development Visualization Visualization (UV light, Stains) Development->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Comparison Comparison of Spots (Number, Intensity, Rf) Rf_Calc->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment

Caption: Workflow for Purity Validation by TLC.

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of common phenylurea derivatives.

1. Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[13]

  • Solvents: HPLC grade or equivalent purity (e.g., ethyl acetate, n-hexane, dichloromethane, methanol, toluene).[8][14]

  • Sample Preparation: Dissolve the synthesized phenylurea derivative and a pure reference standard in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[11]

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting: Glass capillary tubes or a micropipette.[15]

  • Visualization: UV lamp (254 nm) and appropriate staining reagents.[13][16]

2. Method:

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[3] Mark the positions for spotting the sample, the reference standard, and a co-spot (a spot where both the sample and standard are applied).[17]

  • Spotting: Apply 1-2 µL of each solution to their respective marks on the origin line. Keep the spots small and concentrated.[15]

  • Mobile Phase Selection and Chamber Saturation: Prepare the chosen mobile phase (see table below) and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and seal the chamber for at least 15-20 minutes before placing the plate inside.[18]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.[3]

  • Drying and Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11] Allow the plate to air dry completely. Visualize the spots under a UV lamp at 254 nm; most phenylurea derivatives will appear as dark spots against a fluorescent background.[13][16] Circle the spots with a pencil. If necessary, use a chemical stain for further visualization.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[17]

Selecting the Right Mobile Phase

The choice of mobile phase is critical for achieving good separation. For phenylurea derivatives, which are moderately polar, a mixture of a non-polar and a polar solvent is typically used.

Phenylurea Derivative(s) Mobile Phase System (v/v) Approximate Rf Value Source
Phenylurea derivativesEthyl acetate : n-Hexane (3:1)0.5 - 0.8[14]
Nimesulide (related structure)Toluene : Ethyl acetate (8:2)Not specified[4]
Diuron, Linuron, MonuronAcetonitrile : Water (60:40) (for HPLC)N/A (indicates polarity)[12]
Phenylurea derivativesChloroform : Methanol (9:1)Not specified

Expert Insight: The ideal mobile phase should provide an Rf value for the main compound between 0.3 and 0.7 to ensure good separation from both highly polar and non-polar impurities.[17] Start with a mid-polarity system like Ethyl acetate:n-Hexane (3:1) and adjust the ratio based on the initial results. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.

Visualization Techniques

For phenylurea derivatives, which typically contain aromatic rings, UV visualization is the primary non-destructive method.[16]

Visualization Method Principle Applicability to Phenylurea Derivatives Comments
UV Light (254 nm) Fluorescence quenching by UV-absorbing compounds on a fluorescent indicator-impregnated plate.[19]Excellent for most phenylurea derivatives due to the presence of aromatic rings.[13]Non-destructive. The primary method for initial visualization.
Iodine Vapor Reversible complex formation with organic compounds.Good for many organic compounds, including some phenylureas.Spots are typically brown and may fade over time.
Potassium Permanganate Stain Oxidation of functional groups.Useful for detecting impurities with oxidizable functional groups (e.g., residual anilines).Destructive. Appears as yellow/brown spots on a purple background.[19]
p-Anisaldehyde Stain Reaction with various functional groups upon heating.Can be used for a broad range of compounds, but may not be specific.[16]Destructive. Can produce a range of colors.

Expert Insight: Always start with UV visualization. If additional spots are suspected or if the compound is not UV-active, proceed to a more general and destructive stain like potassium permanganate.

Interpreting the Results: A Self-Validating System

The trustworthiness of TLC for purity assessment comes from a systematic comparison of the sample to a pure reference standard.

Purity_Logic cluster_observations Observations cluster_criteria Purity Criteria Sample_Spot Sample Spot Single_Spot Single Spot in Sample Lane Sample_Spot->Single_Spot Matching_Rf Rf (Sample) = Rf (Standard) Sample_Spot->Matching_Rf No_Extra_Spots Absence of Secondary Spots Sample_Spot->No_Extra_Spots Standard_Spot Standard Spot Standard_Spot->Matching_Rf Co_Spot Co-Spot Single_Elongated_Spot Single, Non-distorted Spot in Co-spot Lane Co_Spot->Single_Elongated_Spot Purity_Confirmed High Purity Confirmed Single_Spot->Purity_Confirmed Matching_Rf->Purity_Confirmed Single_Elongated_Spot->Purity_Confirmed No_Extra_Spots->Purity_Confirmed

Caption: Logic Diagram for Purity Confirmation by TLC.

  • A single spot in the sample lane is the first indication of purity.[3]

  • The Rf value of the sample spot must match that of the pure reference standard when run on the same plate.

  • The co-spot should appear as a single, homogenous spot , not as two separate or elongated spots. This confirms that the compound in the sample has the same polarity as the standard.[17]

  • The absence of any secondary spots in the sample lane, even faint ones, is crucial. If minor spots are observed, their intensity relative to the main spot can provide a semi-quantitative estimate of the impurity level.

Conclusion

Thin-Layer Chromatography is a powerful, rapid, and indispensable tool for assessing the purity of phenylurea derivatives, particularly during the synthesis and purification stages. While it may not offer the same quantitative precision as HPLC, a well-designed and validated TLC protocol, as outlined in this guide, provides a high degree of confidence in the purity of a compound.[4][5] By understanding the principles behind the technique and systematically comparing the analyte to a known standard, researchers can efficiently and reliably validate the integrity of their synthesized phenylurea derivatives, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • University of Alberta. Melting point determination. Available from: [Link]

  • Renger, B. Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate. 2020. Available from: [Link]

  • Kim, J., et al. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. 2018;23(2):303. Available from: [Link]

  • Srivastava, M. High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis. International Journal of Pharmaceutical Sciences and Research. 2014;5(3):737-746. Available from: [Link]

  • European Pharmacopoeia. 2.2.27. THIN-LAYER CHROMATOGRAPHY. Available from: [Link]

  • LibreTexts. 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. 2022. Available from: [Link]

  • Searle Separations Department. Thin Layer Chromatography. Available from: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). Available from: [Link]

  • Wang, Y., et al. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. 2018;23(11):2893. Available from: [Link]

  • Kumar, A., et al. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. 2013;3(1):33-39. Available from: [Link]

  • International Journal of Creative Research Thoughts. IMPURITY PROFILING. IJCRT.org. 2024. Available from: [Link]

  • Srivastava, M. (PDF) Quantitative Analysis and Validation of Method using HPTLC. ResearchGate. 2011. Available from: [Link]

  • Sharma, S. D., et al. Multilinear retention model (RF values) in TLC for use in herbicides analysis. Indian Journal of Chemical Technology. 2002;9:323-327. Available from: [Link]

  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. EMA. 2022. Available from: [Link]

  • Ferenczi-Fodor, K., et al. Impurity profiling of pharmaceuticals by thin-layer chromatography. Journal of Chromatography A. 2011;1218(19):2682-2690. Available from: [Link]

  • Singh, B., et al. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. 2012;15(3). Available from: [Link]

  • University of Wisconsin-Madison. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. IJPRA. 2025. Available from: [Link]

  • The International Journal of Engineering Research & Technology. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. 2022. Available from: [Link]

  • University of California, Davis. TLC Visualization Solutions. Available from: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. Impurity Profiling And Degradation Study: A Review. IJRAR.org. 2022. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. 2020. Available from: [Link]

  • Vishwakarma, S. K. (PDF) HPTLC (High Performance Thin Layer chromatography). ResearchGate. 2021. Available from: [Link]

  • Pop, R. M., et al. COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA. Clujul Medical. 2017;90(1):63-69. Available from: [Link]

  • Gelardi, G., et al. Chapter 1 HPTLC: NEW APPLICATIONS IN THE FIELDS OF FOOD AND FOOD SUPPLEMENTS. AIR Unimi. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. Thin Layer Chromatography. Available from: [Link]

  • Agrawal, S., et al. Development and Validation of HPTLC Method for Estimation of Tenoxicam and its Formulations. Indian Journal of Pharmaceutical Sciences. 2008;70(3):384-386. Available from: [Link]

  • Labster. TLC Visualization Methods - Theory pages. Available from: [Link]

  • Staszek, D., et al. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules. 2022;27(19):6602. Available from: [Link]

  • Lacorte, S., et al. Determination of linuron and related compounds in soil by microwave-assisted solvent extraction and reversed-phase liquid chromatography with UV detection. Journal of Chromatography A. 2000;870(1-2):121-131. Available from: [Link]

  • Konstantinova, T., et al. TLC and HPLC study of new 9-phenylxanthene dyes. ResearchGate. 2015. Available from: [Link]

  • Mohammad, A., et al. Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G. Der Pharma Chemica. 2011;3(6):444-450. Available from: [Link]

  • Maroyi, A. Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. Journal of Chemical and Pharmaceutical Research. 2016;8(2):229-234. Available from: [Link]

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Comparative

Analytical Comparison Guide: UV-Vis Absorption Maxima and HPLC Detection Strategies for Phenylurea Compounds

Executive Summary & Scientific Context Phenylurea compounds—including diuron, linuron, isoproturon, and monuron—are extensively utilized as agricultural herbicides and serve as critical structural motifs in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Phenylurea compounds—including diuron, linuron, isoproturon, and monuron—are extensively utilized as agricultural herbicides and serve as critical structural motifs in drug discovery (e.g., kinase inhibitors and urea derivatives). Accurate quantification of these compounds in complex matrices (soil, water, or biological fluids) relies heavily on High-Performance Liquid Chromatography coupled with Ultraviolet-Visible detection (HPLC-UV).

Developing a robust, high-sensitivity analytical method necessitates a profound understanding of the analyte's UV-Vis absorption maximum (


). This guide objectively compares the spectral properties of key phenylurea derivatives, explains the causality behind mobile phase selection based on these optical properties, and provides a self-validating protocol for analytical optimization.

Causality in Phenylurea UV-Vis Spectroscopy

The UV-Vis spectra of phenylureas are primarily governed by the electronic transitions of their conjugated systems. The aromatic ring conjugated with the urea moiety facilitates strong


 transitions, typically yielding a prominent absorption band in the 240–250 nm range[1]. Additionally, secondary transitions (such as 

from the nitrogen/oxygen lone pairs) and deep-UV

transitions can produce sharp peaks at lower wavelengths (e.g., 212 nm for diuron)[2].

The Analytical Trade-off (Sensitivity vs. Selectivity): Selecting the optimal detection wavelength is a critical decision. While a compound like diuron exhibits its highest absolute absorbance at 212 nm[2], monitoring at this deep-UV wavelength requires highly UV-transparent mobile phases (like acetonitrile and water). Methanol, a common organic modifier, has a UV cutoff around 205-210 nm and absorbs strongly below 230 nm, which would create severe baseline drift and mask the analyte peak[3]. Therefore, targeting the secondary


 in the 240–250 nm range often provides the best balance of matrix selectivity, baseline stability, and solvent flexibility.

Comparative UV-Vis Absorption Data

The following table summarizes the experimentally determined absorption maxima for common phenylurea compounds to guide your detector calibration.

Phenylurea CompoundPrimary

(nm)
Secondary Peaks (nm)Molar Absorptivity (

)
Structural Notes
Diuron 248 - 250 nm[1][2]212 nm, 287 nm[2]~18,000

3,4-dichloro substitution shifts

slightly higher.
Linuron 246 nm[4]N/AN/AMethoxy-methyl substitution on the urea nitrogen.
Monuron 244 nm[1]N/AN/AMono-chloro substitution results in a slight hypsochromic shift vs. Diuron[1].
Chlorotoluron 241 nm[5]280 nm[5]16,540

[5]
Methyl and chloro substitutions on the phenyl ring.
Isoproturon 240 nm[5]280 nm (shoulder)[5]16,200

[5]
Isopropyl substitution yields a lower primary

.

Analytical Decision Workflow

G N1 Phenylurea Isolate (e.g., Diuron, Linuron) N2 UV-Vis Spectral Scan (200 - 400 nm) N1->N2 N3 Identify Absorption Maxima (λmax) N2->N3 N4 Deep UV Region (λmax < 230 nm) N3->N4 N5 Near UV Region (λmax 240 - 250 nm) N3->N5 N6 Use Low-UV Cutoff Mobile Phase (Acetonitrile / Water) N4->N6 Avoid solvent absorbance N7 Standard Mobile Phase (Methanol / Water) N5->N7 Maximize π→π* sensitivity N8 Self-Validating HPLC-UV Method (System Suitability Testing) N6->N8 N7->N8

Figure 1: Analytical decision workflow for phenylurea HPLC-UV optimization.

Self-Validating Experimental Protocol: UV-Vis Profiling & HPLC Optimization

To ensure absolute scientific integrity, the following protocol incorporates a self-validating feedback loop using System Suitability Testing (SST) and dynamic blank subtraction.

Phase 1: Spectrophotometric Profiling
  • Stock Preparation: Dissolve 1.0 mg of the target phenylurea (e.g., Diuron) in 10 mL of HPLC-grade Acetonitrile to create a 100 µg/mL stock.

  • Working Dilution: Dilute to 10 µg/mL using ultra-pure water. Causality: Water is used to mimic the reversed-phase HPLC mobile phase environment, as solvatochromic effects can shift the

    
     by 2-5 nm compared to pure organic solvents.
    
  • Spectral Acquisition: Scan the solution from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Self-Validation (Blanking): Concurrently scan a blank solution (10% Acetonitrile in water). The system must automatically subtract this baseline. If the baseline drifts >0.05 Absorbance Units (AU), re-prepare the blank to eliminate solvent contamination.

Phase 2: HPLC Method Translation & Optimization
  • Wavelength Selection: Based on the scan, select the primary

    
     transition (e.g., 250 nm for Diuron) for standard analysis, or the deep-UV peak (212 nm) for ultra-trace analysis[2].
    
  • Mobile Phase Compounding:

    • If detecting at 250 nm: A 50:50 Methanol/Water mixture is acceptable[1].

    • If detecting at 212 nm: You must use Acetonitrile/Water, as Methanol will absorb the UV light and blind the detector[3]. Add 0.1% Phosphoric acid to suppress ionization of any residual silanols on the column.

  • Chromatographic Execution: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min[3].

Phase 3: System Suitability Test (SST) - The Validation Loop

Before analyzing unknown samples, the system must validate its own performance:

  • Injection Precision: Inject the 10 µg/mL standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be

    
    .
    
  • Tailing Factor (

    
    ):  Must be between 0.9 and 1.2. Causality: A 
    
    
    
    indicates secondary interactions (e.g., hydrogen bonding between the urea moiety and unendcapped column silanols), requiring a shift to a highly endcapped column or adjustment of buffer pH.
  • Signal-to-Noise (S/N): Measure the baseline noise over 2 minutes. The S/N ratio for the analyte peak must be

    
     for the Limit of Quantitation (LOQ).
    

References

  • UV-Vis Spectrum of Diuron | SIELC Technologies Source: sielc.com URL:[Link]

  • Diuron | SIELC Technologies Source: sielc.com URL:[Link]

  • Comparison of advanced oxidation processes in the decomposition of diuron and monuron Source: rsc.org URL:[Link]

  • Phototransformation of three herbicides: Chlorbufam, isoproturon, and chlorotoluron Source: researchgate.net URL:[Link]

  • THEME REDUCTION DE LA CONCENTRATION DES PESTICIDES EN MILIEU AQUEUX Source: ummto.dz URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of N-[2-(benzyloxy)ethyl]-N'-phenylurea

Topic: Proper Disposal Procedures for N-[2-(benzyloxy)ethyl]-N'-phenylurea Content Type: Operational Laboratory Guide / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and EHS Officers[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for N-[2-(benzyloxy)ethyl]-N'-phenylurea Content Type: Operational Laboratory Guide / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Summary & Immediate Action

Status: Hazardous Chemical Substance (Research Grade) Primary Hazard Class: Irritant (Skin/Eye), Potential Aquatic Toxin, Thermal Decomposition Hazard (NOx).[1] Disposal Method: High-Temperature Incineration (via licensed waste contractor). Prohibited: DO NOT flush down drains. DO NOT dispose of in regular trash.

Emergency Quick-Check:

  • Spill: Do not dry sweep if dust generation is likely. Use wet-wiping or HEPA vacuum.

  • Exposure: Wash skin with soap/water for 15 min.[2] Eyes: Flush for 15 min.[2][3][4]

  • Fire: Use CO2, dry chemical, or foam.[1] Warning: Emits toxic nitrogen oxides (NOx) and aniline vapors upon combustion.

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the chemical stability and reactivity of the phenylurea class.[1]

PropertyDescriptionOperational Implication
Chemical Structure Urea core with phenyl and benzyloxyethyl substituents.[1][5]Stable under ambient conditions.[6] Lipophilic (poor water solubility).
Reactivity Hydrolyzes in strong acid/base; thermally decomposes >200°C.Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites in waste streams.
Toxicity Profile Phenylureas are often bioactive (herbicide/drug pharmacophore).Treat as Toxic to Aquatic Life and Harmful by Ingestion .[6]
Physical State White to off-white solid (crystalline).Dust explosion hazard if finely divided in air.[7]
Waste Classification & Segregation

Proper segregation is the cornerstone of a self-validating safety system. This compound must be classified based on its "worst-case" components (aromatic amine generation).

Decision Matrix: Waste Stream Selection

Use the following logic to determine the correct waste container.

DisposalDecision Start Waste Material Containing N-[2-(benzyloxy)ethyl]-N'-phenylurea StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper, Weigh Boats) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Solid Hazardous Debris Bin Debris->BinDebris Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalogen Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous BinHalo Halogenated Waste Stream (Code: F-List/D-List) Halogen->BinHalo BinNonHalo Non-Halogenated Organic Waste (High BTU Incineration) NonHalogen->BinNonHalo BinAq Aqueous Toxic Waste (NO DRAIN DISPOSAL) Aqueous->BinAq

Figure 1: Decision tree for segregating phenylurea waste streams. Proper segregation prevents cross-reactivity and ensures regulatory compliance.[1]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, degraded samples, or excess solid reagent.[1]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-[2-(benzyloxy)ethyl]-N'-phenylurea" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Keep container closed when not in use. Store in a cool, dry area away from oxidizers.[4]

  • Disposal Path: Transfer to EHS/Waste Contractor for Incineration .

    • Why? Incineration at >1000°C ensures complete destruction of the urea backbone, preventing environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC waste.[1]

  • Segregation: Determine the primary solvent (see Figure 1).

    • Scenario 1 (Organic Solvents): Pour into the appropriate Carboy (Halogenated vs. Non-Halogenated).

    • Scenario 2 (Aqueous): If the compound precipitates out of water, filter it and dispose of the solid as Protocol A. If soluble/suspended, collect as "Aqueous Chemical Waste."

  • Neutralization: Ensure the waste stream pH is between 5–9 before adding to communal carboys to prevent exothermic reactions, though the urea itself is neutral.[1]

  • Precipitation Risk: Phenylureas may crystallize in waste containers. Leave 10% headspace in carboys to prevent over-pressurization or clogging.

Protocol C: Contaminated Debris

Applicability: Gloves, paper towels, weigh boats, syringes.[1]

  • Collection: Place in a dedicated "Solid Hazardous Waste" bag (usually clear or yellow, 6-mil thickness).

  • Sharps: If using needles/syringes, place immediately in a puncture-proof sharps container. Do not recap.

  • Prohibition: Never place contaminated debris in the regular office trash or recycling bins.

Spill Response & Cleanup Workflow

Standard: Prudent Practices in the Laboratory (NRC).

Threshold:

  • Minor Spill (< 10 g/mL): Lab personnel can clean up.

  • Major Spill (> 10 g/mL or High Threat): Evacuate and call EHS.

SpillResponse Detect Spill Detected Assess Assess Risk (Dust? Fumes?) Detect->Assess PPE Don PPE (Nitrile Gloves, Lab Coat, Goggles) Assess->PPE Contain Containment (Cover with absorbent pads) PPE->Contain Clean Clean Up (Scoop Solids / Wipe Liquids) Contain->Clean Decon Decontamination (Soap & Water Wash) Clean->Decon Dispose Bag Waste & Label Decon->Dispose

Figure 2: Step-by-step spill response protocol. Note: Avoid dry sweeping to prevent inhalation of dust.[1]

Specific Cleanup Steps:

  • Solids: Gently cover the spill with wet paper towels to suppress dust. Scoop the wet slurry into a waste jar.

  • Liquids: Absorb with vermiculite, sand, or commercial spill pads.

  • Final Wash: Wipe the surface with a detergent solution (e.g., Alconox) followed by water. Phenylureas are organic; water alone may not remove residues effectively.

Regulatory & Compliance Data
RegulationClassificationRequirement
RCRA (USA) Not explicitly P/U-listed, but treat as Characteristic Waste if ignitable/reactive.[1]Dispose via permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
OSHA Hazardous Chemical (29 CFR 1910.1200).[3][8]SDS must be available.[8] Labeling required.
EPA (Water) Potential Marine Pollutant.Zero Discharge to sewer systems.
DOT (Transport) Not regulated as Dangerous Goods (unless in hazardous solvent).If pure, usually "Not Regulated" for ground transport, but check IATA for air.[1]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[5] Compound Summary: Phenylurea Derivatives. National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: Phenylurea. [1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.

Sources

Handling

Personal protective equipment for handling N-[2-(benzyloxy)ethyl]-N'-phenylurea

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and research chemicals through the lens of predictive hazard assessment. In drug development, assuming a compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and research chemicals through the lens of predictive hazard assessment. In drug development, assuming a compound is benign until proven otherwise is a critical failure of laboratory safety.

While a specific, globally harmonized Safety Data Sheet (SDS) for N-[2-(benzyloxy)ethyl]-N'-phenylurea may not be commercially published, we must evaluate it based on its chemical topology. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories implement a Chemical Hygiene Plan (CHP) capable of protecting personnel from substances of unknown toxicity, treating them as highly hazardous by default[1].

This guide provides a self-validating, causality-driven operational framework for handling this specific phenylurea derivative safely.

Mechanistic Hazard Profile & Causality (The "Why")

To select the correct Personal Protective Equipment (PPE), we must first understand the structural causality of the hazard:

  • The Phenylurea Core: Structurally analogous phenylurea derivatives are established irritants. They are classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].

  • The Benzyloxyethyl Substitution: This functional group significantly increases the lipophilicity (LogP) of the molecule.

  • Causality for PPE Selection: Highly lipophilic compounds dissolve readily in the stratum corneum (the outermost layer of skin). If this compound is dissolved in a permeating organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, dermal exposure can lead to rapid systemic absorption. Therefore, standard single-layer latex gloves are fundamentally insufficient; a multi-layered, solvent-resistant barrier is required.

Quantitative PPE Matrix

The following table summarizes the quantitative specifications for the required PPE. Relying on visual checks is insufficient; you must adhere to these specific material thicknesses and replacement intervals.

PPE CategorySpecification & ThicknessMechanistic Rationale (Causality)Replacement & Validation Protocol
Hand Protection Double-layered Nitrile (Outer: >8 mil, Inner: 4 mil)The lipophilic benzyloxyethyl group accelerates solvent carrier breakthrough. Nitrile provides superior resistance to non-polar and polar aprotic solvents compared to latex.Validation: Inflate outer glove slightly before donning to check for micro-tears. Change outer glove every 30 mins or immediately upon solvent contact.
Eye Protection Indirect Vented Chemical Goggles (ANSI Z87.1+)Phenylureas cause severe ocular irritation (H319)[2]. Vents prevent vapor trapping while blocking direct powder/liquid splashes.Validation: Ensure a tight seal against the face with no gaps. Inspect lenses for micro-abrasions before each use.
Body Protection Flame-resistant, fluid-resistant lab coat (Poly-cotton blend)Prevents dermal exposure to API dust settling and solvent splashes.Validation: Ensure cuffs are tight and tucked under the outer glove. Launder weekly via specialized hazardous laundry service.
Respiratory N95 / P100 Particulate Respirator (NIOSH-approved)Required only if engineering controls (fume hood) fail, due to the high risk of respiratory irritation (H335) from aerosolized powder[3].Validation: Perform a positive/negative pressure user seal check before entering the lab space.

Self-Validating Operational Protocol

Every step in handling N-[2-(benzyloxy)ethyl]-N'-phenylurea must be a self-validating system. Do not proceed to the next step unless the current step's validation condition is met.

Phase 1: Pre-Operational Engineering Control Validation

  • Step: Activate the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizers).

  • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is verified between 80–120 feet per minute (fpm).[4]

Phase 2: Weighing and Solubilization

  • Step: Don PPE in the following strict sequence: Lab coat

    
     Inner gloves 
    
    
    
    Safety goggles
    
    
    Outer gloves.
  • Step: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Phenylurea powders can accumulate static charges, leading to sudden aerosolization and inhalation risk when manipulated with a metal spatula.

  • Step: Transfer the required mass of N-[2-(benzyloxy)ethyl]-N'-phenylurea using a grounded micro-spatula.

  • Step: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial tightly before removing it from the hood.

    • Validation: Invert the capped vial twice over a secondary containment tray to visually verify the integrity of the seal before transport.

Phase 3: Doffing and Decontamination

  • Step: Wipe down the exterior of the sealed vial and the balance pan with a solvent-compatible wipe (e.g., 70% Isopropanol).

  • Step: Remove outer gloves inside the hood, turning them inside out to trap any microscopic API dust.

  • Validation: Wash hands immediately with soap and water for a minimum of 20 seconds after removing the inner gloves.

Operational Workflow & Spill Logic

The following diagram maps the decision-making process for handling this compound and responding to accidental exposures.

G Start N-[2-(benzyloxy)ethyl]-N'-phenylurea Handling Workflow State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Solution (e.g., in DMSO) State->Solution Hood Handle in Certified Fume Hood (Face Velocity 80-120 fpm) Solid->Hood Solution->Hood PPE_Solid PPE: Double Nitrile Gloves Anti-static Weigh Boat Chemical Goggles Hood->PPE_Solid If Solid PPE_Sol PPE: Nitrile/Neoprene Gloves Splash Goggles Lab Coat Hood->PPE_Sol If Solution Spill Spill Response Protocol PPE_Solid->Spill In case of accident PPE_Sol->Spill In case of accident Spill_Solid Suppress Dust: Cover with wet absorbent wipe Spill->Spill_Solid Solid Spill Spill_Sol Contain Liquid: Apply inert vermiculite Spill->Spill_Sol Liquid Spill Waste Dispose as Hazardous Organic Waste Spill_Solid->Waste Spill_Sol->Waste

Operational workflow and spill response logic for N-[2-(benzyloxy)ethyl]-N'-phenylurea.

Spill Management & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, spills of unknown or highly active organic compounds must be managed based on their physical state to prevent aerosolization or solvent spread[5].

Spill Action Levels:

Spill Volume / MassClassificationRequired Absorbent / SuppressantRequired Action
< 50 mg (Solid) Minor1-2 wet absorbent wipesClean within fume hood.
> 50 mg (Solid) MajorWet paper towels + HEPA vacuumEvacuate immediate lab area; notify EHS.
< 5 mL (Solution) Minor50 g inert VermiculiteContain within fume hood secondary tray.
> 5 mL (Solution) MajorUniversal spill kit padsEvacuate laboratory; notify EHS.

Step-by-Step Spill Cleanup (Minor Solid Spill):

  • Do not dry sweep. Dry sweeping phenylurea powders generates respirable dust that can bypass standard surgical masks.

  • Lightly dampen an absorbent wipe with water or a low-volatility solvent.

  • Gently place the damp wipe over the powder to suppress dust generation.

  • Wipe inward from the edges of the spill to the center.

  • Place the contaminated wipe into a designated, clearly labeled hazardous organic waste container. Do not mix with halogenated waste unless the solvent carrier dictates otherwise.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) / eCFR URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

Sources

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